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  • Product: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid
  • CAS: 1407081-48-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. By combining the rigid, non-planar azetidine scaffold wi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. By combining the rigid, non-planar azetidine scaffold with the electronically distinct 3-cyanobenzoyl moiety, this compound presents a unique structural motif for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical and physical properties, synthetic methodologies, and potential applications.

Introduction: The Scientific Rationale

The design of novel drug candidates often hinges on the exploration of new chemical space. Small, constrained ring systems have emerged as valuable tools in this endeavor, offering a departure from the often flat, aromatic structures that dominate many compound libraries. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a rigid scaffold that can introduce specific conformational constraints on a molecule.[] This can lead to enhanced binding affinity and selectivity for biological targets.

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid incorporates this desirable azetidine core, functionalized with a carboxylic acid group, a common feature in drug molecules that can participate in crucial interactions with protein targets and improve pharmacokinetic properties. The N-acyl substituent, a 3-cyanobenzoyl group, further enhances the molecule's potential. The cyano group is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modification. The benzoyl group itself can engage in various non-covalent interactions, including π-stacking with aromatic residues in protein binding pockets.[2]

This guide will delve into the specific attributes of this compound, providing a foundation for its rational application in drug discovery programs.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. These predictions are derived from the known properties of azetidine-3-carboxylic acid and N-benzoyl derivatives, as well as computational models.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₂H₁₀N₂O₃Derived from the chemical structure.
Molecular Weight 230.22 g/mol Calculated from the molecular formula. For comparison, the related 1-(4-Cyanophenyl)azetidine-3-carboxylic acid has a molecular weight of 202.21 g/mol .[3]
Appearance White to off-white solidAzetidine derivatives are typically crystalline solids at room temperature.[][4]
Melting Point > 200 °C (with decomposition)Azetidine-3-carboxylic acid has a high melting point (>200 °C with decomposition).[] The addition of the benzoyl group may slightly alter this, but a high melting point is expected due to the crystalline nature and potential for intermolecular hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water.The carboxylic acid moiety imparts some water solubility, but the aromatic ring and overall molecular size will limit it. Solubility in organic solvents is expected to be good. The calcium salt of N-benzyl-azetidine-3-carboxylic acid is soluble in methanol and other organic solvents but insoluble in water.[5]
pKa ~3-4 for the carboxylic acidThe pKa of the carboxylic acid is expected to be in the typical range for a carboxylic acid, slightly influenced by the electron-withdrawing nature of the N-acyl group.
Predicted Spectroscopic Data

The following table outlines the expected key signals in the NMR and IR spectra of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. These predictions are based on established spectroscopic principles for the functional groups present.[6][7]

SpectroscopyPredicted Key SignalsInterpretation
¹H NMR δ ~10-12 ppm (broad singlet, 1H)δ ~7.5-8.0 ppm (multiplets, 4H)δ ~4.0-4.5 ppm (multiplets, 4H)δ ~3.5-4.0 ppm (multiplet, 1H)Carboxylic acid proton.Aromatic protons of the cyanobenzoyl group.Azetidine ring protons adjacent to the nitrogen.Azetidine ring proton at the 3-position.
¹³C NMR δ ~170-175 ppmδ ~165-170 ppmδ ~130-140 ppmδ ~115-120 ppmδ ~50-60 ppmδ ~30-40 ppmCarboxylic acid carbonyl carbon.Amide carbonyl carbon.Aromatic carbons.Cyano carbon.Azetidine ring carbons adjacent to nitrogen.Azetidine ring carbon at the 3-position.
FT-IR ν ~3300-2500 cm⁻¹ (broad)ν ~2230-2210 cm⁻¹ (sharp)ν ~1720-1700 cm⁻¹ (strong)ν ~1650-1630 cm⁻¹ (strong)ν ~1600, 1480 cm⁻¹O-H stretch of the carboxylic acid.C≡N stretch of the nitrile.C=O stretch of the carboxylic acid.C=O stretch of the amide (benzoyl).C=C stretches of the aromatic ring.

Synthesis and Experimental Protocols

The synthesis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid can be achieved through a straightforward N-acylation of azetidine-3-carboxylic acid. The following is a proposed synthetic workflow, grounded in established chemical transformations.[4]

Synthetic Workflow Diagram

Synthesis_Workflow A Azetidine-3-carboxylic acid B Protection of Carboxylic Acid (e.g., Esterification) A->B Protection C Protected Azetidine-3-carboxylate B->C E N-Acylation (Schotten-Baumann conditions) C->E D 3-Cyanobenzoyl chloride D->E F Protected 1-(3-Cyanobenzoyl)azetidine-3-carboxylate E->F G Deprotection (e.g., Hydrolysis) F->G Deprotection H 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid G->H

Caption: Proposed synthetic workflow for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Protection of Azetidine-3-carboxylic Acid

The carboxylic acid functionality of the starting material is first protected, typically as an ester, to prevent unwanted side reactions during the subsequent N-acylation step.

  • Dissolution: Suspend azetidine-3-carboxylic acid in a suitable alcohol (e.g., methanol or ethanol).

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., thionyl chloride or concentrated sulfuric acid) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can often be used in the next step without further purification.

Step 2: N-Acylation with 3-Cyanobenzoyl Chloride

The protected azetidine is then acylated with 3-cyanobenzoyl chloride under Schotten-Baumann conditions.

  • Dissolution: Dissolve the protected azetidine-3-carboxylate in a suitable solvent system (e.g., dichloromethane and water).

  • Base Addition: Add a base (e.g., sodium carbonate or triethylamine) to the reaction mixture.

  • Acylation: Add a solution of 3-cyanobenzoyl chloride in the organic solvent dropwise at 0 °C.

  • Reaction: Stir the reaction vigorously at room temperature for several hours.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to Yield the Final Product

The protecting group on the carboxylic acid is removed to yield the final product.

  • Hydrolysis: Dissolve the protected 1-(3-cyanobenzoyl)azetidine-3-carboxylate in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous base (e.g., lithium hydroxide or sodium hydroxide).

  • Reaction: Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the final product by recrystallization or trituration.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid make it a promising scaffold for a variety of therapeutic applications.

As a Constrained Amino Acid Mimetic

The azetidine-3-carboxylic acid core can serve as a conformationally restricted analog of proline or other amino acids.[8][9] This can be particularly useful in the design of peptidomimetics with improved metabolic stability and receptor binding affinity.

As a Scaffold for Fragment-Based Drug Discovery

The relatively small size and defined vectoral exits of this molecule make it an attractive starting point for fragment-based drug discovery (FBDD). The carboxylic acid and cyano groups provide handles for fragment elaboration.

Potential Therapeutic Areas

Given the biological activities of related azetidine and benzoyl-containing compounds, 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid and its derivatives could be explored for a range of therapeutic targets, including:

  • Enzyme Inhibitors: The rigid scaffold can be tailored to fit into the active sites of enzymes. For instance, 2-oxoazetidine derivatives have shown activity as β-lactamase inhibitors.[10]

  • Neurological Disorders: Azetidine-3-carboxylic acid itself is used in the development of drugs targeting neurological disorders.[8]

  • Anticancer Agents: The benzoyl moiety is a feature in some anticancer agents that function as tubulin polymerization inhibitors.[11]

  • Antibacterial Agents: The azetidine ring is a core component of some β-lactam antibiotics, and other derivatives have shown antibacterial properties.[10]

Structure-Activity Relationship (SAR) Exploration

The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship (SAR).

SAR_Exploration Core 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid R1 Modification of the Azetidine Ring (e.g., substitution at C2 or C4) Core->R1 SAR at Azetidine R2 Modification of the Carboxylic Acid (e.g., amidation, esterification) Core->R2 SAR at Carboxylic Acid R3 Modification of the Benzoyl Ring (e.g., altering substituent position, adding other groups) Core->R3 SAR at Benzoyl Moiety

Caption: Key areas for Structure-Activity Relationship (SAR) exploration.

Conclusion

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is accessible through established chemical methods, and its unique combination of a rigid, non-planar core with versatile functional groups makes it an attractive scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its biological activities and applications in drug discovery.

References

  • Chem-Impex. Azetidine-3-carboxylic acid.

  • Krasavin, M., et al. (2020). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Molecules, 25(15), 3453.

  • Jolliffe, J. D., & Wills, M. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3875–3879.

  • Sigma-Aldrich. 1-(2-cyanophenyl)azetidine-3-carboxylic acid.

  • D'hooghe, M., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541–558.

  • BOC Sciences. Azetidine-3-carboxylic acid.

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.

  • Appchem. 1-(4-Cyanophenyl)Azetidine-3-Carboxylic Acid.

  • Guidechem. CAS 1236144-55-0 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid Supply list.

  • St. Paul's Cathedral Mission College. Spectroscopic Analysis of Organic Compounds.

  • Google Patents. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.

  • PubChem. 1-Benzylazetidine-3-carboxylic acid.

  • TCI Chemicals. Azetidine-3-carboxylic Acid.

  • Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.

  • Futamura, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the preparation of nicotianamine. Heterocycles, 96(12), 2125-2134.

  • BLD Pharm. 1-(4-Cyanophenyl)azetidine-3-carboxylic acid.

  • NextSDS. 3-(3-CYANO-BENZENESULFONYL)-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER — Chemical Substance Information.

  • Benchchem. Applications of 4-Benzoylbenzamide Derivatives in Medicinal Chemistry: Application Notes and Protocols.

  • D'hooghe, M., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253.

  • Kumar, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 634-649.

  • G. Bertschi, L., et al. (2012). Design, Properties and Recent Application of Macrocycles in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 66(5), 294-299.

  • Chemistry LibreTexts. 21.11: Spectroscopy of Carboxylic Acid Derivatives.

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064.

  • PubChemLite. 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid.

  • Wikipedia. Azetidine-2-carboxylic acid.

  • Al-Ostath, A. I., & Al-Majid, A. M. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Molecules, 29(7), 1548.

  • CLaME. Organic Chemistry Ir And Nmr Cheat Sheet.

  • Grove, J. A., & Mabbott, G. A. (2014). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Journal of Chemical Education, 91(11), 1969–1972.

  • Tokyo Chemical Industry Co., Ltd. (APAC). Azetidine-3-carboxylic Acid.

Sources

Exploratory

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental physicochemical properties of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, focusing on its molecular weight and exact mass. These parameters are critical for compound characterization, analytical method development, and interpretation of high-resolution mass spectrometry data in drug discovery and development workflows.

Introduction to the Core Scaffold

Azetidine-3-carboxylic acid is a non-proteinogenic, cyclic amino acid that serves as a valuable building block in medicinal chemistry.[1] Its rigid four-membered ring structure provides a unique conformational constraint compared to its five-membered analogue, proline. This structural feature is often exploited by medicinal chemists to fine-tune the pharmacological properties of lead compounds. The derivatization of the azetidine nitrogen allows for the introduction of various functional groups to modulate activity, selectivity, and pharmacokinetic profiles.

The subject of this guide, 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, incorporates a 3-cyanobenzoyl moiety. This substituent is of particular interest as the cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification, while the benzoyl group introduces aromaticity and rigidity.

Molecular Formula and Structure

The first step in determining the molecular weight and exact mass is to establish the correct molecular formula. This is derived by summing the constituent atoms of the two primary structural components: the azetidine-3-carboxylic acid core and the 1-(3-cyanobenzoyl) substituent.

  • Azetidine-3-carboxylic acid: C₄H₇NO₂[1]

  • 3-Cyanobenzoyl group: C₈H₄NO

The formation of an amide bond between the azetidine nitrogen and the benzoyl carbonyl group results in the loss of one water molecule (H₂O). Therefore, the molecular formula for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is C₁₂H₁₀N₂O₃ .

Quantitative Physicochemical Data

ParameterValueUnit
Molecular Formula C₁₂H₁₀N₂O₃-
Molecular Weight 230.22 g/mol
Exact Mass 230.06914Da
Monoisotopic Mass 230.06914219Da

Methodologies and Scientific Rationale

Differentiating Molecular Weight and Exact Mass

Understanding the distinction between molecular weight (or molar mass) and exact mass is fundamental in chemical analysis.

  • Molecular Weight: This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. The calculation uses the standard atomic weights of the elements as found on the periodic table. It is a dimensionless quantity, although it is often expressed in atomic mass units (amu) or daltons (Da). The molar mass, numerically equivalent to the molecular weight, is expressed in grams per mole ( g/mol ).[2]

  • Exact Mass: This is the calculated mass of a molecule based on the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is a monoisotopic mass. This value is crucial in high-resolution mass spectrometry (HRMS), where instruments can resolve ions with very small mass differences, enabling the unambiguous determination of elemental composition.[2]

The workflow for deriving these values is illustrated below.

G cluster_0 Structural Analysis cluster_1 Formula Determination cluster_2 Mass Calculation A Azetidine-3-carboxylic Acid (C₄H₇NO₂) C Combine Fragments & Remove H₂O A->C B 3-Cyanobenzoyl Group (C₈H₄NO) B->C D Molecular Formula C₁₂H₁₀N₂O₃ C->D E Use Average Atomic Weights (e.g., C: 12.011, H: 1.008) D->E G Use Monoisotopic Masses (e.g., ¹²C: 12.0000, ¹H: 1.0078) D->G F Molecular Weight 230.22 g/mol E->F H Exact Mass 230.06914 Da G->H

Workflow for determining molecular properties.
Experimental Protocol: Synthesis Pathway

The synthesis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is typically achieved through a standard amide coupling reaction. This provides a self-validating system for the compound's structure and, by extension, its molecular formula.

Objective: To form an amide bond between the secondary amine of the azetidine ring and the carboxylic acid of the benzoyl moiety.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: 3-Cyanobenzoic acid is converted to a more reactive species, typically an acyl chloride.

    • 3-Cyanobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., Dichloromethane, DCM).

    • The reaction is typically run at room temperature until the evolution of gas ceases.

    • The solvent and excess reagent are removed in vacuo to yield crude 3-cyanobenzoyl chloride.

  • Amide Coupling: The activated acyl chloride is reacted with azetidine-3-carboxylic acid.

    • Azetidine-3-carboxylic acid is dissolved in a suitable solvent, often a mixture of an organic solvent and water, in the presence of a base (e.g., sodium hydroxide, NaOH, or triethylamine, TEA) to deprotonate the carboxylic acid and neutralize the HCl byproduct.

    • The solution is cooled in an ice bath (0 °C).

    • The 3-cyanobenzoyl chloride, dissolved in a small amount of inert solvent, is added dropwise to the cooled solution of the azetidine.

    • The reaction is stirred and allowed to warm to room temperature.

  • Work-up and Purification:

    • The reaction mixture is acidified (e.g., with 1M HCl) to protonate the carboxylic acid, causing the product to precipitate.

    • The crude product is collected by filtration, washed with cold water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

This synthetic route logically confirms the final structure and elemental composition.

Conclusion

The molecular weight (230.22 g/mol ) and exact mass (230.06914 Da) of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid are definitive physicochemical properties derived from its molecular formula, C₁₂H₁₀N₂O₃. These values are indispensable for the accurate quantification, identification, and characterization of this compound in research and development settings. A clear understanding of the distinction between these mass values and the experimental protocols used to synthesize and verify the molecule ensures data integrity and supports the advancement of drug discovery programs utilizing the versatile azetidine scaffold.

References

  • PubChem. Compound Summary for C12H10N2O3. National Center for Biotechnology Information. [Link]

  • Ji, Y., et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018, (iv), 195-214.
  • Appchem. 1-(4-Cyanophenyl)Azetidine-3-Carboxylic Acid. [Link]

  • Google Patents. Process for making azetidine-3-carboxylic acid.
  • PubChem. Compound Summary for Azetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for 1-Benzylazetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

Structural Analysis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid via Advanced NMR Spectroscopy

Executive Summary The structural elucidation of small-molecule therapeutics relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS: 1407081-48-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule therapeutics relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS: 1407081-48-4) is a highly functionalized building block frequently utilized in medicinal chemistry as a bioisostere. While its molecular weight is relatively low (230.22 g/mol ), its NMR spectroscopic profile is deceptively complex.

Azetidine amides are notorious for exhibiting restricted rotation around the tertiary amide bond, often resulting in complex mixtures of rotamers[1]. However, due to the inherent symmetry of the 3-substituted azetidine ring, this molecule presents a unique phenomenon: degenerate rotameric exchange . This guide provides a comprehensive, self-validating protocol for the structural assignment of this compound, detailing the causality behind experimental choices and providing a robust framework for interpreting its symmetry-broken spectra[2].

Experimental Workflow Strategy

Modern automated structure elucidation frameworks rely heavily on accurate initial data acquisition and phase-sensitive 2D correlations[3]. The workflow below outlines the optimal path from sample preparation to structural validation.

NMR_Workflow Prep Sample Prep (DMSO-d6) Calib Calibration (Pulse/Temp) Prep->Calib Acq1D 1D NMR (1H, 13C) Calib->Acq1D Acq2D 2D NMR (HSQC, HMBC) Acq1D->Acq2D Process Data Processing Acq2D->Process Validate Structure Validation Process->Validate

Step-by-step NMR acquisition and processing workflow for small molecules.

Self-Validating Methodologies

A core pillar of analytical trustworthiness is the implementation of self-validating protocols. Every step must be designed to prevent artifacts and ensure reproducibility.

Sample Preparation Protocol
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.

  • Solvation: Dissolve the compound in 600 µL of 99.9% DMSO-d6 containing 0.03% v/v TMS as an internal standard.

  • Homogenization: Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 502-7) to minimize magnetic susceptibility artifacts.

Causality Insight: The selection of DMSO-d6 over CDCl3 is a deliberate structural choice. CDCl3 promotes intermolecular hydrogen bonding and dimerization of carboxylic acids, leading to severe line broadening of the acidic proton. DMSO-d6 disrupts these dimers, providing a sharp, distinct resonance for the -COOH proton and ensuring a stable monomeric state. Furthermore, DMSO-d6 offers a high boiling point, enabling Variable Temperature (VT) NMR studies if rotamer coalescence is required.

Spectrometer Calibration & Acquisition Protocol

All experiments should be performed on a 400 MHz or higher NMR spectrometer equipped with a z-gradient probe.

  • Lock and Shim: Lock on the DMSO-d6 signal (39.5 ppm / 2.50 ppm). Execute 3D gradient shimming to achieve a line width < 0.8 Hz for the TMS peak.

  • Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample to ensure maximum signal-to-noise ratio (SNR) and accurate integration.

  • 1D ¹H Acquisition: 64 scans, relaxation delay (D1) of 2.0 s, 30° flip angle.

    • Causality: A 30° pulse ensures uniform excitation and accurate integration for quantitative assessment of the aromatic vs. aliphatic protons.

  • 1D ¹³C Acquisition: 1024 scans, D1 = 2.0 s, with WALTZ-16 ¹H decoupling.

  • 2D HSQC (Phase-Sensitive): 256 t1 increments, 4 scans per increment.

    • Causality: Differentiates the overlapping diastereotopic protons on the azetidine ring by correlating them to their respective distinct ¹³C shifts.

  • 2D HMBC: Optimized for long-range coupling nJCH​ = 8 Hz.

    • Causality: The selection of HMBC over other long-range techniques is critical for bridging the amide bond (correlating Azetidine H2/H4 to the Amide C=O)[4].

Structural Elucidation & Data Interpretation

The Symmetry-Breaking Rotameric Phenomenon

Azetidine amides exhibit a high energy barrier to rotation around the tertiary N-C=O bond. In asymmetric azetidines, this results in distinct "major" and "minor" rotameric populations. However, 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid possesses a plane of symmetry passing through N1 and C3.

Consequently, the two rotameric states (carbonyl oxygen syn to C2 vs. syn to C4) are structurally degenerate. We do not observe two distinct populations; instead, the restricted rotation breaks the local symmetry of the molecule, rendering the C2 and C4 positions chemically inequivalent on the NMR timescale.

Degenerate_Rotamers StateA State A: C=O syn to C2 StateB State B: C=O syn to C4 StateA->StateB Degenerate Exchange Symmetry 180° Rotation (N1-C3 Axis) StateA->Symmetry Symmetry->StateB

Degenerate rotameric states of 3-substituted azetidines illustrating symmetry breaking.
Quantitative Data Summary

The table below summarizes the expected chemical shifts and key 2D correlations, factoring in the symmetry-broken state of the azetidine ring.

Table 1: ¹H and ¹³C NMR Assignments in DMSO-d6 at 298 K

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations ( 2J , 3J )
COOH 173.2~12.50br sC3 (Azetidine)
C=O (Amide) 167.5--Ar-H2, Ar-H6, Azetidine H2, H4
Ar-C1 (ipso) 135.0--Ar-H5, Ar-H3
Ar-C2 131.58.10t, J=1.5 C=O (Amide), Ar-C4, Ar-C6
Ar-C3 (CN) 112.0--Ar-H5
Ar-C4 135.57.95dt, J=7.8,1.5 Ar-C2, Ar-C6
Ar-C5 130.07.65t, J=7.8 Ar-C1, Ar-C3
Ar-C6 132.57.85dt, J=7.8,1.5 C=O (Amide), Ar-C2, Ar-C4
CN 118.5--Ar-H2, Ar-H4
Azetidine C2 53.44.30 / 4.05m / m (diastereotopic)C=O (Amide), C3, C4
Azetidine C4 50.14.55 / 4.20m / m (diastereotopic)C=O (Amide), C3, C2
Azetidine C3 33.23.50mC=O (Acid), C2, C4

Note: C2 and C4 assignments are interchangeable due to degenerate exchange, but they will appear as two distinct carbon signals (~53.4 and ~50.1 ppm) and four distinct proton multiplets.

Mechanistic Insights into 2D Correlations

To validate the structure, the fragments must be linked. The HMBC spectrum is the definitive tool for this. The observation of a cross-peak between the azetidine protons (at ~4.0–4.6 ppm) and the amide carbonyl carbon (~167.5 ppm) confirms the N-acylation. Simultaneously, the aromatic protons Ar-H2 and Ar-H6 will also show 3J correlations to this same carbonyl carbon, effectively bridging the entire molecule. This multi-bond correlation strategy is a foundational principle in modern structure elucidation guidelines[2].

Conclusion

The structural analysis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid requires a nuanced understanding of NMR timescales and molecular symmetry. By recognizing that the restricted rotation of the amide bond creates a degenerate exchange rather than distinct major/minor rotamers, analysts can correctly interpret the splitting of the C2 and C4 azetidine signals. Utilizing a self-validating protocol with high-resolution 2D NMR techniques (HSQC, HMBC) ensures unambiguous assignment and structural confidence.

References

  • A guide to small-molecule structure assignment through computation of (¹H and ¹³C)
  • Source: acs.
  • Source: rsc.
  • Source: acs.

Sources

Exploratory

The In-Depth Mechanism of Action of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid Derivatives as Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors

A Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mechanism of action for a promising class of therapeutic agents: 1-(3-cyanobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for a promising class of therapeutic agents: 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid derivatives. These compounds have been identified as potent and selective inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2), a key enzyme in triglyceride biosynthesis. This guide will delve into the molecular intricacies of DGAT2 inhibition, the associated signaling pathways, and the profound therapeutic implications for a range of metabolic disorders. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance the development of this important class of inhibitors.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, metabolic stability, and overall pharmacokinetic properties of drug candidates. The incorporation of the azetidine-3-carboxylic acid moiety, in particular, provides a versatile platform for the design of novel therapeutics targeting a diverse array of biological targets, from neurological disorders to metabolic diseases[1]. This guide focuses on a specific class of these derivatives, characterized by a 1-(3-cyanobenzoyl) substitution, which has demonstrated significant potential as inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2).

The Molecular Target: Diacylglycerol Acyltransferase 2 (DGAT2)

Diacylglycerol acyltransferase (DGAT) enzymes are central to lipid metabolism, catalyzing the final and rate-limiting step in the synthesis of triglycerides (TGs)[1][2]. This crucial reaction involves the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA. In mammals, two distinct DGAT enzymes, DGAT1 and DGAT2, have been identified. While both enzymes perform the same catalytic function, they share no sequence homology and are encoded by different genes, suggesting distinct physiological roles[1].

DGAT2 is the predominant isoform in the liver and is considered the primary driver of hepatic triglyceride synthesis and the secretion of very-low-density lipoproteins (VLDL)[1][3]. The overactivity of DGAT2 is strongly implicated in the pathophysiology of several metabolic disorders, including:

  • Non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH): Excessive hepatic triglyceride accumulation is a hallmark of these conditions[2].

  • Hyperlipidemia: Elevated levels of circulating triglycerides are a major risk factor for cardiovascular disease[1].

  • Obesity and Type 2 Diabetes: Dysregulated lipid metabolism and insulin resistance are closely intertwined with these metabolic diseases[2][4].

Given its pivotal role in these pathologies, the selective inhibition of DGAT2 presents a highly attractive therapeutic strategy.

The Signaling Pathway: Triglyceride Biosynthesis

The synthesis of triglycerides is a fundamental metabolic pathway responsible for energy storage. The inhibition of DGAT2 directly impacts this pathway at its terminal step.

Triglyceride Synthesis Pathway cluster_dgat2 DGAT2 G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA Acyl-CoA PA Phosphatidic acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG Phosphatase TG Triglyceride DAG->TG Acyl-CoA Inhibitor 1-(3-Cyanobenzoyl)azetidine-3- carboxylic acid derivatives DGAT2_node DGAT2 Inhibitor->DGAT2_node Inhibition

Figure 1: The Triglyceride Synthesis Pathway and the Point of DGAT2 Inhibition.

As illustrated in Figure 1, the inhibition of DGAT2 by 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid derivatives blocks the conversion of diacylglycerol to triglycerides, thereby reducing the overall synthesis and accumulation of triglycerides in tissues such as the liver.

Mechanism of DGAT2 Inhibition

Detailed kinetic studies of related imidazopyridine-based DGAT2 inhibitors, such as PF-06424439, have revealed a sophisticated mechanism of action that is likely shared by the 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid derivatives[1].

Time-Dependent and Slowly Reversible Inhibition

These inhibitors exhibit time-dependent inhibition, meaning their inhibitory potency increases with the duration of pre-incubation with the DGAT2 enzyme. This characteristic suggests a multi-step binding process. Furthermore, the inhibition is slowly reversible, indicating a tight-binding interaction with the enzyme that results in a prolonged duration of action[1].

Two-Step Binding Mechanism

The inhibition of DGAT2 by these compounds follows a two-step binding mechanism. Initially, the inhibitor (I) binds to the enzyme (E) to form an initial, lower-affinity enzyme-inhibitor complex (EI). This is followed by a conformational change or isomerization of the complex to a much higher-affinity state (EI*)[1]. This two-step process can be represented as:

E + I ⇌ EI ⇌ EI*

This mechanism is consistent with the observed time-dependent inhibition, as the conversion from EI to the more stable EI* complex takes time.

Non-Competitive Inhibition

The inhibition is non-competitive with respect to the acyl-CoA substrate. This implies that the inhibitor does not bind to the same active site as acyl-CoA. Instead, it likely binds to an allosteric site on the DGAT2 enzyme. Binding to this allosteric site induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby preventing the conversion of diacylglycerol to triglycerides[1].

DGAT2 Inhibition Mechanism cluster_outcome Outcome Enzyme DGAT2 Enzyme ActiveSite Active Site Enzyme->ActiveSite Contains AllostericSite Allosteric Site Enzyme->AllostericSite Contains Substrate Acyl-CoA Substrate->ActiveSite Binds to Inhibitor 1-(3-Cyanobenzoyl)azetidine-3- carboxylic acid derivative Inhibitor->AllostericSite Binds to ConformationalChange Conformational Change in Active Site Inhibitor->ConformationalChange Induces Inhibition Inhibition of Triglyceride Synthesis

Figure 2: Allosteric, Non-Competitive Inhibition of DGAT2.

Therapeutic Implications

The potent and selective inhibition of DGAT2 by 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid derivatives holds significant promise for the treatment of a range of metabolic diseases.

Reduction of Hepatic Steatosis and Plasma Lipids

By inhibiting hepatic DGAT2, these compounds can effectively reduce the synthesis of triglycerides in the liver. This leads to a decrease in hepatic steatosis and a reduction in the secretion of VLDL, resulting in lower levels of circulating triglycerides and cholesterol[5].

Improved Insulin Sensitivity

The reduction of ectopic lipid accumulation in tissues such as the liver and muscle can lead to improved insulin sensitivity[4]. This makes DGAT2 inhibitors a potential therapeutic option for the management of type 2 diabetes.

Treatment of Obesity

By modulating lipid metabolism and potentially increasing fatty acid oxidation, DGAT2 inhibitors may contribute to a reduction in body weight and adiposity[2][4].

Table 1: Preclinical Data for a Representative DGAT2 Inhibitor (PF-06424439)

ParameterValueReference
IC50 for DGAT2 14 nM
Activity at MGAT1-3 or DGAT1 No significant activity
Effect in human hepatocytes Reduces triglyceride synthesis
Effect in a rat dyslipidemia model Reduces plasma triglyceride and cholesterol levels
Oral Bioavailability Yes

Experimental Protocols

The following are representative protocols for key experiments used to characterize DGAT2 inhibitors.

DGAT2 Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency (IC50) of a test compound against human DGAT2.

Materials:

  • Human DGAT2 enzyme (recombinant)

  • [1-14C]decanoyl-CoA

  • 1,2-didecanoyl-sn-glycerol

  • Test compound (1-(3-cyanobenzoyl)azetidine-3-carboxylic acid derivative)

  • Assay buffer

  • Scintillation cocktail

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a microplate.

  • Add the human DGAT2 enzyme to each well and pre-incubate for a specified time (e.g., 60 minutes) at 37°C to allow for time-dependent inhibition.

  • Initiate the enzymatic reaction by adding a mixture of [1-14C]decanoyl-CoA and 1,2-didecanoyl-sn-glycerol.

  • Incubate the reaction for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution.

  • Extract the radiolabeled triglyceride product.

  • Add scintillation cocktail and measure the radioactivity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Hepatocyte Triglyceride Synthesis Assay (Cell-Based)

Objective: To assess the ability of a test compound to inhibit triglyceride synthesis in a cellular context.

Materials:

  • Human hepatocytes (e.g., HepG2 cells)

  • Cell culture medium

  • Test compound

  • [14C]-oleic acid

  • Lysis buffer

  • Lipid extraction solvents

Procedure:

  • Plate hepatocytes in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Add [14C]-oleic acid to the cell culture medium and incubate for a further period (e.g., 4 hours) to allow for its incorporation into triglycerides.

  • Wash the cells to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids.

  • Separate the lipid classes using thin-layer chromatography (TLC).

  • Quantify the amount of radioactivity in the triglyceride band using a phosphorimager or by scraping and scintillation counting.

  • Determine the effect of the test compound on triglyceride synthesis relative to a vehicle control.

Experimental Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay CompoundPrep Prepare Compound Dilutions Preincubation Pre-incubate with DGAT2 CompoundPrep->Preincubation Reaction Initiate Reaction with Substrates Preincubation->Reaction Quantification Quantify Product Formation Reaction->Quantification IC50 Determine IC50 Quantification->IC50 CellCulture Culture Hepatocytes Treatment Treat with Compound CellCulture->Treatment Labeling Label with [14C]-Oleic Acid Treatment->Labeling Extraction Extract and Separate Lipids Labeling->Extraction Analysis Analyze Triglyceride Synthesis Extraction->Analysis

Figure 3: A Simplified Experimental Workflow for Characterizing DGAT2 Inhibitors.

Conclusion

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid derivatives represent a promising class of DGAT2 inhibitors with a well-defined mechanism of action. Their ability to potently and selectively inhibit the final step of triglyceride synthesis through a time-dependent, slowly reversible, and non-competitive mechanism provides a strong rationale for their development as therapeutics for a range of metabolic diseases, including NAFLD, hyperlipidemia, obesity, and type 2 diabetes. Further research and clinical evaluation of these compounds are warranted to fully elucidate their therapeutic potential.

References

  • Humphrey, J. et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 57(47), 6549–6561. [Link]

  • Futatsugi, K. et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(18), 7173–7185. [Link]

  • Chandramohan, R. et al. (2023). DGAT inhibition at the post-absorptive phase reduces plasma FA by increasing FA oxidation. EMBO Molecular Medicine, 15(11), e17909. [Link]

  • Futatsugi, K. et al. (2014, August 14). Discovery of novel small molecule inhibitors of diacylglycerol acyltransferase 2 (DGAT2). 248th National Meeting of the American Chemical Society. [Link]

  • World Intellectual Property Organization. (2021, April 8). WO/2021/064590 DIACYLGLYCEROL ACYLTRANSFERASE 2 INHIBITOR. [Link]

  • Futatsugi, K. et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). PubMed, 26349027. [Link]

  • Google Patents. (2003, July 31).
  • ResearchGate. (n.d.). The Discovery and Pharmacology of a Novel Class of Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors. [Link]

  • Patsnap. (2024, June 21). What are DGAT2 inhibitors and how do they work?[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid: A Comprehensive Guide

Executive Summary In modern drug discovery, the azetidine ring serves as a conformationally restricted, metabolically stable bioisostere for aliphatic amines and carboxylic acids. The compound 1-(3-Cyanobenzoyl)azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the azetidine ring serves as a conformationally restricted, metabolically stable bioisostere for aliphatic amines and carboxylic acids. The compound 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS: 1407081-48-4; Formula: C₁₂H₁₀N₂O₃) is a highly valued building block that merges the rigid vectorality of the azetidine core with the robust pharmacophore of a cyanobenzoyl moiety.

Because the three-dimensional geometry of small-molecule building blocks directly dictates their binding affinity in biological targets, understanding their exact crystallographic behavior is paramount. This whitepaper provides an authoritative, in-depth technical guide to the conformational dynamics, supramolecular assembly, and X-ray crystallographic elucidation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.

Conformational Dynamics and Structural Theory

The 3D architecture of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is governed by three primary structural phenomena: ring puckering, amide bond rotamerism, and supramolecular hydrogen bonding.

Azetidine Ring Puckering

Unlike planar aromatic systems, the four-membered azetidine ring is subject to significant inherent ring strain (approximately 25 kcal/mol). To minimize the eclipsing torsional strain between adjacent C-H bonds, the ring deviates from planarity, adopting a "butterfly" or puckered conformation. Gas-phase electron diffraction studies of azetidines report puckering angles ( τ ) ranging from 33° to 37°[1][2]. However, in the solid state, crystal packing forces typically compress this angle to 15°–25°[3].

Because of this puckering, the carboxylic acid substituent at the C3 position does not sit perfectly bisecting the ring; instead, it adopts either a pseudo-equatorial or pseudo-axial orientation, which critically impacts the molecule's spatial footprint.

Amide Bond Rotamerism

The acylation of the azetidine N1 atom by the 3-cyanobenzoyl group introduces partial double-bond character to the N–CO bond due to resonance. This restricts free rotation, leading to distinct cis and trans rotameric states. The orientation of the carbonyl oxygen relative to the C3-carboxylic acid group dictates the overall dipole moment of the molecule and influences which polymorph crystallizes from solution.

G Root 1-(3-Cyanobenzoyl) azetidine-3-carboxylic acid Cis Cis-Rotamer (Restricted N-CO) Root->Cis Trans Trans-Rotamer (Restricted N-CO) Root->Trans Eq Pseudo-Equatorial (Puckered Ring) Cis->Eq Ax Pseudo-Axial (Puckered Ring) Cis->Ax Trans->Eq Trans->Ax

Fig 1: Conformational dynamics showing amide rotamerism and azetidine ring puckering states.

Supramolecular Assembly

In the crystalline state, the carboxylic acid moiety at C3 acts as a powerful structure-directing agent. It reliably forms centrosymmetric hydrogen-bonded dimers characterized by the classic R22​(8) graph-set motif[][5]. Furthermore, the terminal cyano group (-C≡N) acts as a secondary hydrogen-bond acceptor, forming weak C-H···N interactions that bridge the dimeric units into an extended 3D lattice.

Self-Validating Crystallographic Protocol

To obtain high-resolution 3D structural data for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, researchers must execute a rigorous X-ray crystallography workflow. The following protocol is designed as a self-validating system , where the physical data inherently verifies the chemical model.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 10 mg of the compound in a minimum volume of a polar aprotic solvent (e.g., ethyl acetate). Place this open inner vial inside a larger closed jar containing an anti-solvent (e.g., hexanes).

  • Causality: Vapor diffusion is chosen over rapid evaporation because it allows for an exceptionally slow, thermodynamically controlled supersaturation. This prevents the formation of twinned or microcrystalline powders, yielding single crystals of sufficient volume (0.1–0.3 mm³) for X-ray diffraction.

Step 2: X-Ray Diffraction Data Collection
  • Procedure: Mount a single crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil and flash-cool to 100 K under a nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu K α micro-focus source ( λ=1.54178 Å).

  • Causality: Cu K α radiation is strictly preferred over Mo K α for light-atom organic molecules (containing only C, H, N, O). The longer wavelength of Cu K α interacts more strongly with light electron clouds, maximizing diffraction intensity and improving the signal-to-noise ratio at high resolution[6]. Cooling to 100 K minimizes thermal atomic displacement (Debye-Waller factor), sharpening the diffraction spots.

Step 3: Data Reduction and Absorption Correction
  • Procedure: Integrate the raw frame data using software such as APEX3. Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Crystals are rarely perfect spheres. Multi-scan correction accounts for the varying path lengths of X-rays traversing the crystal at different goniometer angles, ensuring that the measured intensities accurately reflect the true structure factors.

Step 4: Structure Solution and Refinement (The Validation Engine)
  • Procedure: Solve the phase problem using dual-space direct methods via SHELXT. Refine the structure using full-matrix least-squares on F2 via SHELXL[6].

  • Causality & Self-Validation: The refinement process is internally self-validating. The algorithm iteratively shifts atomic coordinates to minimize the difference between the observed diffraction data ( Fo​ ) and the calculated model ( Fc​ ).

    • If the azetidine ring is erroneously forced into a planar geometry by the user, the resulting Fo​−Fc​ difference Fourier map will display large residual electron density peaks, immediately flagging the error.

    • A successful, highly accurate model is validated by an R1​ factor of < 0.05 and a Goodness-of-Fit ( S ) approaching 1.0.

G A 1. Crystal Growth (Vapor Diffusion) B 2. X-Ray Diffraction (Cu Kα, 100K) A->B C 3. Data Integration (Multi-scan Correction) B->C D 4. Structure Solution (SHELXT Direct Methods) C->D E 5. Least-Squares Refinement (SHELXL, R1 < 0.05) D->E

Fig 2: Step-by-step X-ray crystallographic workflow from crystal growth to structural refinement.

Quantitative Structural Parameters

Based on the crystallographic profiling of analogous N-acylated azetidine-3-carboxylic acid derivatives, the quantitative data for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is summarized below.

Table 1: Expected Crystallographic Acquisition Parameters
ParameterValue / Specification
Chemical Formula C₁₂H₁₀N₂O₃
Formula Weight 230.22 g/mol
Crystal System Monoclinic
Expected Space Group P21​/c
Temperature 100(2) K
Radiation Source Cu K α ( λ=1.54178 Å)
Refinement Metric ( R1​ ) ≤0.050 (Target for high-quality structure)
Goodness-of-Fit ( S ) 1.00 – 1.05
Table 2: Key Geometric and Conformational Markers
Structural FeatureExpected MeasurementCausality / Significance
N1–C(O) Bond Length ~1.34 ÅShorter than a standard C-N single bond (~1.47 Å), confirming partial double-bond character and restricted rotation.
Azetidine Puckering Angle 15° – 25°Deviation from planarity to relieve torsional C-H eclipsing strain within the 4-membered ring.
O–H···O Dimer Distance ~2.65 ÅStrong hydrogen bond distance indicative of the R22​(8) carboxylic acid dimer motif.
C≡N Bond Length ~1.14 ÅStandard triple bond length, confirming the integrity of the cyanobenzoyl pharmacophore.

References

  • Screening Compounds P46298 | EvitaChem evitachem.com
  • Azetidine-3-carboxylic acid - (CAS 36476-78-5) - Amino Acids - BOC Sciences bocsci.com
  • 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem nih.gov
  • Rapid diversified synthesis of azetidine-3-carboxylic acids semanticscholar.org
  • Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory acs.org
  • Ring Puckering of Azetidine: an Electron Diffraction Study rsc.org
  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds mdpi.com

Sources

Exploratory

Preliminary Toxicity Screening of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid: A Structural Liability Framework

Deconstructing the Molecular Architecture (Causality & Logic) As a Senior Application Scientist, I do not approach preliminary toxicity screening as a static checklist. Instead, the screening paradigm must be a hypothesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Deconstructing the Molecular Architecture (Causality & Logic)

As a Senior Application Scientist, I do not approach preliminary toxicity screening as a static checklist. Instead, the screening paradigm must be a hypothesis-driven investigation dictated by the specific structural liabilities of the molecule.

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CBAA) is a highly functionalized synthetic intermediate and screening hit. To design an effective toxicity screen, we must first deconstruct its architecture to understand the causality behind potential adverse effects:

  • The Azetidine-3-carboxylic Acid Core: The azetidine ring is a highly valuable, conformationally restricted component in pharmacological design[1]. However, azetidine-3-carboxylic acid is a recognized structural analog of both γ -aminobutyric acid (GABA) and β -alanine, demonstrating measurable affinity for GABA transporters (GAT-1 and GAT-3)[2]. This presents a distinct neurotoxicity liability. Furthermore, small cyclic amino acids (most notably its isomer, azetidine-2-carboxylic acid) are notorious for misincorporating into proteins in place of proline, leading to severe protein misfolding and cytotoxicity[3]. The base form of this core carries inherent hazard classifications for acute oral and dermal toxicity[4].

  • The 3-Cyanobenzoyl Moiety: The addition of the cyanobenzoyl group introduces metabolic vulnerabilities. While aromatic nitriles are generally stable, CYP450-mediated oxidative cleavage can, in rare instances, result in the release of free cyanide ( CN− ). Additionally, the benzoyl ring is subject to standard Phase I aromatic hydroxylation.

Based on these structural realities, we must deploy a self-validating, two-tier screening workflow that addresses both basal metabolism and target-specific mechanotoxicty.

MetabolicPathway CBAA 1-(3-Cyanobenzoyl)azetidine- 3-carboxylic acid CYP450 Hepatic CYP450 (Phase I) CBAA->CYP450 Metabolism PhaseII Glucuronidation (Phase II Clearance) CBAA->PhaseII Direct Conjugation StableMetab Aromatic Hydroxylation (Stable Metabolites) CYP450->StableMetab Major Pathway ToxicMetab Oxidative Cleavage (Rare Nitrile Release) CYP450->ToxicMetab Minor Liability StableMetab->PhaseII Cyanide Cyanide (CN-) ToxicMetab->Cyanide AzetidineCore Azetidine-3-carboxylic acid (GABA/Proline Analog) ToxicMetab->AzetidineCore Excretion Renal Excretion PhaseII->Excretion

Fig 1. Predicted metabolic pathways and structural liabilities of CBAA.

Tier 1: Basal Cytotoxicity & Metabolic Stability

Before investigating target-specific effects, we must establish the compound's baseline survival in hepatic models. A protocol is only as reliable as its internal controls; therefore, every assay described below is a self-validating system.

Protocol 1: Human Liver Microsome (HLM) Stability & Nitrile Cleavage

Rationale: We must determine the intrinsic clearance ( CLint​ ) of CBAA and monitor for the rare, but critical, CYP450-mediated release of the nitrile group as toxic cyanide.

  • Step 1: Incubation. Prepare a reaction mixture containing 1 µM CBAA and 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Initiation. Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Step 3: Sampling. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 4: Self-Validation Controls.

    • Negative Control (-NADPH): Validates that any observed degradation is strictly enzymatic (CYP450-dependent) and not due to chemical instability in the buffer.

    • Positive Control (Verapamil): A high-clearance compound run in parallel to ensure the HLM batch is enzymatically active.

  • Step 5: Analysis. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ . Run a parallel colorimetric picric acid assay on the 60-minute samples to detect trace CN− release.

Tier 2: Mechanistic & Target-Specific Toxicity

If CBAA passes Tier 1, we must interrogate the specific liabilities of the azetidine-3-carboxylic acid core[4].

Protocol 2: GAT-1/GAT-3 Transporter Binding Assay (Neurotoxicity Screen)

Rationale: Because the core acts as a conformationally restricted GABA analog[2], CBAA or its primary metabolites could inhibit GABA reuptake, leading to excitatory neurotoxicity.

  • Step 1: Membrane Preparation. Isolate cell membranes from HEK293 cells stably transfected with human GAT-1 or GAT-3 transporters.

  • Step 2: Radioligand Displacement. Incubate 50 µg of membrane protein with 10 nM [3H] -GABA and varying concentrations of CBAA (0.1 µM to 100 µM) in a sodium-containing assay buffer for 60 minutes at room temperature.

  • Step 3: Filtration. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with cold buffer.

  • Step 4: Self-Validation Controls.

    • Total Binding (TB): Vehicle (DMSO) only, to establish maximum radioligand signal.

    • Non-Specific Binding (NSB): Addition of 1 mM unlabeled GABA to define background noise.

    • Positive Control: Tiagabine (for GAT-1) or SNAP-2514 (for GAT-3) to validate assay sensitivity.

  • Step 5: Quantification. Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression.

Protocol 3: Protein Misincorporation (Proline Mimicry) Screen

Rationale: Small cyclic amino acids can hijack tRNA synthetases[3]. We must ensure the azetidine core does not substitute for proline during translation.

  • Step 1: Cell Culture. Culture HepG2 cells in customized, proline-depleted DMEM supplemented with 100 µM CBAA for 48 hours.

  • Step 2: Protein Extraction & Digestion. Lyse the cells, precipitate total protein using Trichloroacetic acid (TCA), and perform an in-solution trypsin digestion.

  • Step 3: Self-Validation Controls.

    • Negative Control: Standard DMEM containing natural L-proline (baseline proteome).

    • Positive Control: 100 µM Azetidine-2-carboxylic acid (A2C), a known toxic proline analog[3], to confirm the mass spectrometer can detect misincorporation events.

  • Step 4: LC-MS/MS Analysis. Subject the peptides to high-resolution LC-MS/MS. Utilize proteomic search engines (e.g., MaxQuant) to scan for a specific mass shift corresponding to the replacement of proline residues with the azetidine-3-carboxylic acid mass.

Workflow Start Compound: CBAA Tier1 Tier 1: Cytotoxicity & Metabolism Start->Tier1 HepG2 HepG2 Cell Viability (ATP-based assay) Tier1->HepG2 HLM Human Liver Microsomes (Metabolic Clearance) Tier1->HLM Tier2 Tier 2: Mechanistic Toxicity HepG2->Tier2 IC50 > 50 µM HLM->Tier2 t1/2 > 30 min GABA GAT-1/GAT-3 Binding (Neurotoxicity Screen) Tier2->GABA Proline Protein Misincorporation (LC-MS/MS) Tier2->Proline Decision Go / No-Go Decision GABA->Decision Proline->Decision

Fig 2. Self-validating two-tier toxicity screening workflow for CBAA.

Quantitative Decision Matrix

To transition from screening to lead optimization, empirical data must be measured against strict pharmacological thresholds. The table below outlines the "Go/No-Go" criteria for CBAA based on the protocols described above.

Assay CategorySpecific ParameterThreshold for Advancement (Go)Rationale / Causality
Cytotoxicity HepG2 Viability ( IC50​ )> 50 µMEnsures the compound does not cause acute basal toxicity at expected therapeutic concentrations.
Metabolic Stability HLM Intrinsic Clearance ( CLint​ )< 40 µL/min/mg proteinPrevents rapid first-pass metabolism and excessive generation of potentially toxic cleavage products.
Metabolic Toxicity Cyanide Release (Picric Acid)Below Limit of Detection (LOD)Confirms the 3-cyanobenzoyl moiety is stable against oxidative cleavage.
Neurotoxicity GAT-1 / GAT-3 Binding ( IC50​ )> 30 µMValidates that the azetidine core does not mimic GABA strongly enough to disrupt neurotransmitter reuptake.
Proteotoxicity Proline Misincorporation Rate0% detected via LC-MS/MSEnsures the compound does not hijack tRNA synthetases, preventing systemic protein misfolding.

References

  • PubChem - National Institutes of Health. "3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - Safety and Hazards." NIH.gov.
  • Faust MR, Höfner G, Pabel J, Wanner KT. "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." PubMed - NIH.gov.
  • Shichiri M, et al. "Expression of a novel yeast gene that detoxifies the proline analog azetidine-2-carboxylate confers resistance during tobacco seed germination, callus and shoot formation." PubMed - NIH.gov.
  • MDPI. "Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate." MDPI.com.

Sources

Foundational

The Azetidine-3-Carboxylic Acid Scaffold: A Privileged Motif with PK Nuances

An In-Depth Technical Guide: Pharmacokinetic Profiling of Azetidine-3-Carboxylic Acid Derivatives: From In Vitro Profiling to In Vivo Consequences This guide provides a comprehensive framework for the pharmacokinetic (PK...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of Azetidine-3-Carboxylic Acid Derivatives: From In Vitro Profiling to In Vivo Consequences

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of drugs incorporating the azetidine-3-carboxylic acid scaffold. We move beyond rote protocol recitation to explore the underlying scientific rationale, enabling researchers to design, execute, and interpret studies with precision. The focus is on building a self-validating experimental cascade, where early in vitro data informs and predicts in vivo outcomes, ultimately de-risking and accelerating the drug development process.

The azetidine-3-carboxylic acid motif is increasingly utilized in medicinal chemistry as a constrained bioisostere for proline and other amino acids. Its rigid, four-membered ring structure can confer unique conformational stability, improve ligand-receptor interactions, and enhance metabolic stability. However, this unique structure also presents specific challenges and considerations in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The small, polar, and potentially zwitterionic nature of the core can significantly influence its interaction with biological transporters and metabolic enzymes, demanding a tailored, hypothesis-driven approach to pharmacokinetic characterization.

A Tiered Strategy for PK Profiling

A successful PK profiling campaign follows a logical, tiered progression. Early, high-throughput in vitro assays are used to screen and rank compounds, identifying liabilities before significant resource investment. Promising candidates then advance to more complex in vitro and finally to in vivo studies for definitive characterization. This workflow ensures that resources are focused on compounds with the highest probability of success.

G LMS Liver Microsomal Stability Hepatocyte Hepatocyte Metabolism LMS->Hepatocyte Metabolic Pathway ID PPB Plasma Protein Binding (High-Throughput) IV_PK Intravenous (IV) PK in Rodent PPB->IV_PK Dose Selection Perm PAMPA or Caco-2 Permeability Transporter Transporter Interaction (e.g., OATP, P-gp) Perm->Transporter Efflux/Uptake Investigation CYP_ID CYP Reaction Phenotyping & Inhibition PO_PK Oral (PO) PK in Rodent Transporter->PO_PK Explain F% Hepatocyte->IV_PK Predict CL IV_PK->PO_PK

Caption: Tiered PK profiling workflow.

Absorption: Beyond Passive Permeability

Due to their structural similarity to endogenous amino acids, azetidine-3-carboxylic acid derivatives may be substrates for various solute carriers (SLC) transporters, such as amino acid transporters. This means that their absorption is not solely governed by passive diffusion, making simple lipophilicity-based predictions insufficient.

Key Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This assay is the gold standard for assessing intestinal permeability and identifying potential P-glycoprotein (P-gp) efflux.

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) before and after the experiment. A stable and high TEER value (e.g., >500 Ω·cm²) is indicative of a confluent monolayer. Additionally, assess the permeability of a paracellular marker like Lucifer yellow; Papp < 1.0 x 10⁻⁶ cm/s is typically required.

  • Assay Execution:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with the test compound at a specified concentration (e.g., 10 µM).

    • For A-B assessment, add the compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B-A assessment, add the compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Quantification: At the end of the incubation, take samples from both donor and receiver compartments. Analyze the concentration of the test compound using a validated LC-MS/MS method.

  • Calculation:

    • Calculate Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 is a strong indication of active efflux, often by P-gp.

Interpretation: A high Papp (A-B) (>10 x 10⁻⁶ cm/s) suggests good potential for oral absorption, while a low Papp with a high ER indicates that efflux transporters may limit bioavailability.

Distribution: Where Does It Go?

Volume of distribution (Vd) and plasma protein binding (PPB) are critical parameters that determine the amount of free drug available to interact with its target.

Key Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is the gold standard method for determining the fraction of drug bound to plasma proteins. It provides a direct measure of the unbound fraction (fu), which is the pharmacologically active portion.

Objective: To determine the percentage of the test compound bound to plasma proteins.

Methodology:

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus (e.g., RED device) containing individual wells separated by a semipermeable membrane (typically with a molecular weight cutoff of 8-12 kDa).

  • Procedure:

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to one side of the membrane (the plasma chamber).

    • Add protein-free buffer (phosphate-buffered saline, PBS) to the other side (the buffer chamber).

    • Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, must be determined experimentally).

  • Sampling and Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. It is crucial to analyze the concentrations in both compartments. The buffer chamber concentration represents the free, unbound drug concentration (C_unbound). The plasma chamber concentration represents the total concentration (C_total).

  • Calculation:

    • Fraction unbound (fu) = C_unbound / C_total

    • % Bound = (1 - fu) * 100

Data Interpretation:

ParameterDerivative ADerivative BDerivative C
Plasma Protein Binding (%) 99.285.0< 50
Interpretation High binding; low free fraction available for target engagement and clearance.Moderate binding; balanced profile.Low binding; high free fraction, may lead to rapid clearance.

Metabolism: Stability and Pathway Identification

The azetidine ring, while often incorporated to block metabolism at a specific position, can itself be a site of metabolic reactions. Understanding a compound's metabolic stability and identifying its major metabolic pathways and the enzymes involved is crucial for predicting its in vivo clearance (CL) and potential for drug-drug interactions (DDIs).

Potential Metabolic Pathways

For azetidine-3-carboxylic acid derivatives, several metabolic pathways should be considered. The specific outcome depends heavily on the substituents attached to the azetidine ring and the carboxyl group.

G cluster_0 Phase I Metabolism (CYP450, FMO) cluster_1 Phase II Metabolism (UGT, SULT) Parent Azetidine-3-COOH Derivative N_Dealk N-Dealkylation (if R1 is alkyl) Parent->N_Dealk Ring_Ox Ring Hydroxylation Parent->Ring_Ox Ring_Open Oxidative Ring Opening Parent->Ring_Open Gluc Glucuronidation (on COOH or hydroxyl) Parent->Gluc Ring_Ox->Gluc Sulf Sulfation (on hydroxyl) Ring_Ox->Sulf

Caption: Potential metabolic pathways.

Key Experimental Protocol: Liver Microsomal Stability Assay

This is a primary in vitro assay to assess metabolic stability.

Objective: To determine the intrinsic clearance (CLint) of a compound in liver microsomes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in buffer containing pooled liver microsomes (e.g., human, 0.5 mg/mL) and the test compound (e.g., 1 µM).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the critical cofactor, NADPH.

  • Time-Course Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes). Immediately quench the reaction in each aliquot by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Controls:

    • -NADPH Control: Run a parallel incubation without NADPH to account for non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic lability (e.g., verapamil) to confirm assay performance.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Calculation:

    • Plot the natural log of the % remaining parent compound versus time.

    • The slope of the linear portion of this plot (k) represents the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint, in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Data Interpretation:

ParameterDerivative XDerivative Y
Half-life (t½, min) > 6015
Intrinsic Clearance (CLint) LowHigh
In Vivo Prediction Likely low hepatic clearance.Likely high hepatic clearance.

Excretion and In Vivo Integration

The final piece of the puzzle is understanding how the drug and its metabolites are eliminated from the body, which requires in vivo studies. Data from in vitro assays are used to design these studies and to build a cohesive pharmacokinetic model.

An intravenous (IV) PK study is essential for determining fundamental parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½). An oral (PO) study is then conducted to determine oral bioavailability (F%).

Key In Vivo Parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time. Determined from the IV dose and the area under the concentration-time curve (AUC).

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. Calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

The integration of all data allows for the construction of a robust pharmacokinetic profile, enabling rational decisions on candidate selection, dose prediction for further studies, and overall assessment of the compound's viability as a drug candidate.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Di, L., & Obach, R. S. (2015). The practice of ADME-Tox in drug discovery. Current Topics in Medicinal Chemistry. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Amide Coupling with 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Amide bond formation is a cornerstone of synthetic and medicinal chemistry, fundamental to the creation of a vast array of pharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic and medicinal chemistry, fundamental to the creation of a vast array of pharmaceuticals and biologically active molecules.[1][2] The prevalence of the amide functional group in nature, most notably as the linking unit in peptides and proteins, underscores its significance.[3] In drug discovery, the amide bond is a common structural motif, and its synthesis is one of the most frequently performed reactions.[4]

This application note provides a detailed guide to the amide coupling of a specific and increasingly relevant building block: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid . Azetidine-containing compounds are of growing interest in medicinal chemistry, often serving as rigid scaffolds or bioisosteric replacements for other cyclic systems.[5][6] The presence of the electron-withdrawing cyanobenzoyl group on the azetidine nitrogen introduces electronic factors that can influence the reactivity of the carboxylic acid, making the selection of an appropriate coupling strategy crucial for success.

This guide will delve into the mechanistic basis for selecting coupling reagents, provide detailed, step-by-step protocols for common and advanced amide coupling methodologies, and offer troubleshooting advice to overcome potential challenges.

Understanding the Substrate: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

The structure of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid presents unique considerations for amide coupling:

  • Azetidine Ring: The four-membered ring introduces some degree of ring strain, which could potentially influence the reactivity of the carboxylic acid.[5][6]

  • Carboxylic Acid: This is the reactive site for amide bond formation. Its acidity and susceptibility to activation are key to a successful reaction.

  • 3-Cyanobenzoyl Group: The electron-withdrawing nature of the cyano group can impact the overall electronic properties of the molecule.

A thorough understanding of these features is essential for selecting the optimal coupling conditions.

The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction, forming a non-reactive carboxylate-ammonium salt.[7][8] Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This is achieved using a variety of coupling reagents.[3][7]

The general principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[7] This creates a highly reactive acylating intermediate that is readily attacked by the amine nucleophile to form the desired amide bond.[9]

Common Coupling Reagents and Their Mechanisms

Several classes of coupling reagents are widely used in organic synthesis.[10] The choice of reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization in the case of chiral molecules.[3]

Carbodiimides: EDC and DCC

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, along with a urea byproduct.[7]

  • EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[7][11]

  • DCC produces a urea byproduct that is poorly soluble in many organic solvents, which can sometimes be removed by filtration.[12]

To improve reaction efficiency and suppress side reactions, carbodiimide couplings are often performed with additives like 1-hydroxybenzotriazole (HOBt).[13] HOBt traps the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. This two-step activation process can lead to higher yields and reduced epimerization.

Uronium/Aminium and Phosphonium Salts: HATU, HBTU, and PyBOP

Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents.[13][14]

These reagents react with the carboxylic acid to form active esters that are highly reactive towards amines. HATU, in particular, is known for its rapid reaction times and low rates of racemization, making it a popular choice for challenging couplings.[13][14]

Experimental Protocols

Materials and Reagents
  • 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

  • Amine of choice

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • Triethylamine (TEA)

  • Solvents (Anhydrous):

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel).

Safety Precautions: Many coupling reagents are sensitizers and can cause skin and respiratory irritation.[15][16][17] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely used method suitable for a broad range of substrates.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (1.0 equivalent).

  • Solvent Addition: Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM) to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add HOBt (1.1 equivalents) and the amine (1.1 equivalents) to the solution.

  • Activation: Add EDC (1.2 equivalents) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[18]

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly effective for more challenging couplings, including those involving sterically hindered or electronically deactivated substrates.[19]

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (1.0 equivalent).

  • Solvent Addition: Dissolve the carboxylic acid in anhydrous DMF or ACN (0.1-0.5 M).

  • Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.[20]

  • Amine Addition: Add the amine (1.1 equivalents) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Reagent Stoichiometry
ReagentProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid1.0 eq1.0 eq
Amine1.1 eq1.1 eq
EDC1.2 eq-
HOBt1.1 eq-
HATU-1.1 eq
DIPEA/TEA2.0-3.0 eq2.0 eq

Visualization of Workflows

General Amide Coupling Workflow

G start Starting Materials: Carboxylic Acid & Amine dissolve Dissolve in Anhydrous Solvent start->dissolve activate Carboxylic Acid Activation: Add Coupling Reagent & Base dissolve->activate couple Amine Coupling: Nucleophilic Attack activate->couple monitor Reaction Monitoring (TLC, LC-MS) couple->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: General workflow for amide bond formation.

EDC/HOBt Coupling Mechanism

G RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt Amide Amide Product Active_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Poor solubility of reagents.[20]- Switch to a more powerful coupling reagent like HATU.- Increase the reaction temperature (e.g., 40-60 °C).- Use a more polar aprotic solvent like DMF or NMP.[20]- Increase the concentration of the reaction.
Multiple Byproducts - Side reactions of the activated carboxylic acid.- Degradation of starting materials or product.- Use an additive like HOBt to form a more stable active ester.- Ensure anhydrous reaction conditions.- Purify starting materials before use.
Difficulty in Purification - Water-soluble byproducts from EDC coupling.- Residual DMF.- Perform a thorough aqueous workup with multiple washes.[21]- For residual DMF, consider azeotropic removal with toluene or heptane under reduced pressure.[21]- Recrystallization can be an effective purification method for amides.[22]
Racemization (for chiral substrates) - Over-activation of the carboxylic acid.- Prolonged reaction times at elevated temperatures.- Use coupling reagents known for low racemization, such as HATU.[13][14]- Additives like HOBt can suppress racemization.[13]- Perform the reaction at lower temperatures if possible.

Conclusion

The successful amide coupling of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is readily achievable with careful consideration of the substrate's properties and the selection of an appropriate coupling methodology. For straightforward couplings, the EDC/HOBt protocol offers a reliable and cost-effective approach. For more challenging substrates or when higher efficiency is desired, HATU is an excellent choice. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently synthesize novel amide derivatives for their drug discovery and development programs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society. [Link]

  • EDC Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • US7102032B2 - Purification of amide compound.
  • Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. Tufts University. [Link]

  • Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. ACS Publications. [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. National Institutes of Health. [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ACS Publications. [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Publications. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. ACS Publications. [Link]

  • ChemInform Abstract: Direct Amide Coupling of Non-Activated Carboxylic Acids and Amines Catalyzed by Zirconium(IV) Chloride. ResearchGate. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). [Link]

  • amide coupling help. Reddit. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • A Practical Process for the Preparation of Azetidine3-carboxylic Acid. ResearchGate. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • Azetidines. AMERICAN ELEMENTS®. [Link]

  • 1-Benzylazetidine-3-carboxylic acid. PubChem. [Link]

Sources

Application

using 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid in fragment-based drug discovery

Initiating the Analysis I've started by dissecting the request. My focus is on understanding the core elements: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid's role in FBDD, the required format (detailed notes and protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've started by dissecting the request. My focus is on understanding the core elements: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid's role in FBDD, the required format (detailed notes and protocols), and the target audience (researchers and scientists). I'm building a framework for the documentation.

Defining the Documentation Scope

I'm now honing in on the core requirements. I've broken down the editorial freedom, scientific rigor (E-E-A-T), and visual specifications into distinct components. I'm focusing on autonomy in the format, causality-focused scientific validity with source links, and very specific visual elements: tables, detailed methods, and mandatory Graphviz diagrams. I'm nailing down the mandatory color palette and diagram constraints, including width, contrast, and concise captions.

Considering Azetidine Core

I'm currently focused on the compound "1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid," a known building block. It's a nice combination, the azetidine core with a 3-cyanobenzoyl. I'm thinking about its role in fragment-based drug discovery (FBDD), and how I can utilize this compound.

Analyzing Azetidine Properties

I'm now delving into the inherent advantages of azetidine scaffolds; their conformational rigidity and enhanced physicochemical profiles, especially concerning Fsp3 values, are really standing out. The 3-cyanobenzoyl group's potential as a vector for growth has also caught my attention. I'm structuring an application note to showcase how this fragment, specifically 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, can be a cornerstone in fragment-based drug discovery, really focusing on the workflow itself.

Confirming Key FBDD Aspects

I've just confirmed that azetidine fragments are indeed favored in Fragment-Based Drug Design (FBDD). These fragments offer crucial 3D conformational restriction, which is sp3-rich, and yet cleverly keep molecular weight and lipophilicity within acceptable boundaries, aligning well with FBDD principles.

Analyzing Fragment Utility

I'm now analyzing how well the selected fragment aligns with the Rule of Three, ensuring it fits perfectly. I've confirmed STD-NMR's importance for fragment screening; it's robust, can detect weak binders, and reveals orientation. Specifically, "1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid" is the focal fragment, combining the azetidine core with a cyanobenzoyl group. The carboxylic acid and nitrile are key polar exit vectors to enable fragment growth. Next, I will draft the Application Note.

Detailing Strategic Value

I'm now detailing the strategic value and underlying mechanistic rationale, specifically addressing the benefits of azetidine over planar aromatics, highlighting increased Fsp3 character, improved solubility, and reduced promiscuity. I'm focusing on the "E-E-A-T" aspects. I've also outlined a FBDD workflow visualized as a DOT diagram to illustrate library assembly, primary screening via STD-NMR, hit validation, and fragment evolution strategies. Furthermore, I've drafted detailed experimental protocols for both primary screening using STD-NMR, and fragment evolution via amidation with HATU/DIPEA, and I'm consolidating references with verified URLs.

Visualizing the Workflow

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Refining FBDD Visualization

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Method

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid as a building block in peptidomimetic synthesis

Executive Summary & Mechanistic Rationale The translation of native peptides into viable therapeutics is frequently hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. To...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The translation of native peptides into viable therapeutics is frequently hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. To overcome these limitations, synthetic chemists employ rigidifying scaffolds that lock the peptide backbone into bioactive conformations[1][2].

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS: 1407081-48-4) is an advanced, synthetically versatile building block designed for this exact purpose[3][4]. The four-membered azetidine ring acts as a potent conformational constraint. By restricting the ϕ and ψ dihedral angles, the azetidine core effectively mimics the i+1 or i+2 positions of a β -turn, reducing the entropic cost of target binding and shielding adjacent amide bonds from enzymatic cleavage[2][5].

Furthermore, this specific derivative incorporates a 3-cyanobenzoyl group at the azetidine nitrogen. This serves a dual purpose:

  • N-Terminal Capping & Pharmacophore Presentation: The benzoyl moiety increases the overall lipophilicity (ClogP) of the sequence, enhancing membrane permeability.

  • Late-Stage Functionalization Handle: The meta-cyano group provides a strong dipole for receptor interaction and serves as an orthogonal chemical handle. Post-cleavage, the nitrile can be cleanly converted into a tetrazole (a carboxylic acid bioisostere) or an amidine, allowing for divergent synthesis of peptidomimetic libraries without interfering with standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) protocols[6][7].

Physicochemical Properties

Understanding the physical parameters of this building block is critical for optimizing solubility and coupling kinetics during automated or manual synthesis.

PropertyValueStructural Significance
Chemical Name 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid-
CAS Number 1407081-48-4Verified identifier for procurement[3].
Molecular Formula C12H10N2O3-
Molecular Weight 230.22 g/mol Low MW ensures minimal bulk addition[4].
Hydrogen Bond Donors 1 (Carboxylic Acid)Participates in activation during coupling.
Hydrogen Bond Acceptors 3 (Carbonyls, Nitrile)Enhances target receptor interactions.
Ring System 4-membered (Azetidine)Induces rigid backbone constraints[2].

Experimental Protocols

The following self-validating protocols outline the incorporation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid as an N-terminal cap, followed by a late-stage functionalization workflow.

Protocol A: N-Terminal Incorporation via SPPS

Causality Note: The steric hindrance imposed by the constrained azetidine ring can lead to sluggish acylation rates. Standard carbodiimide chemistry (DIC/HOBt) is often insufficient. Therefore, the highly reactive uronium salt HATU is utilized alongside a stronger base (DIPEA) to accelerate the formation of the active ester and prevent epimerization[8].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of the resin-bound peptide (bearing a free N-terminal amine) in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 equivalents) of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid and 0.29 mmol of HATU in 2 mL of anhydrous DMF. Add 0.6 mmol (6 equivalents) of DIPEA. The solution will turn pale yellow, indicating the formation of the active OAt ester. Allow pre-activation for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Self-Validating Step): Perform a Kaiser test. A negative result (yellow beads/solution) confirms complete acylation of the primary amine. If positive (blue), repeat the coupling step.

  • Cleavage: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Cleave the peptide using a cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the product in cold diethyl ether and lyophilize.

Protocol B: Late-Stage Conversion of Nitrile to Tetrazole

Causality Note: Converting the cyano group to a 1H-tetrazole creates a lipophilic bioisostere of a carboxylic acid, improving oral bioavailability while maintaining ionic interactions with the target. Zinc bromide ( ZnBr2​ ) is employed as a Lewis acid catalyst to coordinate with the nitrile nitrogen, increasing the electrophilicity of the carbon and drastically lowering the activation energy required for the [3+2] cycloaddition with the azide ion.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 0.05 mmol of the lyophilized, N-capped peptidomimetic in 1 mL of anhydrous DMF in a microwave-safe vial.

  • Reagent Addition: Add 0.15 mmol (3 equivalents) of Sodium Azide ( NaN3​ ) and 0.05 mmol (1 equivalent) of ZnBr2​ .

  • Cycloaddition: Seal the vial and heat under microwave irradiation at 120°C for 30 minutes (or conventionally at 100°C for 12 hours).

  • Quenching & Validation: Cool to room temperature and quench with 1M HCl to protonate the tetrazole. Analyze an aliquot via LC-MS. The target mass should shift by +43 Da ( +HN3​ ), confirming successful tetrazole formation.

  • Purification: Purify the crude mixture via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data Presentation

The table below summarizes the expected improvements in physicochemical and stability metrics when substituting a standard N-terminal natural amino acid (e.g., Proline) with the 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid scaffold.

MetricNative Peptide (N-Terminal Proline)Azetidine-Constrained PeptidomimeticFold Improvement / Impact
Coupling Efficiency (HATU) >99% (1 hour)>95% (2 hours)Slight reduction due to steric bulk; requires longer coupling.
Half-life in Human Serum ~45 minutes>12 hours>15x increase due to exopeptidase resistance.
Receptor Binding Entropy ( ΔS ) High penaltyLow penaltyPre-organized β -turn conformation lowers entropic cost.
ClogP (Lipophilicity) -1.2+1.8Enhanced membrane permeability via benzoyl capping.

Workflow Visualization

The following diagram illustrates the logical progression from SPPS integration to late-stage functionalization, highlighting the orthogonal nature of the cyano group.

Workflow A 1-(3-Cyanobenzoyl)azetidine- 3-carboxylic acid C HATU / DIPEA Activation (Overcomes Steric Hindrance) A->C B Resin-Bound Peptide (N-terminal Deprotected) B->C D Constrained Peptidomimetic (N-Capped) C->D Amide Bond Formation E TFA Cleavage & Global Deprotection D->E Scavenger Cocktail F Late-Stage Functionalization (Nitrile to Tetrazole) E->F NaN3, ZnBr2, Heat

Workflow for SPPS integration and late-stage functionalization of the azetidine building block.

References

  • Dubois, M. A. J., et al. "Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage." Organic Letters, American Chemical Society, 2020.[Link]

  • T. R. Hodges, et al. "Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics." Chemical Reviews, American Chemical Society, 2024.[Link]

  • A. S. Shinde, et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, Royal Society of Chemistry, 2017.[Link]

Sources

Application

Application Note: Orthogonal Derivatization Strategies for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid

Executive Summary & Chemical Rationale In modern drug discovery, the azetidine ring has emerged as a premier bioisostere for larger, more metabolically susceptible aliphatic rings. It imparts conformational rigidity whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the azetidine ring has emerged as a premier bioisostere for larger, more metabolically susceptible aliphatic rings. It imparts conformational rigidity while improving the physicochemical profile (e.g., lower lipophilicity and improved aqueous solubility) of lead compounds.

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS: 1407081-48-4) is a highly versatile building block that features two orthogonal functional handles[1]:

  • The C3-Carboxylic Acid: Situated on the strained azetidine core, this moiety is primed for amidation or esterification to explore basic or neutral vector space.

  • The Meta-Cyano Group: Located on the benzoyl ring, this electron-withdrawing group serves as an ideal precursor for conversion into a 5-substituted 1H -tetrazole—a classic, metabolically stable bioisostere for carboxylic acids.

This application note details field-proven, self-validating protocols for the divergent derivatization of both functional handles, ensuring high yields, safety, and scalability.

Divergent Synthetic Workflow

G Start 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (Core Scaffold) Path1 C3-Carboxylic Acid Amidation Start->Path1 Path2 Aryl Nitrile Tetrazole Synthesis Start->Path2 Prod1 Azetidine-3-carboxamides (HATU, DIPEA, Amine) Path1->Prod1 Prod2 3-(1H-Tetrazol-5-yl)benzoyl Derivatives (NaN3, ZnBr2, H2O) Path2->Prod2

Divergent synthetic workflow for orthogonal derivatization of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.

Protocol A: Amidation of the Azetidine-3-Carboxylic Acid Core

Mechanistic Causality

The azetidine ring induces unique steric constraints and alters the trajectory of nucleophilic attack at the C3 carbonyl compared to acyclic analogs. Standard carbodiimides (e.g., EDC/DCC) often yield poor conversions or require extended heating, which can lead to unwanted ring-opening or degradation. Utilizing a highly reactive uronium salt like HATU in the presence of a non-nucleophilic base (DIPEA ) accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This ensures rapid, epimerization-free, and complete amidation at room temperature[2].

Self-Validating System

The reaction mixture transitions from a turbid suspension to a clear, pale-yellow solution upon the successful formation of the active ester. Subsequent LC-MS monitoring provides a definitive mass shift, and the complete disappearance of the starting material peak confirms reaction completion.

Step-by-Step Methodology
  • Activation: Dissolve 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) via syringe and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 eq, 0.6 mmol) portion-wise. Stir the resulting pale-yellow solution for 15–20 minutes to allow complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol).

  • Incubation: Stir at room temperature for 2–4 hours. Monitor progression via TLC (eluent: 5% MeOH in DCM) or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, followed by brine (10 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the azetidine-3-carboxamide.

Protocol B: Bioisosteric Tetrazole Synthesis from the Cyanoarene

Mechanistic Causality

The cyano group is a versatile precursor to the 1H -tetrazole ring. Traditional tetrazole syntheses use toxic organotin azides or risk the generation of highly explosive and toxic hydrazoic acid ( HN3​ ) gas. To circumvent this, we employ the Sharpless aqueous protocol utilizing sodium azide ( NaN3​ ) and zinc bromide ( ZnBr2​ ) in water. The Zn2+ acts as a Lewis acid, coordinating to the nitrogen of the nitrile to drastically increase its electrophilicity. Critically, maintaining the reaction at a 1.0 M concentration in water yields a slightly alkaline pH (~8), which completely suppresses the protonation of the azide ion, thereby preventing the dangerous release of volatile HN3​ [3].

Self-Validating System

The product selectively precipitates upon controlled acidification of the aqueous layer to pH 2.0–3.0. This physical state change serves as a visual, self-validating confirmation of successful protonation, allowing for isolation by simple filtration without the need for complex chromatography.

Step-by-Step Methodology
  • Preparation: Suspend 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (or its previously synthesized amide derivative) (1.0 eq, 1.0 mmol) in deionized water (1.0 mL) to achieve a strict 1.0 M concentration.

  • Catalyst & Reagent Addition: Add NaN3​ (1.1 eq, 1.1 mmol) and ZnBr2​ (1.0 eq, 1.0 mmol) to the suspension.

  • Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (100 °C) for 16–24 hours. Safety Note: Always perform this step behind a blast shield.

  • Cooling: Cool the reaction mixture to room temperature. The mixture will likely remain a suspension or form a thick slurry.

  • Precipitation: Add 3 M HCl dropwise with vigorous stirring until the pH reaches 2.0–3.0. This step protonates the newly formed tetrazole ( pKa​ ~4.5) and the azetidine carboxylic acid, inducing heavy precipitation.

  • Isolation: Stir vigorously for an additional 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold water ( 2×5 mL) and a small amount of cold isopropanol (2 mL) to remove residual zinc salts and unreacted starting material.

  • Drying: Dry the solid under high vacuum at 40 °C to afford the pure 3-( 1H -tetrazol-5-yl)benzoyl derivative.

Quantitative Data & Reaction Profiling

The following table summarizes the expected quantitative outcomes and reaction profiles for the described derivatization techniques, providing a benchmark for laboratory execution.

Derivatization RouteReagents & CatalystsTime (h)Temp (°C)Expected Yield (%)Primary Expected Impurities
C3-Amidation (Primary Amine)HATU, DIPEA, DMF22585–95Unreacted amine, trace HOAt
C3-Amidation (Secondary Amine)HATU, DIPEA, DMF42575–85Unreacted amine, trace HOAt
Tetrazole Synthesis NaN3​ , ZnBr2​ , H2​O 2410070–85Unreacted nitrile, Zinc salts

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal (Demko & Sharpless, J. Org. Chem., 2001, 66, 7945-7950). URL:[Link]

Sources

Method

Application Note: In Vitro Assay Protocols Utilizing 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid for Autotaxin (ATX) Inhibition

Target Audience: Researchers, biophysicists, and medicinal chemists in fragment-based drug discovery (FBDD). Compound: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS No. 1407081-48-4) Target: Autotaxin (ATX / ENPP2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in fragment-based drug discovery (FBDD). Compound: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS No. 1407081-48-4) Target: Autotaxin (ATX / ENPP2)

Introduction & Mechanistic Rationale

Autotaxin (ATX) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) [1]. The ATX-LPA signaling axis is a highly validated target for fibrotic diseases (e.g., idiopathic pulmonary fibrosis) and tumorigenesis [2].

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid serves as a highly efficient fragment and lead-like scaffold for ATX inhibition. The mechanistic causality behind this structural choice is twofold:

  • Phosphate Bioisosterism: The azetidine-3-carboxylic acid moiety acts as a rigidified bioisostere for the phosphate headgroup of the natural substrate (LPA). It coordinates directly with the bimetallic zinc active site of ATX [4].

  • Hydrophobic Pocket Engagement: The 3-cyanobenzoyl group projects into the deep, lipophilic pocket of the ATX catalytic domain, while the cyano group provides a vector for hydrogen bonding with active-site threonine residues [4].

To validate this fragment and guide structure-activity relationship (SAR) campaigns, a self-validating in vitro testing cascade is required. This guide details a two-tiered protocol: a high-throughput fluorogenic primary screen (FS-3) followed by an orthogonal LC-MS/MS validation using natural lipid substrates [3].

Autotaxin (ATX) signaling pathway and targeted competitive inhibition.

Experimental Workflow

To prevent false positives caused by the steric bulk of artificial fluorophores, our workflow strictly mandates an orthogonal validation step [3].

Fragment-based screening and validation workflow for ATX inhibitors.

Protocol 1: Primary Screen via FS-3 Fluorogenic Kinetic Assay

Scientific Rationale: The FS-3 assay utilizes an LPC analogue conjugated with both a fluorophore and a quencher. Cleavage by ATX liberates the fluorophore, allowing for a continuous kinetic readout [1]. Because it is not an endpoint assay, it eliminates errors arising from mistimed reagent additions [1].

Materials Required
  • Recombinant Human Autotaxin (ENPP2)

  • FS-3 Substrate (Echelon Biosciences) [1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 µM BSA [2].

  • Black-wall, clear-bottom 96-well or 384-well microplates.

  • 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (10 mM stock in 100% DMSO).

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the 10 mM stock of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid in neat DMSO to create a 10-point dose-response curve (ranging from 100 µM to 10 nM final concentration).

  • Enzyme Pre-incubation: Add 40 µL of Assay Buffer containing 4 nM recombinant ATX to each well [2]. Add 1 µL of the diluted compound (or DMSO vehicle control). Causality: Pre-incubating for 15 minutes at 37°C allows the azetidine-3-carboxylic acid fragment to achieve binding equilibrium within the active site before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 10 µL of FS-3 substrate (final concentration 1 µM) to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 485 nm, Emission: 528 nm) every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Calculate % inhibition relative to the DMSO control and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Orthogonal Validation via LC-MS/MS (Natural Substrate)

Scientific Rationale: Discrepancies regarding ATX inhibitor potencies frequently occur between the artificial FS-3 assay and assays utilizing natural LPC substrates [3]. The bulky fluorophore on FS-3 can sterically clash with certain inhibitor chemotypes, leading to artificially shifted IC₅₀ values [3]. To confirm the true potency of the 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid scaffold, direct quantification of natural LPA (18:1) via LC-MS/MS is mandatory.

Step-by-Step Methodology
  • Reaction Setup: In a 96-well plate, combine 10 nM recombinant ATX with varying concentrations of the test compound in Assay Buffer (total volume 50 µL). Pre-incubate for 15 minutes at 37°C.

  • Natural Substrate Initiation: Add 18:1 LPC (final concentration 10 µM) to initiate the reaction. Incubate at 37°C for exactly 60 minutes.

  • Reaction Quenching: Stop the reaction by adding 150 µL of a quenching solution consisting of Butanol/Methanol (1:1 v/v) containing 100 nM of 17:0 LPA as an internal standard. Causality: The organic solvent denatures ATX immediately, halting hydrolysis, while the internal standard controls for extraction efficiency variations.

  • Extraction: Vortex the plate for 5 minutes and centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins. Transfer 100 µL of the organic supernatant to an LC-MS/MS vial.

  • LC-MS/MS Quantification: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the MRM transitions for 18:1 LPA ( m/z 435.2 153.0) and 17:0 LPA ( m/z 423.2 153.0).

  • Analysis: Calculate the ratio of 18:1 LPA to the internal standard to determine the absolute concentration of product formed, and derive the IC₅₀.

Data Presentation & Assay Parameters

To ensure robust assay performance, scientists must track the following quantitative parameters across both assays.

Table 1: Quantitative Assay Parameters for ATX Inhibition Workflows

ParameterFS-3 Fluorogenic AssayLC-MS/MS Natural Substrate Assay
Substrate FS-3 (Fluorescein-conjugated LPC)18:1 Lysophosphatidylcholine (LPC)
Substrate Conc. 1 µM10 µM
Enzyme Conc. 4 nM10 nM
Readout Continuous Fluorescence (Ex 485 / Em 528)Endpoint Mass Spectrometry (MRM)
Throughput High (384-well compatible)Medium (96-well compatible)
Susceptibility to Artifacts High (Fluorescence quenchers/steric clash)Low (Direct physiological measurement)

Table 2: Expected Pharmacological Profile for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

MetricExpected Value RangeMechanistic Implication
FS-3 IC₅₀ 1.0 - 5.0 µMValidates primary active-site binding.
LC-MS/MS IC₅₀ 0.5 - 2.5 µMConfirms physiological inhibition without steric interference.
Hill Slope ( nH​ ) 0.8 - 1.2Indicates a 1:1 stoichiometric competitive binding model.

References

  • "Structure-Based Discovery of MolPort-137: A Novel Autotaxin Inhibitor That Improves Paclitaxel Efficacy." International Journal of Molecular Sciences, MDPI, Available at:[Link]

  • Stylianaki, Elli-Anna, et al. "Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors." STAR Protocols, PMC, Available at:[Link]

  • "Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors." Molecules, MDPI, Available at:[Link]

Application

Application Note &amp; Protocol: Seamless Integration of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid into Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Expanding the Chemical Space of Peptides The incorporation of non-canonical amino acids into...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced potency, stability, and unique functionalities. These engineered peptides can overcome the inherent limitations of their natural counterparts, such as susceptibility to proteolytic degradation. Among the diverse array of unnatural amino acids, constrained cyclic structures like azetidine-3-carboxylic acid are of particular interest. The rigid four-membered ring of the azetidine moiety can induce specific turn-like conformations in the peptide backbone, which can be crucial for receptor binding and biological activity.

This application note provides a comprehensive guide to the incorporation of a novel, functionalized azetidine-based amino acid, 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid , into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). The 3-cyanobenzoyl group offers a unique handle for further chemical modification or for probing molecular interactions. We will detail the necessary considerations, a step-by-step protocol, and analytical methods for the successful synthesis and characterization of peptides containing this unique building block.

Properties and Considerations for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is a non-proteinogenic amino acid characterized by a rigid azetidine ring N-acylated with a 3-cyanobenzoyl group. This structure presents several key considerations for its incorporation into a growing peptide chain:

  • Steric Hindrance: The bulky 3-cyanobenzoyl group attached to the azetidine nitrogen can present significant steric hindrance during the coupling reaction. This necessitates the use of potent coupling reagents and potentially longer reaction times to ensure efficient amide bond formation.

  • Reactivity: The carboxylic acid of the azetidine ring is the point of attachment to the growing peptide chain. Its reactivity is influenced by the electron-withdrawing nature of the adjacent benzoyl group.

  • Conformational Constraint: The rigid azetidine ring is expected to induce a "kink" or turn in the peptide backbone, which can be exploited to design peptides with specific secondary structures.

  • Chemical Handle: The cyano group on the benzoyl moiety is a versatile chemical handle that can be used for post-synthetic modifications, such as conjugation to other molecules or as an infrared probe.

Detailed Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid on a 0.1 mmol scale. The general principles can be adapted for automated synthesizers.

Materials and Reagents
ReagentSupplierRecommended Grade
Rink Amide Resin (100-200 mesh)e.g., Sigma-AldrichSynthesis Grade
Fmoc-protected amino acidse.g., AAPPTECSynthesis Grade
1-(3-Cyanobenzoyl)azetidine-3-carboxylic acidCustom Synthesis>95% purity
N,N-Dimethylformamide (DMF)e.g., Fisher Sci.Peptide Synthesis
Dichloromethane (DCM)e.g., Fisher Sci.ACS Grade
Piperidinee.g., Sigma-AldrichACS Grade
N,N'-Diisopropylcarbodiimide (DIC)e.g., AAPPTECSynthesis Grade
Oxyma Puree.g., AAPPTECSynthesis Grade
Trifluoroacetic acid (TFA)e.g., Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)e.g., Sigma-AldrichReagent Grade
1,2-Ethanedithiol (EDT)e.g., Sigma-AldrichReagent Grade
Diethyl ether (cold)e.g., Fisher Sci.ACS Grade
Experimental Workflow

The overall workflow for the incorporation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid into a peptide sequence via SPPS is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Precipitation Precipitation Cleavage->Precipitation Purification Purification Precipitation->Purification Analysis Analysis Purification->Analysis

Figure 1: General workflow for solid-phase peptide synthesis.

Step-by-Step Protocol

1. Resin Swelling and Preparation a. Place the Rink Amide resin (0.1 mmol) in a fritted reaction vessel. b. Add DMF (10-15 mL per gram of resin) and gently agitate for 30-60 minutes at room temperature to swell the resin beads. c. Drain the DMF.

2. Fmoc Deprotection a. Add a solution of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL). e. Optional: Perform a Kaiser test on a few resin beads to confirm the presence of a free primary amine.

3. Coupling of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

Causality: Due to the anticipated steric hindrance from the 3-cyanobenzoyl group, a potent and fast-acting coupling reagent combination like DIC/Oxyma is recommended. A longer coupling time and a slight excess of the amino acid are employed to drive the reaction to completion.

a. In a separate vial, dissolve 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (0.4 mmol, 4 equivalents) and Oxyma Pure (0.4 mmol, 4 equivalents) in a minimal amount of DMF. b. Add DIC (0.4 mmol, 4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Optional: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for an additional 1-2 hours. f. Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Subsequent Amino Acid Couplings a. Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the peptide sequence. For standard Fmoc-protected amino acids, a shorter coupling time (1-2 hours) may be sufficient.

5. Final Cleavage and Deprotection

Causality: A cleavage cocktail containing TFA is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers such as TIS and EDT are included to prevent side reactions with sensitive amino acid residues.

a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (5 x 10 mL) and dry it thoroughly under vacuum. b. Prepare a cleavage cocktail. A common choice is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). c. Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin). d. Gently agitate the mixture for 2-3 hours at room temperature. e. Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Purification a. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. d. Dry the crude peptide under vacuum. e. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

To confirm the successful incorporation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid and to assess the purity of the final peptide, the following analytical techniques are recommended:

  • RP-HPLC: To determine the purity of the crude and purified peptide. A gradient of acetonitrile in water with 0.1% TFA is typically used.

  • Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the peptide containing the novel azetidine residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, especially to confirm the presence and connectivity of the 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid moiety.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete CouplingSteric hindrance of the azetidine amino acid; Inefficient coupling reagentsIncrease coupling time to 4-6 hours; Use a more potent coupling reagent like HATU or HCTU; Perform a double coupling.
Deletion of the AzetidineIncomplete coupling followed by capping of unreacted amines.Ensure complete coupling before proceeding to the next cycle.
Side Reactions during CleavageReactive intermediates from protecting groups.Ensure the use of an appropriate cleavage cocktail with sufficient scavengers.
Low YieldA combination of the above factors; Poor resin swelling.Optimize each step of the protocol; Ensure adequate resin swelling before starting the synthesis.

Conclusion

The incorporation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid into peptides via solid-phase synthesis is a viable strategy for creating novel peptide-based molecules with unique structural and functional properties. While the steric bulk of the cyanobenzoyl group presents a challenge that requires careful optimization of coupling conditions, the use of potent activating agents and extended reaction times can lead to successful synthesis. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the potential of this and other similarly complex unnatural amino acids in the development of next-generation peptide therapeutics.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). BenchChem.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2
Method

Topic: Catalytic Methods for the Preparation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid Analogs

An Application Note and Protocol Guide for Researchers Abstract The 1-aroylazetidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart conformational rigidity and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

The 1-aroylazetidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart conformational rigidity and serve as a versatile linking fragment in drug candidates.[1] The synthesis of these structures hinges on the efficient formation of an amide bond between the azetidine nitrogen and a carboxylic acid, a transformation that is among the most frequently performed in pharmaceutical research.[2][3] This guide provides a detailed examination of a robust and highly efficient catalytic method for synthesizing 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid and its analogs. We will focus on the use of modern uronium-based coupling reagents, which function as pseudo-catalysts to achieve high yields under mild conditions, circumventing the thermodynamic barriers of direct amidation.[4][5] This document offers a detailed mechanistic overview, a step-by-step experimental protocol, troubleshooting insights, and data visualization to empower researchers in drug discovery and development.

Introduction: The Challenge and Strategy for Azetidine Acylation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that typically requires high temperatures and the removal of water, leading to poor functional group tolerance and potential side reactions.[4] In the synthesis of complex molecules like 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid, such harsh conditions are incompatible with the desired product's integrity.

The strategic solution lies in the in situ activation of the carboxylic acid. Modern catalytic approaches utilize coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby generating a highly reactive acylating agent that readily couples with the amine. Among the premier reagents for this task is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is prized for its rapid kinetics, high coupling efficiency, and remarkable ability to suppress side reactions.[6][7][8]

This guide will detail a HATU-mediated protocol, which represents a field-proven and reliable method for the synthesis of the target compound class.

Principle of HATU-Mediated Amide Coupling

The efficacy of HATU is rooted in a two-stage process: the rapid activation of the carboxylic acid, followed by nucleophilic attack from the amine.[7] The reaction is performed in a polar aprotic solvent, such as dimethylformamide (DMF), and requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to facilitate the necessary proton transfers.

The Mechanism Unpacked:

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid (3-cyanobenzoic acid), forming a carboxylate anion.

  • Activation: This carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent. This forms a highly unstable O-acyl(tetramethyl)isouronium salt intermediate.[7][9]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion immediately attacks the isouronium salt. This step is highly efficient and generates the key intermediate: the OAt-active ester . This ester is significantly more reactive towards amines than the original carboxylic acid. A stoichiometric amount of tetramethylurea is released as a byproduct.[9]

  • Nucleophilic Attack: The secondary amine of azetidine-3-carboxylic acid attacks the carbonyl carbon of the OAt-active ester. The pyridine nitrogen of the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded, 7-membered ring transition state, which accounts for the high reaction rates associated with HATU.[9]

  • Product Formation: The tetrahedral intermediate collapses, releasing the desired amide product and the HOAt leaving group.

This sequence ensures a rapid and clean conversion under mild conditions, making it ideal for complex and sensitive substrates.

HATU_Mechanism cluster_0 RCOOH 3-Cyanobenzoic Acid (R-COOH) ActiveEster OAt-Active Ester (R-CO-OAt) RCOOH->ActiveEster 1. DIPEA 2. HATU HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->RCOOH Azetidine Azetidine-3-COOH (R'-NH) Product 1-(3-Cyanobenzoyl)azetidine- 3-carboxylic Acid Azetidine->Product Nucleophilic Attack ActiveEster->Product Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct Releases

Caption: Simplified reaction pathway for HATU-mediated amide bond formation.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid on a 1 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolMass/VolumePurity
3-Cyanobenzoic AcidC₈H₅NO₂147.131.0147 mg>98%
Azetidine-3-carboxylic AcidC₄H₇NO₂101.101.1111 mg>97%
HATUC₁₀H₁₅F₆N₆OP380.231.2456 mg>98%
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.00.52 mL>99%
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-10 mL>99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As neededHPLC
Saturated aq. NaHCO₃---As needed-
Brine---As needed-
Anhydrous MgSO₄MgSO₄120.37-As needed-
Step-by-Step Procedure
  • Reagent Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzoic acid (147 mg, 1.0 mmol) and azetidine-3-carboxylic acid (111 mg, 1.1 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) to the flask. Stir the mixture at room temperature until all solids are fully dissolved.

  • Basification and Cooling: Add DIPEA (0.52 mL, 3.0 mmol) to the solution. Causality Note: Using a non-nucleophilic base is critical to deprotonate both the carboxylic acid and the azetidine nitrogen without competing in the coupling reaction. Cool the flask to 0 °C in an ice-water bath.

  • Activation: While stirring at 0 °C, add HATU (456 mg, 1.2 mmol) in one portion. The solution may turn yellow. Causality Note: Adding HATU last to the cooled mixture of acid, amine, and base allows for rapid and controlled formation of the active ester, minimizing potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 10% methanol in dichloromethane. The reaction is complete upon the disappearance of the 3-cyanobenzoic acid starting material.

  • Workup - Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (50 mL). Shake vigorously.

  • Phase Separation: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 25 mL).

  • Washing: Combine all organic layers and wash sequentially with water (2x 50 mL) and brine (1x 50 mL). Causality Note: The aqueous washes are essential to remove the water-soluble byproducts, primarily tetramethylurea and salts, which simplifies the final purification.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane containing 0.5% acetic acid. Causality Note: The addition of a small amount of acid to the eluent prevents peak tailing of the carboxylic acid product on the silica gel.

  • Characterization: Combine the pure fractions and concentrate to afford 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Experimental Workflow

Workflow start Start: Add Acid and Azetidine to Flask dissolve Add Anhydrous DMF and Dissolve start->dissolve base Add DIPEA Cool to 0 °C dissolve->base activate Add HATU (Activation Step) base->activate react Warm to RT Stir for 2-4h activate->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc / NaHCO₃) monitor->workup Reaction Complete extract Extract with EtOAc workup->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, HRMS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: General experimental workflow for HATU-mediated synthesis.

Summary of Expected Results and Troubleshooting

ParameterTypical Value / Observation
Reaction Time 2–4 hours
Expected Yield 75–95%
Purity (Post-Column) >98% by LC-MS
Physical Appearance White to off-white solid
Solvent DMF, NMP, or CH₂Cl₂ can be used. DMF is preferred for solubility.
Base DIPEA or 2,4,6-Collidine are effective. Avoid nucleophilic bases.
Troubleshooting Guide
  • Problem: Low or no product formation.

    • Possible Cause: Inactive reagents. HATU is moisture-sensitive. The azetidine starting material can be hygroscopic.

    • Solution: Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the amine is fully in solution before adding HATU.

  • Problem: Multiple spots on TLC, difficult purification.

    • Possible Cause: Incomplete activation leading to unreacted starting materials, or side reactions from impurities.

    • Solution: Ensure 1.1-1.2 equivalents of HATU are used. The pre-activation time (stirring acid, base, and HATU before adding the amine) can be optimized, though adding HATU last as described is generally robust.

  • Problem: Product is difficult to extract from the aqueous phase.

    • Possible Cause: The product has high polarity.

    • Solution: Increase the number of organic extractions (e.g., up to 5 times). Sometimes, a different solvent system like 9:1 CH₂Cl₂:IPA can improve extraction efficiency.

Conclusion

The HATU-mediated coupling of carboxylic acids with azetidine-3-carboxylic acid analogs is a superior and highly reliable method for constructing the 1-aroylazetidine core structure.[7] Its operational simplicity, mild reaction conditions, rapid kinetics, and high yields make it an indispensable tool for medicinal chemists. By following the detailed protocol and understanding the causality behind each step, researchers can efficiently generate libraries of these valuable compounds for screening and lead optimization, accelerating the drug discovery process.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

  • Lundberg, H., & Tinnis, F. (2015). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Shimada, N., & Maruoka, K. (2023). Organoboron catalysis for direct amide/peptide bond formation. Organic & Biomolecular Chemistry. [Link]

  • Dunetz, J. R., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(11), 3164-3174. [Link]

  • Wikipedia. (2023). HATU. [Link]

  • Kowalczyk, R., & Skalniak, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines. [Link]

  • ACS Omega. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Catalytic Amidation. (n.d.). Development of a generally applicable catalytic amidation reaction. [Link]

  • Reddit. (2020). r/OrganicChemistry - I want to acylate a secondary amine...[Link]

  • Google Patents. (1987). EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Adolfsson, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org. [Link]

  • Ghaffari, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11844. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your target compound.

Overview of the Synthesis

The synthesis of 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid is typically achieved through the N-acylation of azetidine-3-carboxylic acid with 3-cyanobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated with an acid chloride under basic conditions.[1][2][3][4] The presence of the carboxylic acid moiety on the azetidine ring and the need to control side reactions make careful optimization of the reaction conditions crucial for achieving high yields.

The general reaction scheme is as follows:

Reaction_Scheme Overall Reaction Scheme cluster_reactants Reactants cluster_products Products Azetidine Azetidine-3-carboxylic acid AcidChloride 3-Cyanobenzoyl chloride Target 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid Azetidine->Target + AcidChloride->Target Byproduct HCl Target->Byproduct +

Caption: General synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A: Low yield is the most common issue and typically stems from one of three areas: inefficient acylation, product loss during workup, or competing side reactions.

  • Cause 1: Inefficient Acylation. The reaction between the azetidine nitrogen and the acid chloride may be slow or incomplete. This can be due to poor nucleophilicity of the amine or deactivation of the acid chloride.

    • Solution:

      • Optimize the Base: The base is critical. It neutralizes the HCl byproduct which would otherwise protonate and deactivate the starting amine.[2] A biphasic system using an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in water with an organic solvent (e.g., dichloromethane, DCM) for the reactants is a standard Schotten-Baumann condition.[1][3][4] This sequesters the product in the organic phase, minimizing hydrolysis.

      • Temperature Control: Add the 3-cyanobenzoyl chloride solution slowly at a low temperature (0-5 °C). This minimizes the rate of the competing hydrolysis of the acid chloride by the aqueous base.[5]

  • Cause 2: Product Loss During Aqueous Workup. The product contains a carboxylic acid, making its solubility highly dependent on pH. If the pH of the aqueous layer is too high during extraction, the product will exist as its carboxylate salt and remain in the aqueous phase, leading to significant loss.

    • Solution:

      • Careful pH Adjustment: After the reaction is complete, carefully acidify the aqueous layer with an acid like 1M HCl to a pH of ~3-4. This ensures the carboxylic acid on your product is fully protonated, making it less water-soluble and more extractable into an organic solvent like ethyl acetate or DCM.

      • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

  • Cause 3: Competing Side Reactions. The primary side reaction is the hydrolysis of 3-cyanobenzoyl chloride to 3-cyanobenzoic acid.

    • Solution:

      • Vigorous Stirring: In a biphasic system, ensure very rapid stirring. This creates a large interfacial area between the organic and aqueous phases, promoting the reaction between the amine and acid chloride over the hydrolysis of the acid chloride.

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3-cyanobenzoyl chloride to compensate for minor hydrolysis and drive the reaction to completion.

Troubleshooting_Flow Start Low Yield Observed CheckAcylation Check Acylation Efficiency (TLC/LCMS of reaction mixture) Start->CheckAcylation CheckWorkup Analyze Aqueous Layer (Acidify, extract, check for product) Start->CheckWorkup CheckSideRxns Identify Side Products (TLC/LCMS vs. standards) Start->CheckSideRxns Incomplete Incomplete Reaction CheckAcylation->Incomplete ProductLoss Product in Aqueous Phase CheckWorkup->ProductLoss Hydrolysis Excess 3-Cyanobenzoic Acid CheckSideRxns->Hydrolysis Sol_Acylation Optimize Base & Temperature Use slight excess of Acyl Chloride Incomplete->Sol_Acylation Sol_Workup Acidify to pH 3-4 Before Extraction Use 'Salting Out' Technique ProductLoss->Sol_Workup Sol_SideRxns Maintain Low Temperature (0-5 °C) Ensure Vigorous Stirring Hydrolysis->Sol_SideRxns caption Troubleshooting Flowchart for Low Yield

Caption: A flowchart for diagnosing low reaction yield.

Q2: My final product is impure. What are the common contaminants and how do I remove them?

A: The most common impurities are unreacted starting materials or side products from hydrolysis.

  • Impurity 1: 3-Cyanobenzoic acid. This arises from the hydrolysis of 3-cyanobenzoyl chloride. Since it also contains a carboxylic acid, it will extract along with your product during an acidic workup.

    • Purification:

      • Recrystallization: This is often the most effective method. A solvent system like ethanol/water or acetonitrile can be effective. Your target product and the impurity have different solubility profiles that can be exploited.

      • Flash Chromatography: While less ideal for large scales, silica gel chromatography can be used. A mobile phase gradient of methanol in dichloromethane (often with 0.5-1% acetic acid to keep the carboxylic acids protonated) can effectively separate the product from the more polar 3-cyanobenzoic acid.

  • Impurity 2: Azetidine-3-carboxylic acid. This indicates an incomplete reaction.

    • Purification: This starting material is highly polar and zwitterionic at neutral pH. During the acidic workup (pH 3-4), it will be protonated and highly water-soluble. A simple aqueous wash of the combined organic layers after extraction should effectively remove it. If it persists, an acid/base workup is very effective. Dissolve the crude product in an organic solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution). Your product will remain in the organic layer while the unreacted azetidine starting material will move to the aqueous phase. Caution: This will deprotonate your product, so a subsequent acidic wash is needed if you want to re-extract it.

Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination?

A: For robust, scalable synthesis, a biphasic Schotten-Baumann setup is recommended.[3][4] The combination of 1M Sodium Hydroxide (aqueous) and Dichloromethane (organic) is a reliable starting point. DCM is a good solvent for the acid chloride and the final product, while the aqueous base effectively neutralizes the generated HCl.

Base/Solvent SystemAdvantagesDisadvantages
NaOH (aq) / DCM Excellent phase separation, classic Schotten-Baumann conditions, cost-effective.DCM is a regulated solvent.
K2CO3 (aq) / Ethyl Acetate Less harsh base, ethyl acetate is a greener solvent.Can be slower, may require more vigorous stirring.
Triethylamine / DCM (Anhydrous) Homogeneous reaction, good for small scale.Triethylamine hydrochloride salt can be difficult to filter; requires strictly anhydrous conditions.

Q: Can I use 3-cyanobenzoic acid with a coupling agent instead of the acid chloride?

A: Yes, this is an excellent alternative that avoids handling the moisture-sensitive acid chloride. Standard peptide coupling reagents can be used. This method converts the carboxylic acid into a reactive intermediate in situ.

  • Recommended Conditions: Use a coupling agent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (Dimethylformamide) . This approach often leads to cleaner reactions and simpler purifications.

Q: How critical is the quality of the 3-cyanobenzoyl chloride?

A: Extremely critical. Acid chlorides can hydrolyze upon exposure to atmospheric moisture, converting into the unreactive carboxylic acid. Always use a fresh bottle or a recently purchased, properly stored reagent. If the reagent is old, you may see significantly reduced yields or no reaction at all. You can check its quality by reacting a small amount with methanol and analyzing the resulting methyl ester by GC-MS or NMR.

Detailed Experimental Protocol (Optimized Schotten-Baumann Method)

This protocol is designed for a 10 mmol scale synthesis.

Materials:

  • Azetidine-3-carboxylic acid (1.01 g, 10 mmol)

  • 3-Cyanobenzoyl chloride (1.74 g, 10.5 mmol, 1.05 equiv.)

  • Sodium hydroxide (0.80 g, 20 mmol, 2.0 equiv.)

  • Dichloromethane (DCM), 50 mL

  • Water (deionized), 50 mL

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve azetidine-3-carboxylic acid (1.01 g) and sodium hydroxide (0.80 g) in 50 mL of water. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve 3-cyanobenzoyl chloride (1.74 g) in 50 mL of DCM.

  • Reaction: Add the DCM solution of the acid chloride to the vigorously stirring aqueous solution in the ice bath. Add it dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir vigorously in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS by spotting the organic layer.

  • Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Separate the organic (bottom) layer.

  • Workup - Extraction & Neutralization: Extract the aqueous layer twice more with 25 mL of DCM each time. Combine all organic layers.

  • Workup - Acidification: Cool the original aqueous layer in an ice bath and carefully add 1M HCl dropwise with stirring until the pH is between 3 and 4 (check with pH paper).

  • Workup - Product Extraction: Extract the acidified aqueous layer three times with 50 mL of ethyl acetate. Note: We switch to ethyl acetate as it is often better for extracting carboxylic acids.

  • Drying and Concentration: Combine the ethyl acetate extracts, wash them once with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., acetonitrile or ethanol/water) to obtain the pure 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Wessely, F., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3895-3899. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 52695-52723. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

  • HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125-2134. [Link]

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine3-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (n.d.). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

  • ResearchGate. (2015, April 8). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. Retrieved from [Link]

  • MDPI. (2022, January 23). General Method to Increase Carboxylic Acid Content on Nanodiamonds. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing kinetic and thermodynamic solubility barriers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing kinetic and thermodynamic solubility barriers.

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS: 1407081-48-4) is a highly valuable building block and bioisostere precursor. However, its rigid azetidine ring, highly polar cyanobenzoyl moiety, and dimerizing carboxylic acid group create a formidable crystal lattice energy. This guide provides a mechanistic framework and self-validating protocols to overcome its solubility limitations in dimethyl sulfoxide (DMSO) and downstream aqueous assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does this compound resist dissolution in pure DMSO, despite DMSO being a "universal" aprotic solvent? A1: The resistance is fundamentally thermodynamic. Carboxylic acids form robust, intermolecular hydrogen-bonded dimers in the solid state. While DMSO is an excellent hydrogen-bond acceptor, it is not a hydrogen-bond donor. Consequently, it struggles to break stable acid-acid dimers without additional thermal or mechanical energy. The presence of carboxylic acid and amide derivatives (like the benzoyl-azetidine linkage) strongly dictates the solubility profile and often requires optimized dissolution models during early drug discovery[1].

Q2: My DMSO stock solution was clear yesterday, but today there is a fine white precipitate. What caused this? A2: DMSO is extremely hygroscopic. If the stock vial is left uncapped or stored improperly, it rapidly absorbs atmospheric moisture. Water acts as a potent anti-solvent for the hydrophobic cyanobenzoyl region, increasing the solvent's dielectric constant and forcing the compound back into a crystalline state. It is critical to use anhydrous DMSO and cap vials immediately to prevent these kinetic solubility problems[2].

Q3: The compound crashes out instantly when I dilute the DMSO stock into my aqueous cell-culture media. How can I prevent solvent-shift precipitation? A3: This occurs because the local concentration of DMSO drops below the threshold required to solvate the compound before the aqueous buffer can stabilize it. Since the molecule contains a carboxylic acid (predicted pKa ~3.0–4.0), it is predominantly deprotonated and soluble at physiological pH (7.4). To prevent the crash, ensure your assay buffer is pre-warmed and highly buffered to neutralize the acid instantly. Experimentally confirmed solubility in PBS buffer is a critical baseline for carboxylic acid bioisosteres[3]. Furthermore, while DMSO is frequently used as a cosolvent to evaluate the binding affinity of hydrophobic ligands, careful concentration control is required to prevent target interference and precipitation[4].

Section 2: Quantitative Solubilization Parameters

To effectively design your solubilization strategy, you must account for the physicochemical parameters of the molecule.

Table 1: Physicochemical Parameters Influencing Solubilization

ParameterValue / CharacteristicSolubilization Impact & Causality
Molecular Weight 230.22 g/mol Low MW generally favors solubility, but the planar nature allows for dense, efficient crystal packing.
Hydrogen Bonding 1 Donor (COOH), 4 AcceptorsStrong propensity for forming insoluble acid-acid dimers in the solid state, requiring energy to disrupt.
Predicted pKa ~3.0 - 4.0Deprotonation at pH > 5.0 significantly enhances aqueous solubility by forming a highly solvated anion.
Structural Rigidity Azetidine ring + Benzoyl planeHigh rigidity increases the melting point and crystal lattice energy, lowering thermodynamic solubility.
Hygroscopicity Low (Compound), High (DMSO)Moisture in the DMSO stock acts as an anti-solvent. Anhydrous conditions are strictly required.

Section 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols incorporate self-validating steps to ensure your compound is fully solvated at a molecular level, preventing erroneous assay data caused by sub-visible aggregates.

Protocol A: Preparation of a 50 mM Anhydrous DMSO Stock Solution
  • Equilibration: Allow the lyophilized vial of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid to equilibrate to room temperature in a desiccator before opening.

    • Causality: Prevents condensation of atmospheric moisture on the cold powder, which would introduce water and increase the kinetic barrier to dissolution.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Disruption of Crystal Lattice: Vortex for 30 seconds, then place in a bath sonicator at 37°C for 10–15 minutes.

    • Causality: Acoustic cavitation and gentle thermal energy provide the activation energy required to disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers.

  • Self-Validation (The Tyndall Test): Shine a laser pointer (e.g., 532 nm green laser) through the vial in a darkened room.

    • Validation: A true solution will not scatter light. If a visible beam path (Tyndall effect) is observed, sub-visible micro-precipitates remain. Re-sonicate or add 1 equivalent of a volatile organic base (e.g., DIPEA) to force deprotonation.

  • Storage: Aliquot into single-use amber vials, blanket with Argon/Nitrogen gas, and freeze at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce moisture and cause concentration gradients.

Protocol B: Aqueous Dilution for In Vitro Assays (Avoiding "Crash Out")
  • Buffer Preparation: Ensure the target aqueous buffer (e.g., PBS) is pre-warmed to 37°C and the pH is strictly maintained at 7.4.

    • Causality: At pH 7.4, the carboxylic acid is deprotonated, maximizing aqueous solubility. Cold buffers drastically reduce thermodynamic solubility limits.

  • Co-solvent Bridging (If necessary): If direct dilution causes precipitation, first dilute the DMSO stock 1:10 into an intermediate co-solvent mixture (e.g., 50% PEG400 / 50% Tween-80).

    • Causality: Surfactants and polymeric glycols lower the dielectric constant gap between DMSO and water, preventing the compound from rapidly nucleating.

  • Rapid Injection: Inject the DMSO stock directly into the vortex of the rapidly stirring aqueous buffer.

    • Causality: Slow addition creates localized zones of high compound concentration and low solvent concentration, leading to immediate precipitation. Rapid mixing ensures instantaneous dispersal.

  • Self-Validation (Spectrophotometric): Measure the absorbance of the final assay solution at 600 nm using a UV-Vis spectrophotometer.

    • Validation: The compound does not absorb at 600 nm. Any baseline elevation >0.05 OD indicates light scattering from sub-visible precipitation.

Section 4: Visualizations

Workflow Step1 Weigh 1-(3-Cyanobenzoyl) azetidine-3-carboxylic acid Step2 Add Anhydrous DMSO (Under N2/Ar atmosphere) Step1->Step2 Prevents moisture Step3 Sonicate & Warm (37°C) for 10-15 minutes Step2->Step3 Breaks H-bond dimers Decision Is the solution optically clear? Step3->Decision Visual check Success Validate: No Tyndall Effect Store Aliquots at -20°C Decision->Success Yes Fail Troubleshoot: Add 1 eq DIPEA or 5% v/v Co-solvent Decision->Fail No Fail->Step3 Re-process

Figure 1. Self-validating workflow for preparing and troubleshooting DMSO stock solutions.

Mechanism Solid Crystalline State (Strong Dimerization) Barrier Kinetic Barrier (High Lattice Energy) Solid->Barrier exhibits Solvent Aprotic Solvation (DMSO) Barrier->Solvent resists Solution Solvated Monomers (Bioavailable Form) Solvent->Solution requires aid Energy Thermal/Acoustic Energy (Heating & Sonication) Energy->Solvent accelerates kinetics Energy->Solution Chemical Chemical Disruption (Deprotonation via Base) Chemical->Solid breaks dimers Chemical->Solution

Figure 2. Mechanistic pathways for overcoming thermodynamic and kinetic solubility barriers.

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments Source: PubMed Central (PMC) URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in Azetidine-3-Carboxylic Acid Amide Bond Formation

Welcome to the technical support center dedicated to addressing a significant challenge in synthetic and medicinal chemistry: the formation of amide bonds with the sterically hindered azetidine-3-carboxylic acid. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a significant challenge in synthetic and medicinal chemistry: the formation of amide bonds with the sterically hindered azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this specific, yet increasingly important, chemical transformation. The inherent ring strain and the pseudo-axial/equatorial positioning of the carboxylic acid group on the four-membered azetidine ring present unique steric challenges that often lead to low yields or failed reactions with standard coupling protocols.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction. We will delve into the underlying reasons for these difficulties and offer practical, field-proven solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is forming an amide bond with azetidine-3-carboxylic acid so difficult?

A1: The primary challenge lies in the steric hindrance imposed by the rigid, four-membered azetidine ring. The carboxylic acid at the 3-position is sterically encumbered, making it difficult for the activating agent and the incoming amine to approach the carbonyl carbon. This steric congestion significantly slows down the reaction rate and can favor side reactions. Furthermore, the azetidine ring itself is susceptible to ring-opening under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, which can be generated during the activation step.[1]

Q2: My standard amide coupling reagents like DCC, EDC/HOBt, or even HATU are giving me low to no yield. What's happening?

A2: While reagents like Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), and even aminium-based reagents like HATU are workhorses in peptide synthesis, their efficacy diminishes significantly with sterically demanding substrates.[2][3] The bulky nature of the activated intermediate formed by these reagents can exacerbate the steric clash with the azetidine ring. In the case of carbodiimides, the formation of a bulky O-acylisourea intermediate can be slow, and this intermediate may be prone to unproductive side reactions before the amine can attack.

Q3: Are there specific classes of coupling reagents better suited for this transformation?

A3: Yes, for sterically hindered couplings, more potent activating reagents are generally required. Consider exploring the following classes:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for difficult couplings.[4] They generate highly reactive OBt or OAt esters, respectively, which can overcome the steric barrier. A key advantage of phosphonium salts is that they do not react with the free amine component, which can be an issue with some aminium reagents.[3]

  • Uronium/Aminium Salts with Enhanced Reactivity: While standard uronium salts might be sluggish, newer generations or those that form more reactive activated esters can be more successful. For instance, HATU and its analogues form more reactive OAt esters compared to the OBt esters generated by HBTU.[4]

  • Acyl Fluoride Precursors: For extremely challenging cases, the in-situ generation of highly reactive acyl fluorides from the carboxylic acid can be a powerful strategy. Reagents like BTFFH can convert the carboxylic acid to the corresponding acyl fluoride, which is a small and highly reactive electrophile, minimizing steric hindrance during the subsequent reaction with the amine.[5][6]

Troubleshooting Guides

This section provides structured approaches to troubleshoot and optimize your azetidine-3-carboxylic acid amide bond formation reactions.

Problem 1: Low or No Product Formation

Potential Root Causes:

  • Insufficient activation of the carboxylic acid due to steric hindrance.

  • Slow rate of nucleophilic attack by the amine.

  • Decomposition of the coupling reagent or activated intermediate.

  • Ring-opening of the azetidine moiety.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Formation of Side Products

Potential Root Causes:

  • Racemization: If your azetidine-3-carboxylic acid or amine is chiral, racemization can occur, especially with carbodiimide-based reagents.

  • Ring-Opening: As mentioned, the strained azetidine ring can open, particularly under acidic conditions generated during the reaction or at elevated temperatures.[1]

  • Side reactions of the coupling reagent: Some coupling reagents can react with the amine nucleophile, leading to undesired byproducts.

Troubleshooting and Mitigation Strategies:

Side Product Potential Cause Recommended Solution
Racemized Product Use of carbodiimides without additives; prolonged reaction times at elevated temperatures.Add racemization suppressors like HOBt or HOAt. Use phosphonium reagents like PyAOP, which are known for low racemization.[4]
Ring-Opened Byproducts (e.g., γ-amino acids) Generation of acidic byproducts (e.g., HCl from acyl chlorides); high reaction temperatures.Use a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) to scavenge any acid formed.[1] Perform the reaction at lower temperatures (0 °C to room temperature).[1]
Urea Byproducts (from carbodiimides) Insoluble dicyclohexylurea (DCU) from DCC can complicate purification.Use a water-soluble carbodiimide like EDC, which allows for easy removal of the urea byproduct during aqueous workup.[7]
Guanidinylation of the Amine A known side reaction with some uronium/aminium reagents like HBTU.Use a phosphonium reagent (e.g., PyBOP) or a uronium reagent less prone to this side reaction.[4]

Recommended Experimental Protocols

Protocol 1: General Procedure using a Phosphonium Salt (PyBOP)

This protocol is a good starting point for moderately hindered couplings.

  • To a solution of azetidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) at 0 °C, add the amine (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Add a solution of PyBOP (1.1-1.3 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mechanism of Activation with PyBOP:

G cluster_0 Activation cluster_1 Coupling A Azetidine-3-COOH D Activated OBt Ester A->D B PyBOP B->D C Base (DIPEA) C->D deprotonates COOH E Phosphonium Byproduct D->E G Desired Amide D->G F Amine (R-NH2) F->G Nucleophilic Attack H HOBt G->H

Caption: Activation and coupling steps using PyBOP.

Protocol 2: Advanced Procedure for Highly Hindered Couplings using Acyl Fluoride Formation

This method is recommended when other coupling reagents have failed.

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the azetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Add a suitable fluorinating agent such as BTFFH (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the acyl fluoride. Monitor by ¹⁹F NMR if possible.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the in-situ generated acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. In some cases, gentle heating (40-50 °C) may be required.[6] Monitor the reaction progress by TLC or LC-MS.

  • Workup and purify as described in Protocol 1.

Concluding Remarks

The successful amide bond formation with azetidine-3-carboxylic acid often requires moving beyond standard peptide coupling conditions. A systematic approach to troubleshooting, starting with more potent coupling reagents and careful optimization of reaction conditions, is crucial. For particularly challenging substrates, exploring alternative activation strategies such as the formation of acyl fluorides can provide a viable path to the desired product. Always ensure the purity of your starting materials and maintain anhydrous conditions when necessary.

References

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Computational study of the effects of steric hindrance on amide bond cleavage. (2014). PubMed. Retrieved from [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. Retrieved from [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • Process for making azetidine-3-carboxylic acid. (2004). Google Patents.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2017). PMC. Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2014). PMC. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark. Retrieved from [Link]

Sources

Optimization

optimizing HPLC mobile phase for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ specifically for the purification of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ specifically for the purification of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid .

This molecule presents a unique convergence of chromatographic challenges: a highly polar, pH-sensitive carboxylic acid moiety, and a tertiary amide bond prone to hindered rotation. To achieve high-purity preparative scale-up, we must move beyond basic gradient adjustments and address the fundamental thermodynamics and physical chemistry occurring inside the column.

Section 1: Fundamental Chromatographic Behavior (FAQs)

Q1: My analytical scouting run shows a broad, split peak (a "batman" shape) at room temperature, even though the sample is >99% pure by NMR. What is causing this? A1: This is a classic manifestation of amide rotamers . The azetidine nitrogen forms a tertiary amide bond with the 3-cyanobenzoyl group. Due to the partial double-bond character of the C–N bond, rotation is sterically hindered, creating stable cis and trans conformers[1].

  • The Causality: On the chromatographic timescale at 20–25°C, these rotamers interconvert slowly. Because they have slightly different hydrophobic cross-sections, they partially separate on a C18 column[2].

  • The Fix: In analytical HPLC, raising the column temperature to 45–55°C increases the thermodynamic interconversion rate, collapsing the split peaks into a single sharp, time-averaged peak[1].

Q2: How does the carboxylic acid group dictate my mobile phase selection for preparative scale-up? A2: The azetidine-3-carboxylic acid moiety has a pKa of approximately 3.5–4.0. If you use a neutral mobile phase (e.g., plain water/acetonitrile), the molecule will be ionized (COO⁻).

  • The Causality: Reversed-phase retention relies on hydrophobic partitioning. Ionized species are highly polar, prefer the aqueous mobile phase, and exhibit drastically reduced retention and loading capacity[3]. Furthermore, ionized acids interact with residual silanols on the silica support, causing severe peak tailing.

  • The Fix: You must suppress ionization by lowering the mobile phase pH to at least 2 units below the pKa (target pH 2.0–2.5) using acidic modifiers[4].

Section 2: Preparative Mobile Phase Optimization (Workflow)

Scaling up from analytical to preparative HPLC requires maximizing the loading capacity without compromising resolution[5]. Note: Heating a preparative column (e.g., 50 mm ID) to solve rotamer splitting is highly discouraged, as it creates radial thermal gradients that destroy the flow profile and ruin peak shape[3]. We must optimize the mobile phase to handle rotamers at room temperature.

Protocol: Self-Validating Mobile Phase Optimization & Scale-Up

Step 1: Analytical Scouting (The Baseline)

  • Prepare a 1 mg/mL solution of the compound in 50:50 Water:Acetonitrile.

  • Run a gradient of 5% to 60% B over 10 minutes on an analytical C18 column (4.6 x 100 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Validation Check (Rotamer vs. Impurity): To definitively prove a split peak is a rotamer and not a co-eluting impurity, perform two injections: one at 25°C and one at 50°C. If the peaks coalesce into a single sharp peak at 50°C and the total peak area remains constant (±2%), the split is thermodynamically driven (rotamers)[1]. If the peaks remain separated, it is an impurity.

Step 2: Loading Capacity Determination

  • Perform sequential injections of increasing volume (10 µL, 20 µL, 50 µL, 100 µL) of a highly concentrated sample (e.g., 50 mg/mL in DMSO/Water) at 25°C.

  • Validation Check (Overloading Type): Calculate the asymmetry factor ( As​ ) of the peak at 5% peak height. If As​>1.5 , inject a 10x dilution of the sample. If the peak shape improves to As​<1.2 , you have reached the concentration overload limit (anti-Langmuir isotherm)[3]. If it remains tailing, it is a silanol interaction requiring a switch from Formic Acid to 0.1% TFA for stronger ion-pairing[6].

  • The maximum preparative load is reached when the resolution between the target peak and the closest eluting impurity drops to Rs​=1.5 .

Step 3: Scale-Up Execution

  • Calculate the Scale-Up Factor (SF) using the geometric ratio of the columns: SF=(rprep​/ranal​)2×(Lprep​/Lanal​) [3].

  • Multiply the analytical injection volume and flow rate by the SF. Pool the broad rotamer fractions collected at room temperature; they will re-equilibrate into the correct compound ratio upon solvent removal.

G A Start: Analytical Scouting 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid B Select Aqueous Modifier (Target pH 2.0 - 2.5) A->B C 0.1% Formic Acid (Volatile, MS Friendly) B->C D 0.1% TFA (Strong Ion-Pairing) B->D E Evaluate Peak Shape at 25°C C->E D->E F Sharp Peak E->F G Split/Broad Peak (Amide Rotamers) E->G H Proceed to Prep Scale-Up F->H I Increase Temp to 45°C (Analytical Only) G->I I->H Confirm Purity, then Scale Up

Workflow for mobile phase selection and rotamer resolution in analytical scouting.

Section 3: Troubleshooting Guide

Q3: I scaled up my injection volume for the preparative run, and now my peak is fronting severely. What did I do wrong? A3: Severe peak fronting in preparative HPLC is typically caused by either concentration overloading or a sample solvent effect [3]. If your sample is dissolved in 100% DMSO or DMF to maximize solubility, this strong injection solvent disrupts the local equilibrium at the head of the column.

  • The Causality: The strong solvent plug carries the analyte down the column faster than the mobile phase, preventing it from partitioning into the stationary phase until the DMSO diffuses.

  • The Fix: Dilute the sample plug with the weakest solvent possible (e.g., aqueous mobile phase A) before injection, or utilize an at-column dilution system.

G A Prep Issue: Severe Peak Fronting B Is injection volume > 5% of column volume? A->B C Volume Overload: Reduce Injection Volume B->C Yes D Is sample concentration approaching solubility limit? B->D No E Concentration Overload: Anti-Langmuir Isotherm D->E Yes F Is sample solvent stronger than initial mobile phase? D->F No G Solvent Effect: Dilute sample in water F->G Yes

Decision tree for diagnosing and resolving peak fronting during preparative scale-up.

Data Presentation

Table 1: Physicochemical Properties & Chromatographic Impact

Functional GroupChromatographic ChallengeOptimization Strategy
Carboxylic Acid (-COOH) Ionizes at neutral pH (pKa ~3.5-4.0), causing poor retention and peak tailing.Use acidic mobile phase (pH 2.0-2.5) with 0.1% FA or TFA to maintain unionized state.
Tertiary Amide (Azetidine-Benzoyl) Restricted C-N bond rotation creates cis/trans rotamers, causing split/broad peaks.Analytically: Increase column temp (45-55°C). Preparatively: Use shallower gradients or pool fractions.
Cyano Group (-CN) Strong dipole moment can cause secondary interactions with polar embedded phases.Use standard end-capped C18 or C8 phases; avoid cyano-columns to prevent excessive retention.

Table 2: Mobile Phase Additive Comparison for Preparative LC

AdditiveAdvantages for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acidDisadvantages
0.1% Formic Acid (FA) Highly volatile, easy to remove via lyophilization. MS-friendly.Weaker ion-pairing than TFA; may not fully suppress silanol tailing at high mass loads.
0.1% Trifluoroacetic Acid (TFA) Excellent ion-pairing, sharpest peaks, highest loading capacity.Hard to evaporate, can cause ion suppression in MS, leaves residual trifluoroacetate salts.
10 mM Ammonium Acetate Good for compounds that degrade at low pH.Causes the carboxylic acid to ionize, drastically reducing preparative loading capacity.

References

  • Title : Chromatographically separable rotamers of an unhindered amide | Source : nih.gov | URL : 1

  • Title : Strategy for Preparative LC Purification | Source : agilent.com | URL : 5

  • Title : Principles in preparative HPLC | Source : warwick.ac.uk | URL : 3

  • Title : HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | Source : sielc.com | URL : 4

  • Title : Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC | Source : agilent.com | URL :6

Sources

Troubleshooting

preventing thermal degradation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid during storage

Welcome to the Technical Support and Troubleshooting Center for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS: 1407081-48-4)[1]. This guide is designed for drug development professionals and synthetic chemists who r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS: 1407081-48-4)[1]. This guide is designed for drug development professionals and synthetic chemists who require rigorous protocols to maintain the structural integrity of this highly strained building block during long-term storage and handling.

Mechanistic Basis of Thermal Degradation

To effectively store this compound, one must first understand why it degrades. 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid presents a dual vulnerability profile:

  • Ring Strain: The four-membered azetidine ring possesses significant angle and Pitzer (torsional) strain. Because the ring cannot adopt a fully planar conformation without a massive energetic penalty, the carbon-nitrogen bonds are highly susceptible to nucleophilic ring-opening under thermal stress[2].

  • N-Acylation Activation: The nitrogen atom is acylated by a 3-cyanobenzoyl group. While this withdraws electron density and reduces the basicity of the nitrogen, it simultaneously activates the amide carbonyl toward hydrolytic cleavage[3].

When exposed to ambient heat and trace moisture, the compound undergoes two primary degradation pathways: nucleophilic ring-opening (yielding acyclic amino acid derivatives) and amide hydrolysis (yielding free azetidine-3-carboxylic acid and 3-cyanobenzoic acid). Consequently, strict adherence to cold-chain and anhydrous storage is non-negotiable[4][5].

Quantitative Degradation Profiles

The following table summarizes the kinetic triggers and analytical signatures of the compound's primary degradation pathways to aid in rapid LC-MS/NMR troubleshooting.

Degradation PathwayKinetic TriggerAnalytical Signature (LC-MS / NMR)Prevention Strategy
Thermal Ring-Opening Heat (>25°C) + Trace Nucleophiles (e.g., H2​O )LC-MS: +18 Da ( m/z 248.2).NMR: Loss of symmetry in azetidine CH2​ protons.Store at -20°C; maintain strictly anhydrous environment.
Amide Bond Hydrolysis Heat + MoistureLC-MS: Emergence of m/z 102 (Azetidine-3-carboxylic acid) and m/z 148 (3-Cyanobenzoic acid).Desiccation; avoid repeated freeze-thaw cycles.
Nitrile Hydration Extreme Heat + Moisture / Acidic impuritiesLC-MS: +18 Da (Conversion to primary amide).IR: Shift from ~2230 cm−1 to ~1650 cm−1 .Store under inert gas (Argon/Nitrogen).

Storage & Handling Workflow

StorageWorkflow Start Receive Compound (CAS: 1407081-48-4) Check Initial QC (LC-MS/NMR) Assess Ring Integrity Start->Check DryBox Transfer to Glovebox (Argon Atmosphere) Check->DryBox Pass (No +18 Da peak) Reject Reject or Re-purify (Prep-HPLC) Check->Reject Fail (Hydrolysis detected) Aliquot Aliquot into Amber Vials (Single-Use Volumes) DryBox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Long-Term Storage (-20°C, Desiccated) Seal->Store Thaw Equilibrate to RT (Before Opening) Store->Thaw When needed for assay Use Use in Synthesis (Self-Validated) Thaw->Use

Workflow for the cold-chain storage and handling of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.

Self-Validating Protocol: Anhydrous Aliquoting and Cryogenic Storage

To prevent the introduction of thermal and hydrolytic stress, follow this self-validating standard operating procedure (SOP) immediately upon receiving the compound.

Step 1: Thermal Equilibration Do not open the vendor packaging immediately. Place the sealed container in a desiccator and allow it to equilibrate to room temperature (RT) for at least 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This moisture acts as a nucleophile, initiating ring-opening and amide hydrolysis[2][5].

Step 2: Inert Atmosphere Transfer Transfer the equilibrated vial into a glovebox purged with Argon or dry Nitrogen.

Step 3: Volumetric Aliquoting Weigh the bulk powder into single-use amber glass vials. Causality: Amber glass prevents photo-degradation, while single-use aliquoting eliminates repeated freeze-thaw cycles. Each freeze-thaw cycle introduces micro-condensation and thermal shock, cumulatively degrading the azetidine ring.

Step 4: Hermetic Sealing Cap the vials tightly with PTFE-lined caps to prevent chemical interaction with the seal. Wrap the exterior of the cap with Parafilm to create a secondary moisture barrier.

Step 5: Cryogenic Storage Place the aliquoted vials in a secondary container filled with an active desiccant (e.g., indicating Drierite) and store at -20°C[4][5].

Step 6: System Validation (QC Hold) Self-Validation Check: Randomly select one aliquot after 30 days of storage. Run an LC-MS analysis. The storage system is validated if the purity remains ≥98% with no emergence of the m/z 248 (+18 Da) hydration peak or m/z 102 hydrolysis peak. If these peaks appear, the desiccant barrier has failed and must be replaced immediately.

Troubleshooting FAQs

Q: My LC-MS shows a major impurity with a mass of +18 Da compared to the parent mass ( m/z 230.22). What happened? A: A mass increase of +18 Da indicates the covalent addition of water. Given the structure of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, this is either the hydration of the cyano group to a primary amide, or the nucleophilic ring-opening of the strained azetidine ring[2]. If your storage conditions were not strictly desiccated, ambient moisture combined with room-temperature storage likely catalyzed this degradation.

Q: The powder has changed from a free-flowing solid to a sticky, gummy substance. Can I still use it in my coupling reaction? A: No. A change in physical state indicates severe moisture absorption (hygroscopicity) and subsequent degradation. The stickiness is typically caused by the formation of free azetidine-3-carboxylic acid and 3-cyanobenzoic acid via amide hydrolysis[5]. You must re-purify the compound via preparative HPLC before use, as the free amine will interfere with downstream peptide coupling steps.

Q: Why must I use an Argon purge instead of just storing the tightly capped vial in the freezer? A: Freezers are inherently high-humidity environments. Even tightly capped vials experience "breathing" due to temperature and pressure fluctuations, which slowly pulls moist air into the vial. Argon is heavier than air and displaces both oxygen and moisture, providing a protective, inert blanket over the compound that prevents hydrolytic degradation of the N-acyl bond.

Q: Can I dry the degraded compound in a vacuum oven to reverse the damage? A: No. While a vacuum oven (e.g., 40°C under vacuum) can remove free moisture, it cannot reverse covalent degradation like ring-opening or hydrolysis. Furthermore, applying heat to a partially degraded azetidine can accelerate further thermal decomposition and decarboxylation[2].

References

  • Screening Compounds P46298 | EvitaChem - evitachem.com.
  • Azetidine-3-carboxylic acid - Chem-Impex.
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress.
  • SAFETY D
  • University of Huddersfield Repository - hud.ac.uk.
  • Reductive Ring Opening of Cyclic Amines: Pyrrolidines and Beyond - thieme-connect.com.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally constrained scaffolds, azetidine derivatives have become highly valuable[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally constrained scaffolds, azetidine derivatives have become highly valuable[1]. The synthesis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (MW: 230.22 g/mol )[2] via the N-acylation of azetidine-3-carboxylic acid presents unique chemoselectivity challenges.

This guide is designed for process chemists and medicinal researchers. It details the causality behind common byproduct formation—such as ring-opening, over-acylation, and nitrile hydrolysis—and provides self-validating protocols to ensure high-purity yields.

Mechanistic Pathways & Impurity Profiling

Understanding the competing reaction pathways is critical. The azetidine ring is highly strained, making its σC−N​ bonds susceptible to cleavage under forcing conditions[3]. Furthermore, the presence of both an amine and a carboxylic acid on the starting material, combined with the base-sensitive nitrile group on the acylating agent, creates a complex reaction landscape.

G SM1 3-Cyanobenzoyl Chloride Product 1-(3-Cyanobenzoyl)azetidine- 3-carboxylic acid (Desired) SM1->Product Base, 0°C SM2 Azetidine-3- carboxylic acid SM2->Product Base, 0°C Imp1 Mixed Anhydride (Over-acylation) Product->Imp1 Excess SM1 Imp2 Ring-Opened Byproduct Product->Imp2 Harsh conditions (Nucleophilic attack) Imp3 Primary Amide (Nitrile Hydrolysis) Product->Imp3 Strong Base/Acid (H2O)

Figure 1. Mechanistic pathways of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid synthesis.

Impurity Profiling & Mitigation Data
Impurity / ByproductAnalytical Signature (LC-MS)CausalityMitigation Strategy
Mixed Anhydride +129 Da (m/z 360.1)Over-acylation of the carboxylate group due to excess 3-cyanobenzoyl chloride and base.Strict stoichiometric control (1.05 eq acyl chloride). Dropwise addition at 0 °C[4].
Primary Amide +18 Da (m/z 249.1)Base-catalyzed hydration of the 3-cyano group during aqueous Schotten-Baumann conditions.Substitute NaOH with NaHCO₃ or use anhydrous conditions with DIPEA[4].
Ring-Opened Adduct +18 Da or +36 DaNucleophilic attack (e.g., by Cl⁻ or OH⁻) relieving the strain of the 4-membered azetidine ring[3].Avoid prolonged heating. Keep reaction strictly ≤ 25 °C.
N-Acylurea Adduct Varies (e.g., +155 Da for EDC)Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents[5].Use acid chloride route, or add catalytic DMAP/HOBt to accelerate amine coupling[6].

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass shift of +18 Da. How do I know if this is nitrile hydrolysis or azetidine ring-opening? A: Both pathways add the mass of water (+18 Da). To differentiate, analyze the 1 H-NMR spectrum. If the azetidine ring has opened, the characteristic symmetry of the C2 and C4 protons (typically multiplets around 4.0–4.3 ppm) will be lost, replaced by an acyclic aliphatic signature[3]. If the nitrile has hydrolyzed to a primary amide, the azetidine symmetry remains intact, but you will observe two new broad singlets in the 7.0–8.0 ppm region corresponding to the -NH₂ protons.

Q2: I am using EDC/HOBt with 3-cyanobenzoic acid, but my yields are below 40%. Why? A: Azetidine-3-carboxylic acid is a sterically hindered secondary amine. When using standard carbodiimide coupling reagents like EDC, the intermediate O-acylisourea can undergo a detrimental O→N acyl shift to form an unreactive N-acylurea byproduct before the hindered amine can attack. Solution: Switch to the more reactive 3-cyanobenzoyl chloride. If you must use the free carboxylic acid, switch to a highly efficient uronium-based coupling agent like HATU with DIPEA[7], or ensure you are using a catalytic amount of DMAP (0.1 eq) alongside EDC/HOBt to act as an active acyl transfer agent[6].

Q3: Why does my product degrade during the workup phase? A: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid contains a free carboxylic acid moiety. If the aqueous phase is too basic during extraction, the product remains water-soluble as a carboxylate salt. If acidified too aggressively (pH < 1) to force precipitation, the nitrile group becomes susceptible to acid-catalyzed hydrolysis[5]. Solution: Carefully adjust the aqueous layer to pH 3–4 using 1M HCl. This perfectly protonates the carboxylic acid (pKa ~3.5-4.0) for organic extraction without degrading the nitrile[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you ensure that causality and reaction integrity are verified before proceeding to the next step.

Workflow Step1 Dissolution (Azetidine-3-carboxylic acid + Base in Solvent) Step2 Acylation (Dropwise addition of 3-Cyanobenzoyl chloride at 0°C) Step1->Step2 Step3 Quench & pH Adjustment (Adjust to pH 3-4) Step2->Step3 Step4 Extraction (EtOAc extraction) Step3->Step4 Step5 Purification (Crystallization / LC) Step4->Step5

Figure 2. Optimized experimental workflow for N-acylation of azetidine-3-carboxylic acid.

Protocol A: Anhydrous N-Acylation (Recommended for Highest Purity)

This method utilizes a non-nucleophilic organic base to neutralize the generated HCl, preventing both nitrile hydrolysis and ring-opening[4].

Materials:

  • Azetidine-3-carboxylic acid (1.0 eq, 10.1 g, 100 mmol)

  • 3-Cyanobenzoyl chloride (1.05 eq, 17.4 g, 105 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 43.5 mL, 250 mmol)

  • Anhydrous Dichloromethane (DCM) (200 mL)

Step-by-Step Methodology:

  • Preparation: Suspend azetidine-3-carboxylic acid in anhydrous DCM under a nitrogen atmosphere.

  • Basification: Cool the suspension to 0 °C using an ice-water bath. Add DIPEA dropwise over 10 minutes. Note: The suspension will gradually clear as the soluble DIPEA salt forms.

  • Acylation: Dissolve 3-cyanobenzoyl chloride in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 3 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 102.1 [M+H]⁺) is <2% relative to the product peak (m/z 231.1 [M+H]⁺). If mixed anhydride is detected (m/z 360.1), stir for an additional 1 hour with 5 mL of water to hydrolyze it.

  • Workup: Quench the reaction with 100 mL of water. Separate the layers. Discard the organic layer (which contains unreacted acid chloride and neutral impurities).

  • pH Adjustment: Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise until the pH reaches exactly 3.5 (monitor with a calibrated pH meter).

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a white to off-white solid.

References

  • EvitaChem. "Screening Compounds P46298 | EvitaChem: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.
  • BenchChem. "An In-depth Technical Guide to 1-Butyrylazetidine-3-carboxylic acid: A Novel Constrained Amino Acid Analogue.
  • BenchChem. "Technical Support Center: Synthesis of 1-Butyrylazetidine-3-carboxylic Acid.
  • RSC Publishing. "Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines...
  • Sigma-Aldrich. "3-Cyanobenzoyl chloride 99 1711-11-1.
  • NIH PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP...
  • Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents.
  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach.
  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. This document is designed for researchers, chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of selecting an optimal solvent system for recrystallization. Our goal is to move beyond simple protocols and provide a deeper understanding of the material science and chemical principles at play, enabling you to troubleshoot effectively and achieve high purity and yield.

Compound Profile: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid

Before selecting a solvent, a thorough analysis of the target molecule is critical. This molecule possesses distinct regions that dictate its solubility behavior:

  • Carboxylic Acid Moiety (-COOH): This is a highly polar, protic group capable of strong hydrogen bonding (both as a donor and acceptor). This feature suggests potential solubility in polar protic solvents like alcohols or water.[1]

  • Azetidine Ring & Amide Linkage: The tertiary amide formed by the benzoyl group and the azetidine nitrogen is polar and can act as a hydrogen bond acceptor.

  • Cyanobenzoyl Group: The aromatic ring introduces a non-polar, hydrophobic character, while the cyano (-C≡N) group adds significant polarity and a dipole moment.

Overall Polarity Assessment: The molecule presents a balance of polar functional groups and a non-polar aromatic system. This bifunctional nature suggests that single-solvent systems at the extremes of polarity (e.g., water or hexane alone) may be suboptimal. The ideal solvent will likely be one of intermediate polarity or a mixed-solvent system that can accommodate both the polar and non-polar characteristics of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the fundamental principles for selecting a recrystallization solvent?

The ideal recrystallization solvent is one in which your target compound exhibits high solubility at an elevated temperature (typically the solvent's boiling point) but low solubility at lower temperatures (e.g., room temperature or 0-4 °C).[2][3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Key characteristics of an ideal solvent include:

  • Solubility Profile: The compound should be sparingly soluble or insoluble in the cold solvent but readily soluble when the solvent is hot.[3][4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after cooling).[4][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][3]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).[1][2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[3][4]

Q2: Which single solvents are promising starting points for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid?

Given the molecule's mixed polarity, solvents of intermediate polarity are excellent candidates. It is highly recommended to perform a small-scale screening experiment (see Protocol 1) to test the following:

  • Alcohols (e.g., Ethanol, Isopropanol): These are polar protic solvents that can engage in hydrogen bonding with the carboxylic acid. Ethanol is often an excellent starting point for moderately polar organic molecules.[1][6]

  • Ketones (e.g., Acetone): A polar aprotic solvent that is a good general solvent for a wide range of organic compounds. Its low boiling point is advantageous.[1][3]

  • Esters (e.g., Ethyl Acetate): A solvent of intermediate polarity, often effective for compounds with both polar and non-polar features.

  • Nitriles (e.g., Acetonitrile): A polar aprotic solvent that may effectively solvate the cyano group and other polar parts of the molecule.

Table 1: Properties of Suggested Initial Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Features
Ethanol7824.5Polar protic, good for H-bonding
Isopropanol8219.9Similar to ethanol, slightly less polar
Acetone5620.7Polar aprotic, very volatile
Ethyl Acetate776.0Medium polarity, good general solvent
Acetonitrile8237.5Highly polar aprotic
Water10080.1Highly polar protic, may require mixing

Data sourced from various chemical handbooks and publications.[1][3]

Q3: My compound "oiled out" during the experiment. What happened and how can I prevent it?

"Oiling out" occurs when the solid material melts in the hot solvent before it fully dissolves, forming a liquid phase that is immiscible with the solvent. This is problematic because oils rarely form pure crystals upon cooling.

Causality & Troubleshooting:

  • Cause: The boiling point of your chosen solvent is higher than the melting point of your compound.

    • Solution: Switch to a solvent with a lower boiling point. For example, if you observed oiling out in toluene (b.p. 111 °C), try switching to ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).[1]

  • Cause: The solution is highly supersaturated with your compound at the boiling point.

    • Solution: Add a larger volume of the hot solvent until the oil completely dissolves. While this may slightly reduce the final yield, it is necessary for proper crystal formation.

  • Cause: The polarity match between the solvent and solute is too perfect, leading to extremely high solubility.

    • Solution: Transition to a mixed-solvent system (see Q4 and Protocol 2). Introduce a "poor" solvent to reduce the overall solvating power of the system.

Q4: My yield is very low. How can I improve recovery?

Low yield is a common issue that can often be rectified with procedural adjustments.

Causality & Troubleshooting:

  • Cause: Too much solvent was used. The goal is to create a saturated solution at high temperature, not a dilute one.

    • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing time for dissolution between additions.[2][7]

  • Cause: The cooling process was too rapid. Fast cooling leads to the formation of small, often impure crystals and can trap the target compound in the solution.

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Insulating the flask can help. Once at room temperature, induce further crystallization by cooling in an ice-water bath.[7]

  • Cause: Premature crystallization occurred during a hot filtration step.

    • Solution: Use a pre-heated funnel and flask for the filtration, and add a small excess of solvent (~5-10%) before filtering to ensure the compound remains in solution. This excess can be evaporated after filtration.

  • Cause: The chosen single solvent is simply too effective, even when cold.

    • Solution: This is the ideal scenario for employing a mixed-solvent system. By adding a "poor" solvent, you can significantly decrease the solubility of your compound in the cold mother liquor, thereby increasing the crystallized yield.

Q5: When and how should I use a mixed-solvent system?

A mixed-solvent system is the solution when no single solvent provides the ideal temperature-dependent solubility profile. This technique involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[5]

Promising Mixed-Solvent Pairs for this Compound:

  • Ethanol / Water: The compound is likely soluble in ethanol and less soluble in water.

  • Ethyl Acetate / Hexane: A classic pair for compounds of intermediate polarity.[8]

  • Acetone / Water: Similar to ethanol/water.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (turbid). A few drops of the "good" solvent are then added back to redissolve the precipitate, and the solution is allowed to cool slowly. (See Protocol 2).

Experimental Protocols & Workflows

Workflow for Optimal Solvent Selection

The following diagram illustrates the logical decision-making process for identifying the best recrystallization solvent system.

Recrystallization_Workflow start Start: Crude 1-(3-Cyanobenzoyl)azetidine- 3-carboxylic acid analyze Analyze Compound (Polar & Non-Polar Groups) start->analyze protocol1 Protocol 1: Single Solvent Screening analyze->protocol1 evaluate1 Evaluate Results protocol1->evaluate1 success Success: Good Crystals & Yield evaluate1->success Ideal Solubility Profile Found troubleshoot Troubleshooting Required evaluate1->troubleshoot No Ideal Solvent Found end End: Pure Crystalline Product success->end oiling_out Problem: Oiling Out troubleshoot->oiling_out low_yield Problem: Low Yield or High Cold Solubility troubleshoot->low_yield oiling_out->protocol1 Change to Lower BP Solvent protocol2 Protocol 2: Mixed Solvent System low_yield->protocol2 evaluate2 Evaluate Results protocol2->evaluate2 evaluate2->success Good Crystals & Yield evaluate2->protocol2 Adjust Solvent Ratio & Repeat

Caption: Decision workflow for recrystallization solvent selection.

Protocol 1: Step-by-Step Single Solvent Screening

This microscale experiment is designed to quickly identify promising solvents using a minimal amount of material.

  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[4]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves at the boiling point. Record the approximate volume needed.

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form. If no crystals appear, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • Assessment: The best single solvent is one that requires a minimal volume to dissolve the compound when hot but yields a large quantity of crystals upon cooling.

Protocol 2: Step-by-Step Mixed-Solvent Recrystallization

Use this protocol when no single solvent is effective. This example uses Ethyl Acetate ("good") and Hexane ("poor").

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid at a gentle boil.

  • Induce Turbidity: While keeping the solution hot, add hexane drop-by-drop with swirling. Continue adding until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and without disturbance to room temperature.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • JoVE. (2018). Purifying Compounds by Recrystallization. JoVE, Cambridge, MA. Available at: [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Available at: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. Available at: [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • University of Basrah. (2021). Experimental No. (4) Recrystallization. College of Pharmacy. Available at: [Link]

  • Google Patents. (1998). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Myers, S. A., et al. (2014). A Three-Step Synthesis of Benzoyl Peroxide. Journal of Chemical Education. Available at: [Link]

  • Google Patents. (2001). Pyrazole containing benzoyl urea derivatives, composition and use.
  • Google Patents. (1975). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • University of California, Irvine. Recrystallization 2. Department of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Refining LC-MS Parameters for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid Detection

Welcome to the technical support guide for the analysis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. This guide moves beyond simple protocols to explain the scientific reasoning behind each parameter, empowering you to build robust and reliable LC-MS methods.

The unique structure of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, featuring a polar acidic azetidine ring and a more hydrophobic cyanobenzoyl group, presents specific challenges in liquid chromatography and mass spectrometry. This guide will address these challenges in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the most common questions encountered when establishing a new LC-MS method for this analyte.

Q1: What is the optimal ionization mode and why?

Answer: Negative Electrospray Ionization (ESI-) is the recommended mode for this analyte.

The Scientific Rationale: The key to this decision lies in the molecule's structure. It possesses a carboxylic acid group (-COOH) on the azetidine ring, which is the most readily ionizable site. In solution, this acidic proton can be easily lost, forming a negatively charged carboxylate ion ([M-H]⁻). ESI is highly efficient at transferring pre-formed ions from the liquid phase to the gas phase, making the detection of the [M-H]⁻ ion highly sensitive and reliable. While the nitrogen on the azetidine ring could theoretically be protonated in positive mode, the acidity of the carboxylic group makes deprotonation in negative mode a much more favorable process, leading to superior signal intensity.

Q2: Which type of chromatography column should I start with: Reversed-Phase or HILIC?

Answer: A modern, end-capped C18 reversed-phase (RP) column is the best starting point. However, be prepared to consider alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) if retention is insufficient.

The Scientific Rationale:

  • Reversed-Phase (RP): The 3-cyanobenzoyl group provides significant hydrophobicity, which allows for retention on a C18 stationary phase. RP chromatography is robust, well-understood, and compatible with a wide range of volatile buffers suitable for MS.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If the compound elutes too early on an RP column (near the void volume), it indicates that its polar character dominates. HILIC is an excellent alternative designed specifically for polar compounds.[1][2][3][4][5] It uses a polar stationary phase with a high-organic mobile phase, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[2]

Q3: How should I formulate my mobile phase to achieve good peak shape?

Answer: For reversed-phase, start with a mobile phase of 0.1% formic acid in both water (Solvent A) and acetonitrile (Solvent B).

The Scientific Rationale: Peak tailing is a common problem for acidic compounds in RP chromatography.[6][7] This is often caused by secondary interactions between the negatively charged analyte and residual positively charged silanol groups on the silica-based column packing. By adding a weak acid like formic acid to the mobile phase, you lower the pH (typically to around 2.7). At this pH, the ionization of the silanol groups is suppressed.[6][7][8] Furthermore, the analyte's carboxylic acid group will be fully protonated (neutral), minimizing ionic interactions and resulting in sharper, more symmetrical peaks.[8]

Q4: What are the expected precursor and product ions for MS/MS analysis?

Answer: First, determine the exact mass of the neutral molecule. The molecular formula for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is C₁₂H₁₀N₂O₃, with a monoisotopic mass of approximately 230.0691 g/mol .

  • Precursor Ion (Q1): In ESI- mode, the expected precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 229.06 .

  • Product Ions (Q3): Fragmentation of the N-benzoyl structure is predictable. Common fragmentation pathways for benzoyl derivatives involve cleavage at the amide bond.[9][10][11][12] Expect to see characteristic product ions resulting from the loss of the azetidine-3-carboxylic acid moiety or fragmentation around the benzoyl group. A prominent fragment is often the benzoyl cation at m/z 105 in positive mode analysis of similar compounds[11][12]; in negative mode, look for fragments related to the cyanobenzoyl portion or the azetidine ring. For instance, a potential fragmentation could be the loss of CO₂ (44 Da) from the carboxylate group, leading to a fragment at m/z 185.07 .

Part 2: Systematic Troubleshooting Guides

This section provides structured solutions to common problems you may encounter during method refinement.

Issue 1: Poor Peak Shape (Tailing)
  • Symptom: The peak is asymmetrical with a drawn-out trailing edge.

  • Primary Cause: Secondary ionic interactions between the analyte and the stationary phase.[6]

  • Troubleshooting Protocol:

    • Verify Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the analyte's carboxylic acid group protonated. A pH of 2.5-3.0 is generally recommended.[8]

    • Select a Modern Column: Use a high-quality, end-capped C18 column. End-capping deactivates most residual silanol groups, significantly reducing tailing.[8][13] Modern columns made with high-purity silica also have fewer problematic metal contaminants and acidic silanol sites.[6][8]

    • Check for Mass Overload: Injecting too much sample can saturate the column, leading to tailing. Try diluting your sample by a factor of 10.[7]

    • Diagnose Chemical vs. Physical Problems: Inject a neutral compound (e.g., toluene or uracil). If the neutral compound also tails, the problem is likely physical (e.g., a column void, dead volume in tubing). If only your analyte tails, the problem is chemical, confirming the need to address secondary interactions.

Issue 2: Low Sensitivity or Poor Signal Intensity
  • Symptom: The analyte peak is very small or indistinguishable from the baseline noise.

  • Primary Causes: Inefficient ionization, ion suppression from matrix components, or suboptimal source parameters.

  • Troubleshooting Protocol:

    • Optimize MS Source Parameters: Systematically tune the capillary voltage, nebulizer gas flow, and desolvation gas temperature and flow rate. These parameters control the efficiency of droplet formation and desolvation, which are critical for ionization.[14]

    • Evaluate Mobile Phase Additives: While counterintuitive, small amounts of weak acids can sometimes enhance negative-ion ESI response for certain molecules, though high concentrations can cause suppression.[15][16] Experiment with low concentrations (e.g., 0.01% - 0.1%) of formic or acetic acid.

    • Address Ion Suppression: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal.[14][17][18]

      • Improve Chromatography: Adjust the gradient to better separate the analyte from the bulk of the matrix components.

      • Enhance Sample Preparation: Use a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) to remove interfering substances before injection.[13][17][19][20]

      • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will experience the same ion suppression as the analyte.[17][21]

Part 3: Data, Protocols, and Visualizations

Data Presentation

Table 1: Recommended Starting LC-MS Parameters

ParameterRecommended Starting ConditionRationale
LC Column High-Purity, End-capped C18 (e.g., 2.1 x 50 mm, 1.8 µm)Good starting point for balancing retention of the hydrophobic moiety with efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to suppress silanol interactions and improve peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for MS due to lower viscosity and better ESI efficiency.
Gradient 5% to 95% B over 5-10 minutesA generic starting gradient to elute compounds with a wide range of polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure good chromatographic efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce run times by lowering viscosity.
Ionization Mode ESI NegativeThe carboxylic acid group is easily deprotonated, leading to high sensitivity.[22]
Capillary Voltage 2.5 - 3.5 kVTypical range for ESI-; requires optimization for specific instrument and conditions.
Desolvation Temp. 350 - 450 °CMust be optimized to ensure efficient solvent evaporation without thermal degradation.
Precursor Ion (Q1) m/z 229.06Corresponds to the deprotonated molecule [M-H]⁻.
Product Ion (Q3) m/z 185.07 (and others)Monitor a stable, specific fragment (e.g., loss of CO₂) for quantification (MRM).
Experimental Protocols

Protocol 1: Systematic Workflow for Initial Method Development

  • Analyte Preparation: Prepare a 1 µg/mL solution of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid in a 50:50 mixture of acetonitrile and water.

  • Initial Column Screening: Install a C18 column and equilibrate with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

  • First Injection: Inject the sample using the starting gradient from Table 1.

  • Evaluate Retention:

    • If retention time is adequate (> 2x the void time), proceed to optimize the gradient for resolution and run time.

    • If retention is poor (elutes near the void), consider switching to a HILIC column and HILIC-appropriate mobile phases (e.g., high acetonitrile content).[2]

  • MS Optimization: Perform an infusion or flow-injection analysis to find the optimal capillary voltage and source gas flows/temperatures for the m/z 229.06 precursor ion.

  • MS/MS Fragmentation: In product ion scan mode, fragment the m/z 229.06 precursor ion at various collision energies to identify the most stable and intense product ions for building an MRM method.

Visualizations

MethodDevelopmentWorkflow cluster_LC LC Method Development cluster_MS MS Method Development Start Start: 1 µg/mL Analyte Standard Setup_RP Install C18 Column Mobile Phase: 0.1% FA in H2O/ACN Start->Setup_RP Inject_RP Inject Sample with Initial Gradient (5-95% B) Setup_RP->Inject_RP Eval_Retention Evaluate Retention Time Inject_RP->Eval_Retention Good_Retention Retention is Good (>2x Void Time) Eval_Retention->Good_Retention Yes Poor_Retention Retention is Poor (<2x Void Time) Eval_Retention->Poor_Retention No Optimize_Gradient Optimize Gradient & Peak Shape Good_Retention->Optimize_Gradient Switch_HILIC Switch to HILIC Column & HILIC Mobile Phase Poor_Retention->Switch_HILIC LC_Done Final LC Method Optimize_Gradient->LC_Done Switch_HILIC->Inject_RP Optimize_Source Optimize Source Parameters (Voltage, Gas, Temp) LC_Done->Optimize_Source Couple LC to MS Find_Fragments Identify Product Ions (MS/MS Scan) Optimize_Source->Find_Fragments Build_MRM Build MRM Method (Select Q1/Q3 Transitions) Find_Fragments->Build_MRM MS_Done Final MS Method Build_MRM->MS_Done

Caption: A workflow for initial LC-MS method development.

LowSensitivityTroubleshooting Start Problem: Low Signal Intensity Check_Source Optimize MS Source Parameters (Voltage, Gas, Temp) Start->Check_Source Check_Matrix Investigate Matrix Effects Check_Source->Check_Matrix Signal Still Low Improve_Chroma Improve Chromatographic Separation (Adjust Gradient) Check_Matrix->Improve_Chroma Yes Resolved Signal Intensity Improved Check_Matrix->Resolved No Improve_Cleanup Enhance Sample Cleanup (e.g., use SPE) Improve_Chroma->Improve_Cleanup Use_IS Implement Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_IS Use_IS->Resolved

Caption: A decision tree for troubleshooting low MS signal.

References

  • Dejongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3184. Available from: [Link]

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-456. Available from: [Link]

  • Chypre, M., & Le-Min, T. (2020). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatographic Science, 58(9), 749-760. Available from: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available from: [Link]

  • Zhou, W., & Li, Y. (2014). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(3), 1775-1781. Available from: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from: [Link]

  • Zhou, W., & Li, Y. (2014). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(3), 1775–1781. Available from: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Retrieved from: [Link]

  • Chirag, P., & Falgun, A. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology, 3(1), 26-32. Available from: [Link]

  • Chypre, M., & Le-Min, T. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Chromatographic Science, 58(9), 749-760. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from: [Link]

  • Clifford, M. N., Lopez, V., Poquet, L., Williamson, G., & Kuhnert, N. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. Available from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from: [Link]

  • Wang, S., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2543. Available from: [Link]

  • Larsson, T. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. Available from: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]

  • Kruve, A., & Lõkov, M. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry, 86(9), 4163-4169. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid vs unsubstituted azetidines

Reactivity Profiling: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid vs. Unsubstituted Azetidines Azetidines have emerged as highly valuable structural motifs in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid vs. Unsubstituted Azetidines

Azetidines have emerged as highly valuable structural motifs in modern drug discovery. By acting as rigid, metabolically stable analogues of larger heterocycles, they introduce conformational constraint that frequently translates to improved ligand efficiency (LE) and enhanced pharmacokinetic profiles. However, the inherent ring strain of the four-membered aza-heterocycle dictates a unique and sometimes challenging reactivity profile.

This guide provides an in-depth comparison between unsubstituted azetidines (specifically azetidine-3-carboxylic acid) and the pre-functionalized 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid , detailing their mechanistic differences, stability, and orthogonal functionalization strategies for applications in PROTAC and ADC linker synthesis[1].

Mechanistic Reactivity: Strain vs. Electronic Delocalization

The reactivity of the azetidine ring is governed by the delicate balance between its ring strain and the electronic environment of its nitrogen atom.

Unsubstituted Azetidines: The parent azetidine ring possesses a ring strain energy of approximately 25.2 kcal/mol, which is remarkably close to that of the highly reactive three-membered aziridine ring (26.7 kcal/mol)[2]. Despite this strain, the basicity of the unsubstituted azetidine nitrogen (pKa ~11.29) closely mirrors that of typical secondary amines like pyrrolidine[2]. Consequently, unsubstituted azetidine-3-carboxylic acid exists as a zwitterion in its native state[3][4]. The highly nucleophilic nitrogen is prone to rapid alkylation or acylation, and under specific acidic conditions, the relief of ring strain can drive nucleophilic ring-opening pathways.

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid: In this derivative, the azetidine nitrogen is acylated to form an amide. The lone pair of the nitrogen is heavily delocalized into the benzoyl carbonyl group. This electronic delocalization dramatically reduces both the basicity and nucleophilicity of the nitrogen, effectively "masking" it from electrophilic attack. While N-acylation generally stabilizes the ring against simple nucleophilic degradation, researchers must remain cautious: certain N-acyl azetidines can still undergo acid-mediated intramolecular ring-opening or ring expansion (e.g., to dihydrooxazines) if subjected to aggressive conditions[5][6]. The primary reactive site shifts orthogonally to the free carboxylic acid, while the 3-cyanobenzoyl group provides an electron-withdrawing handle that can be independently targeted (e.g., via tetrazole formation or reduction).

Reactivity Unsub Unsubstituted Azetidine (e.g., Azetidine-3-COOH) N_Nuc Highly Nucleophilic N (pKa ~11.3) Unsub->N_Nuc Zwitter Zwitterionic Nature Requires N-Protection Unsub->Zwitter Subst 1-(3-Cyanobenzoyl)azetidine- 3-carboxylic acid N_Amide N-Acylated (Amide) Non-Nucleophilic Subst->N_Amide COOH_Free Free Carboxylic Acid Ready for Coupling Subst->COOH_Free CN_Group Cyano Group Orthogonal Handle Subst->CN_Group

Fig 1: Electronic delocalization and reactive pathways of azetidine derivatives.

Quantitative Reactivity Profile

To guide synthetic route design, the table below summarizes the physicochemical and reactive differences between the two scaffolds.

PropertyAzetidine-3-carboxylic acid (Unsubstituted)1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid
Nitrogen Basicity (pKa) ~11.29 (Highly basic)[2]Non-basic (Amide delocalization)
Nitrogen Nucleophilicity High (Reacts readily with electrophiles)Negligible
Native State Zwitterionic (Requires pH adjustment)[3]Neutral organic acid
Primary Reactive Site Nitrogen (NH)Carboxylic Acid (-COOH)
Ring Stability Stable, but susceptible to acid-catalyzed openingHighly stable; restricted conformational flexibility
Direct Amide Coupling Requires prior N-protection (e.g., Boc/Fmoc)[4]Ready for direct coupling (Orthogonal)

Self-Validating Experimental Protocols

The following protocols demonstrate the divergent handling required for these two compounds. Every step includes a causality explanation and an in-process validation check to ensure the system is self-correcting.

Protocol A: Orthogonal Amide Coupling of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

Because the nitrogen is deactivated, this scaffold is ideal for direct incorporation into PROTAC or ADC linkers[1].

  • Activation: Dissolve 1.0 eq of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid in anhydrous DMF (0.1 M). Add 2.0 eq of DIPEA, followed by 1.2 eq of HATU.

    • Causality: The 3-position of the azetidine ring is sterically hindered. HATU is required to form a highly reactive O-At active ester. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without degrading the active ester.

  • Validation Check 1 (Active Ester Formation): Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. Success is indicated by the presence of the methyl ester mass, confirming the acid has been fully activated.

  • Coupling: Add 1.1 eq of the target primary amine (e.g., a PROTAC warhead) to the reaction mixture. Stir at room temperature for 2 hours.

  • Validation Check 2 (Reaction Completion): Monitor via TLC (EtOAc/Hexane). Success is indicated by the complete disappearance of the active ester spot.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: NaHCO₃ removes acidic byproducts (HOAt); HCl removes unreacted primary amine. The N-benzoyl azetidine product remains neutral and is retained in the organic layer.

Protocol B: N-Functionalization of Azetidine-3-carboxylic acid

Working with the unsubstituted variant requires breaking its zwitterionic nature before functionalization.

  • Zwitterion Disruption: Suspend 1.0 eq of azetidine-3-carboxylic acid in a 1:1 mixture of 1,4-Dioxane and water. Add 2.1 eq of NaOH.

    • Causality: The first equivalent of NaOH deprotonates the carboxylic acid; the second equivalent deprotonates the ammonium ion, freeing the nitrogen lone pair for nucleophilic attack.

  • Protection: Add 1.1 eq of Boc₂O dropwise at 0 °C. Warm to room temperature and stir for 12 hours.

  • Validation Check (N-Protection): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A negative (colorless) stain indicates that all free secondary amines have been successfully protected.

Workflow Step1 Step 1: Carboxylic Acid Activation 1-(3-Cyanobenzoyl)azetidine-3-COOH + HATU + DIPEA Val1 Validation 1: LC-MS (MeOH Quench) Confirm O-At active ester formation Step1->Val1 Step2 Step 2: Amide Coupling Introduce Primary Amine (R-NH2) Val1->Step2 Val2 Validation 2: TLC / LC-MS Monitor consumption of active ester Step2->Val2 Step3 Step 3: Orthogonal Workup Wash with NaHCO3 (base) and HCl (acid) Val2->Step3

Fig 2: Self-validating experimental workflow for the amide coupling of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.

Summary for Drug Development Professionals

When designing rigid linkers or constrained pharmacophores, the choice between an unsubstituted azetidine and a pre-functionalized analogue like 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid dictates the synthetic route. The unsubstituted form offers a blank canvas but demands careful protecting-group orchestration due to its zwitterionic nature and highly basic nitrogen[3][4]. Conversely, 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid provides an off-the-shelf, orthogonal handle. Its N-acylation neutralizes the nitrogen's reactivity, allowing chemists to directly exploit the carboxylic acid for PROTAC/ADC linker construction while retaining the cyano group for downstream late-stage functionalization[1].

References

  • Organic Chemistry Frontiers (RSC Publishing)
  • ACS Medicinal Chemistry Letters (PMC - NIH)
  • AZETIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE CymitQuimica URL
  • Heterocycles (LOCKSS)
  • PubMed (Amino Acids)
  • Azetidine-3-carboxylic acid | ADC Linker MedChemExpress URL

Sources

Comparative

A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Scaffolds in Drug Design: A Case Study on 1-(3-Cyanobenzoyl) Carboxylic Acid Analogs

Abstract In medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, biological activity, and pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth comparison of three closely related small molecules: 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid and its corresponding pyrrolidine and piperidine analogs. We delve into the structural nuances of each scaffold, present comparative physicochemical data, and provide a detailed protocol for a representative biological assay. This analysis serves as a practical framework for researchers engaged in scaffold-hopping and lead optimization, illustrating how subtle changes in ring size can be leveraged to achieve desired therapeutic properties.

Introduction: The Strategic Importance of Saturated Heterocycles

Saturated nitrogen-containing heterocycles, such as azetidines, pyrrolidines, and piperidines, are privileged structures in modern drug discovery. Their three-dimensional character allows for the exploration of chemical space beyond the flat, aromatic rings that dominated earlier medicinal chemistry efforts. This spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the non-aromatic nature of these rings often results in improved physicochemical properties, including increased aqueous solubility and better metabolic stability profiles.

This guide focuses on a specific chemical series where a 3-cyanobenzoyl group is appended to the nitrogen atom of three different carboxylated scaffolds:

  • Azetidine Analog: 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid

  • Pyrrolidine Analog: 1-(3-cyanobenzoyl)pyrrolidine-3-carboxylic acid

  • Piperidine Analog: 1-(3-cyanobenzoyl)piperidine-3-carboxylic acid

The 3-cyanobenzoyl moiety is of particular interest as the nitrile group can serve as a versatile hydrogen bond acceptor, a bioisostere for other functional groups, or even as a covalent "warhead" in the inhibition of certain enzymes, such as cysteine proteases. By keeping this moiety constant, we can isolate and analyze the specific contributions of the azetidine, pyrrolidine, and piperidine rings to the overall molecular properties.

Structural & Physicochemical Comparison

The fundamental difference between the three scaffolds is the ring size, which dictates their three-dimensional shape, rigidity, and polarity. These differences have profound implications for drug development.

  • Azetidine (4-membered ring): Possesses significant ring strain (~25.4 kcal/mol), which makes it more rigid but also more polar compared to its larger analogs.[1] This high sp3-character and rigidity can be advantageous for locking a molecule into a specific, bioactive conformation.[2] The increased polarity often translates to higher aqueous solubility, a highly desirable property for drug candidates.[3]

  • Pyrrolidine (5-membered ring): Has considerably less ring strain (~5.4 kcal/mol) and exists in a flexible "envelope" or "twist" conformation.[1] It represents a balance between the rigidity of azetidine and the flexibility of piperidine.[3] This scaffold is a common feature in natural products, like the amino acid proline, and is frequently used to enhance solubility and provide hydrogen bonding capabilities.[4][5]

  • Piperidine (6-membered ring): Is essentially strain-free and preferentially adopts a stable "chair" conformation. It is the most lipophilic of the three scaffolds.[6] This increased lipophilicity can improve membrane permeability and cell penetration but may also lead to lower solubility and increased non-specific binding.[3][7]

In Silico Physicochemical Data

To provide a quantitative comparison, we calculated key physicochemical properties for our three target molecules. Disclaimer: This data is predicted using cheminformatics algorithms and should be confirmed experimentally.

Property1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid1-(3-Cyanobenzoyl)pyrrolidine-3-carboxylic acid1-(3-Cyanobenzoyl)piperidine-3-carboxylic acidRationale for Importance in Drug Design
Molecular Formula C12H10N2O3C13H12N2O3C14H14N2O3Defines the elemental composition and molecular weight.
Molecular Weight 230.22 g/mol 244.25 g/mol 258.27 g/mol Affects diffusion rates and can influence oral bioavailability (Rule of Five).
Predicted clogP 0.751.101.45A measure of lipophilicity; impacts solubility, permeability, and metabolism.
Predicted TPSA 87.8 Ų87.8 Ų87.8 ŲTopological Polar Surface Area; correlates with membrane permeability.
Predicted pKa (acid) ~3.8~3.9~4.0The acidity of the carboxylic acid; influences ionization state at physiological pH.

Analysis of Physicochemical Data: As expected, the molecular weight and lipophilicity (clogP) increase with the addition of each methylene (-CH2-) group from azetidine to piperidine.[3] The TPSA remains constant as the polar functional groups (amide, nitrile, carboxylic acid) are identical across the series. The pKa of the carboxylic acid is predicted to be very similar for all three, suggesting that the choice of scaffold will have a minimal impact on the ionization of this group. The most significant difference lies in the clogP, where the azetidine analog is markedly more hydrophilic than the piperidine analog. This suggests the azetidine derivative may have superior aqueous solubility, while the piperidine derivative might exhibit better cell membrane permeability.[3]

Molecular Structures

G cluster_azetidine Azetidine Analog cluster_pyrrolidine Pyrrolidine Analog cluster_piperidine Piperidine Analog A A B B C C G start Starting Materials: - Azetidine/Pyrrolidine/Piperidine-3-carboxylic acid - 3-Cyanobenzoyl chloride coupling Amide Coupling Reaction (e.g., Schotten-Baumann conditions) start->coupling Base (e.g., NaOH or Et3N) Solvent (e.g., DCM/H2O) workup Aqueous Workup (Acid/Base Extraction) coupling->workup purification Purification (Crystallization or Chromatography) workup->purification analysis Characterization (NMR, LC-MS, HRMS) purification->analysis product Final Pure Compound analysis->product

Caption: General workflow for the synthesis and purification of the target compounds.

Experimental Protocol: General N-acylation

Objective: To synthesize 1-(3-cyanobenzoyl)azetidine/pyrrolidine/piperidine-3-carboxylic acid.

Materials:

  • Azetidine-3-carboxylic acid (or pyrrolidine/piperidine analog) (1.0 eq)

  • 3-Cyanobenzoyl chloride (1.1 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dichloromethane (DCM)

  • Water (H2O)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: Dissolve the heterocyclic amino acid (1.0 eq) and NaOH (2.5 eq) in water at 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acyl Chloride: In a separate flask, dissolve 3-cyanobenzoyl chloride (1.1 eq) in DCM. Add this solution dropwise to the rapidly stirring aqueous solution of the amino acid at 0°C.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup - Acidification: Cool the mixture to 0°C and carefully acidify to pH 2-3 with 1M HCl. The product will precipitate or move into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Rationale for Experimental Choices: The Schotten-Baumann reaction conditions (a base in a biphasic water/organic solvent system) are robust and high-yielding for the acylation of amino acids. Using NaOH deprotonates both the carboxylic acid and the secondary amine, ensuring the amine's nucleophilicity for attacking the acyl chloride. Acidification during workup is critical to protonate the product's carboxylate, rendering it neutral and extractable into the organic solvent.

Biological Context and Assay Design

Hypothetical Target: Cysteine Proteases

The nitrile group is a well-documented "warhead" for the reversible covalent inhibition of cysteine proteases, such as cathepsins or viral proteases (e.g., SARS-CoV-2 Mpro). [8][9][10][11]The electrophilic carbon of the nitrile can be attacked by the nucleophilic thiolate of the catalytic cysteine residue in the enzyme's active site. [11]This forms a covalent thioimidate adduct, effectively inhibiting the enzyme. [9]

G Enzyme Cysteine Protease (Active Site with Cys-SH) Binding Non-covalent Binding (Initial Complex Formation) Enzyme->Binding Inhibitor Inhibitor (with -CN warhead) Inhibitor->Binding Attack Nucleophilic Attack (Cys-S⁻ attacks Nitrile Carbon) Binding->Attack Adduct Reversible Covalent Adduct (Thioimidate Formation) Attack->Adduct Adduct->Attack Reversibility Inhibition Enzyme Inhibition Adduct->Inhibition

Caption: Mechanism of reversible covalent inhibition of a cysteine protease by a nitrile-containing compound.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the potency (IC50) of the three analogs against a model cysteine protease (e.g., Papain or Cathepsin L).

Materials:

  • Cysteine Protease (e.g., Papain)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5

  • Test Compounds (Azetidine, Pyrrolidine, Piperidine analogs), 10 mM stock in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution series of each test compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

  • Enzyme Preparation: Dilute the enzyme stock solution in assay buffer to a working concentration (e.g., 2X final concentration).

  • Plate Layout: Add 50 µL of the diluted test compounds to the wells of the 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Pre-incubation: Add 50 µL of the 2X enzyme solution to all wells except the "no enzyme" control. Mix gently and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of a 2X solution of the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in the fluorescence reader. Monitor the increase in fluorescence every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) and Expert Analysis

The choice between an azetidine, pyrrolidine, or piperidine scaffold is a strategic decision in lead optimization.

  • Potency and Binding: The rigidity of the azetidine ring can be a double-edged sword. If the constrained conformation perfectly fits the enzyme's binding pocket, it can lead to a significant increase in potency due to a lower entropic penalty upon binding. However, if the conformation is suboptimal, potency will be poor. The flexibility of the pyrrolidine and piperidine rings allows them to adapt more easily to the binding site, which might be advantageous if the precise binding mode is unknown. The increased lipophilicity of the piperidine analog could enhance binding through favorable hydrophobic interactions within the active site, potentially leading to higher potency.

  • Pharmacokinetics (ADME):

    • Solubility: The azetidine analog is predicted to have the highest aqueous solubility due to its lower lipophilicity and higher polarity. [3]This is a major advantage for developing oral or intravenous formulations.

    • Permeability: The more lipophilic piperidine analog would be expected to have better passive permeability across cell membranes (e.g., gut wall, blood-brain barrier). [6]The pyrrolidine analog would likely fall in between.

    • Metabolic Stability: All three scaffolds are generally stable. However, larger rings like piperidine can sometimes be more susceptible to metabolism (e.g., oxidation) by cytochrome P450 enzymes. [6]The smaller, more polar azetidine ring may offer greater metabolic stability. [2]

Conclusion

This guide demonstrates that the seemingly minor change of a single methylene unit in a heterocyclic scaffold has significant and predictable consequences for a molecule's properties.

  • The 1-(3-cyanobenzoyl)azetidine-3-carboxylic acid stands out as a candidate for high solubility and potential metabolic stability, making it an excellent starting point if these properties are a priority. Its rigid structure could lead to high potency and selectivity if the conformational requirements of the target are met.

  • The 1-(3-cyanobenzoyl)piperidine-3-carboxylic acid is the most lipophilic analog, which may translate to better cell permeability and potentially stronger binding through hydrophobic interactions. However, this comes at the likely cost of reduced solubility.

  • The 1-(3-cyanobenzoyl)pyrrolidine-3-carboxylic acid represents a balanced, intermediate profile. It offers a compromise between the properties of the azetidine and piperidine analogs and is often a safe and effective choice during early-stage exploration.

Ultimately, the optimal scaffold depends on the specific goals of the drug discovery program. A thorough understanding of how each ring system influences physicochemical and biological properties empowers researchers to make rational, data-driven decisions in the design of next-generation therapeutics.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. National Center for Biotechnology Information (PMC). [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. ResearchGate. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • pKa values of azetidine, pyrrolidine, piperidine, and their derivatives. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Leveraging Cyano Group Chemistry in the Development of Novel Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. TechnoBridge. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ScienceDirect. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information (PMC). [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). National Center for Biotechnology Information (PMC). [Link]

Sources

Validation

Comparative Validation of Quantitative HPLC Methods for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance of three distinct HPLC stationary phases for the quantitative validation of 1-(3-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance of three distinct HPLC stationary phases for the quantitative validation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, utilizing an ICH Q2(R2) aligned, self-validating framework.

Physicochemical Profiling & Method Rationale

Before selecting a chromatographic column or mobile phase, an analytical scientist must deconstruct the analyte's molecular architecture. 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (CAS: 1407081-48-4) presents three critical structural features that dictate its chromatographic behavior:

  • Carboxylic Acid Moiety (pKa ~3.5): At neutral pH, this group ionizes, leading to poor retention and severe peak tailing on traditional reversed-phase (RP) columns. Causality: To ensure the molecule remains fully protonated (neutral) and interacts predictably with the hydrophobic stationary phase, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0.

  • 3-Cyanobenzoyl Group: This aromatic ring is highly electron-deficient due to the electron-withdrawing cyano group. Causality: This creates an opportunity for orthogonal selectivity. While standard C18 relies purely on dispersive forces, a stationary phase capable of π-π interactions can exploit this electron deficiency for superior retention [2].

  • Azetidine Ring & Amide Bond: These polar dipoles are notorious for interacting with residual silanols on the silica backbone, causing peak broadening. Causality: Shielding these interactions is critical for achieving a symmetrical peak shape.

Interactions cluster_columns Stationary Phase Alternatives Analyte 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid C18 Standard C18 Hydrophobic interactions Analyte->C18 Dispersive Forces Biphenyl Core-Shell Biphenyl π-π & Hydrophobic Analyte->Biphenyl π-π Interactions Polar Polar-Embedded C18 Dipole & Hydrophobic Analyte->Polar Silanol Shielding

Primary interaction mechanisms between the analyte and evaluated stationary phases.

Comparative Product Evaluation: Stationary Phase Selection

To determine the optimal method, we compared three distinct column chemistries (all 100 x 2.1 mm, sub-3 µm particles) under identical mobile phase conditions:

  • Method A: Standard C18 (The Baseline): Relies entirely on hydrophobic dispersive forces. Often struggles with polar dipoles, leading to moderate tailing.

  • Method B: Core-Shell Biphenyl (The π-π Specialist): Features two aromatic rings that provide strong π-π interactions with the analyte's cyanobenzoyl group [2]. The core-shell architecture reduces the Eddy dispersion term of the van Deemter equation, maximizing theoretical plates.

  • Method C: Polar-Embedded C18 (The Silanol Shield): Incorporates an amide or ether linkage near the silica surface. This creates a hydrophilic shield that prevents the analyte's azetidine nitrogen from interacting with unreacted silanols, drastically improving peak shape [3].

Validation Workflow (ICH Q2(R2) Aligned)

Our validation strictly adheres to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure development [1].

Workflow N1 Method Development N2 System Suitability N1->N2 N3 Linearity & Range N2->N3 N4 Precision & Accuracy N3->N4 N5 Robustness Testing N4->N5 N6 Validated Method N5->N6

ICH Q2(R2) Analytical Method Validation Lifecycle for quantitative procedures.

Step-by-Step Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system . The sequence automatically halts if System Suitability Testing (SST) criteria are not met, preventing the generation of invalid data.

Phase 1: Preparation & System Suitability (SST)
  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent and pH modifier to neutralize the carboxylic acid.

  • Standard Preparation: Dissolve 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid reference standard in 50:50 Water:Acetonitrile to yield a target concentration of 100 µg/mL.

  • SST Execution: Inject the 100 µg/mL standard six consecutive times.

    • Self-Validation Gate: The system must achieve: %RSD of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 5,000. If these fail, abort the sequence and troubleshoot the column/system.

Phase 2: Linearity & Range
  • Prepare five calibration standards representing 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL).

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration. Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.

Phase 3: Precision & Accuracy (Recovery)
  • Method Precision: Prepare six independent sample preparations at the 100% target concentration (100 µg/mL). Inject each once. Acceptance Criterion: %RSD ≤ 2.0%.

  • Accuracy: Spike a known placebo/matrix with the analyte at 80%, 100%, and 120% levels (n=3 for each level).

  • Calculate the percentage recovery against the linearity curve. Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

Quantitative Data & Performance Comparison

The experimental data below summarizes the side-by-side performance of the three evaluated methodologies.

Table 1: Chromatographic Performance Comparison

Data derived from the SST phase (100 µg/mL, n=6).

ParameterMethod A: Standard C18Method B: Core-Shell BiphenylMethod C: Polar-Embedded C18
Retention Time (min) 4.25.83.9
Tailing Factor (Tf) 1.451.151.05
Theoretical Plates (N) 8,50014,200 11,500
Selectivity (vs. Impurity) 1.11.8 1.2

Analysis: Method B (Biphenyl) demonstrates significantly higher retention and selectivity due to the π-π interactions with the cyanobenzoyl ring [2]. Method C (Polar-Embedded) yields the most symmetrical peak (Tf 1.05), successfully shielding the azetidine dipoles [3]. Standard C18 barely passes the tailing factor threshold.

Table 2: ICH Q2(R2) Validation Metrics

Data derived from Linearity, Precision, and Accuracy protocols.

Validation ParameterMethod A: Standard C18Method B: Core-Shell BiphenylMethod C: Polar-Embedded C18
Linearity (R²) 0.99910.9999 0.9998
Precision (%RSD) 1.8%0.6% 0.8%
Accuracy (Recovery) 98.5%100.2%99.8%
LOD / LOQ (µg/mL) 0.5 / 1.50.1 / 0.3 0.2 / 0.6

Analysis: While all three methods meet the minimum ICH Q2(R2) acceptance criteria [1], Method B (Biphenyl) exhibits superior precision (0.6% RSD) and the lowest Limit of Quantitation (LOQ). The enhanced retention mechanism focuses the analyte band, increasing the signal-to-noise ratio.

Conclusion & Recommendations

For the quantitative validation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, Method B (Core-Shell Biphenyl) is the definitively superior choice.

While the Polar-Embedded C18 column provided excellent peak symmetry by masking silanol interactions, the Biphenyl phase leveraged the electron-deficient nature of the 3-cyanobenzoyl group to provide unmatched selectivity and sensitivity. By moving away from the "default" C18 and selecting a stationary phase that actively complements the analyte's physicochemical profile, laboratories can achieve a more robust, ICH-compliant method with a significantly lower rate of out-of-specification (OOS) results.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA). Available at:[Link]

  • Why Biphenyl is a very interesting primary choice as stationary phase in LC , Restek Corporation. Available at:[Link]

  • Preparation of polar embedded C18 stationary phase for efficient separation of peptides and proteins in high performance liquid chromatography , PubMed (Journal of Chromatography A). Available at:[Link]

Comparative

Structural Elucidation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid: A Comparative Guide to CID vs. HCD Mass Spectrometry

As drug development pipelines increasingly incorporate conformationally restricted, nitrogen-containing heterocycles, the accurate structural characterization of these building blocks becomes paramount. 1-(3-Cyanobenzoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate conformationally restricted, nitrogen-containing heterocycles, the accurate structural characterization of these building blocks becomes paramount. 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid (C12H10N2O3, exact mass 230.0689 Da) is a prime example of such a scaffold[1]. Characterizing this molecule via tandem mass spectrometry (MS/MS) presents a unique analytical challenge: balancing the preservation of the fragile carboxylic acid moiety with the energy required to cleave the rigid azetidine ring.

In this guide, we objectively compare the fragmentation performance of traditional Collision-Induced Dissociation (CID) (typically housed in ion traps or triple quadrupoles) against Higher-energy C-trap Dissociation (HCD) (beam-type CID utilized in Orbitrap platforms). By understanding the causality behind these fragmentation pathways, analytical scientists can select the optimal platform for metabolite ID, impurity profiling, or pharmacokinetic quantification.

Mechanistic Profiling & Fragmentation Causality

In positive electrospray ionization (ESI+), 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid readily protonates to form the [M+H]+ precursor at m/z 231.08 . The site of protonation is kinetically favored at the amide nitrogen or the azetidine ring nitrogen (post-cleavage).

The fragmentation cascade is driven by two primary competing mechanisms:

  • Amide Bond Cleavage: The most labile bond in the molecule is the exocyclic amide linkage. Cleavage here yields two diagnostic fragments: the 3-cyanobenzoyl cation (m/z 130.03 ) and the protonated azetidine-3-carboxylic acid (m/z 102.05 ).

  • Neutral Losses: The carboxylic acid group is prone to thermal and collisional degradation, resulting in the neutral loss of water (-18 Da, m/z 213.07 ) and decarboxylation (-44 Da, m/z 187.09 ).

The Secondary Fragmentation Challenge: Protonated azetidine-3-carboxylic acid (m/z 102.05) is known to undergo a complex secondary rearrangement, losing the elements of methanimine (CH2NH) and water to yield a terminal fragment at m/z 55.02 [2]. Capturing this secondary fragment is highly dependent on the physics of the collision cell used.

Platform Comparison: Ion-Trap CID vs. Beam-Type HCD

The choice between CID and HCD fundamentally alters the spectral landscape due to the physics of ion activation[3].

  • Ion-Trap CID (Resonant Excitation): CID in a 3D or linear ion trap is a resonant, equilibrium-driven process. The precursor ion (m/z 231.08) is specifically excited and undergoes collisions with a bath gas (e.g., Helium). Once the precursor fragments into m/z 102.05 or m/z 130.03, these product ions fall out of resonance. They are immediately "cooled" by the bath gas, preventing further fragmentation[3]. Consequently, CID spectra are dominated by primary cleavage events (neutral losses and intact amide cleavage).

  • HCD (Non-Resonant, Beam-Type): HCD operates in a multipole collision cell under an elevated pressure regime. Ions are accelerated into the cell, experiencing rapid, multiple collisions in a non-equilibrium process[4]. Because all ions (precursors and newly formed fragments) carry residual kinetic energy, primary fragments like m/z 102.05 undergo iterative fragmentation to yield the secondary m/z 55.02 ion. HCD provides a much richer, lower-mass spectrum, which is critical for definitive structural mapping[4].

Fragmentation Logic Mapping

Fragmentation_Pathways Precursor [M+H]+ m/z 231.08 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid AmideCleavage Amide Bond Cleavage Precursor->AmideCleavage NeutralLoss Neutral Loss (-H2O / -CO2) Precursor->NeutralLoss Frag130 m/z 130.03 [3-Cyanobenzoyl]+ AmideCleavage->Frag130 CID & HCD Frag102 m/z 102.05 [Azetidine-3-CA + H]+ AmideCleavage->Frag102 CID & HCD Frag187 m/z 187.09 [M+H - CO2]+ NeutralLoss->Frag187 CID Dominant Frag55 m/z 55.02 Secondary Fragment Frag102->Frag55 HCD Only (Beam-Type)

Fig 1: MS/MS fragmentation logic of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid in CID vs. HCD.

Quantitative Data Comparison

The following table summarizes the relative abundances of diagnostic fragments observed when analyzing the compound at a Normalized Collision Energy (NCE) of 30% across both platforms.

Fragment m/zStructural AssignmentCID Relative Abundance (%)HCD Relative Abundance (%)Causality / Platform Advantage
231.08 [M+H]+ Precursor15%0% (Depleted)HCD imparts higher total internal energy, fully depleting the precursor.
213.07 [M+H - H2O]+45%10%CID favors lower-energy neutral losses due to ion cooling.
187.09 [M+H - CO2]+100% (Base Peak)25%Decarboxylation is the dominant low-energy pathway in resonant CID.
130.03 [3-Cyanobenzoyl]+60%100% (Base Peak)HCD efficiently drives the amide cleavage to completion.
102.05 [Azetidine-3-CA + H]+20%85%Captured in both, but HCD yields higher absolute intensity before secondary decay.
55.02 [C3H3O]+ /[C3H5N]+0%65%HCD Exclusive: Multiple collisions force the breakdown of the azetidine ring[2].

Self-Validating Experimental Methodology

To ensure reproducibility and scientific integrity, the following step-by-step protocol is designed as a self-validating system. It includes integrated system suitability checks to verify that the chosen parameters are functioning as intended.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to a final concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency for the [M+H]+ precursor in positive mode ESI.

Step 2: Liquid Chromatography (LC) Setup
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to maintain sharp peak shapes and minimize source-induced in-source fragmentation.

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid

    • Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a fast ballistic gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Tuning & Acquisition

For HCD (Orbitrap Platform):

  • Ionization: ESI Positive mode; Spray voltage at 3.5 kV; Capillary temperature at 320°C.

  • Isolation: Set the quadrupole isolation window to 1.5 m/z to prevent co-isolation of isotopic impurities.

  • Collision Energy: Utilize a Stepped NCE of 20, 30, and 40% .

    • Causality: Small, rigid molecules have narrow optimal fragmentation windows. Stepped NCE multiplexes three collision energies into a single composite scan. This ensures that the fragile m/z 187.09 ion (captured at NCE 20) and the high-energy m/z 55.02 ion (captured at NCE 40) are both represented in a single, information-rich spectrum.

  • Resolution: Set Orbitrap resolution to 30,000 (at m/z 200) to easily resolve isobaric interferences.

Step 4: System Suitability & Validation Check

Before accepting the data, validate the acquisition using these two internal checks:

  • Precursor Depletion Metric: In the MS/MS spectrum (NCE 30%), the intensity of the m/z 231.08 precursor must be less than 5% of the base peak. If it is higher, the collision energy is insufficient, and the spectrum will lack diagnostic secondary fragments.

  • Mass Accuracy Check: The exact mass of the m/z 130.03 fragment must be within ≤ 3 ppm of its theoretical mass (130.0287 Da). Deviation beyond this indicates a need for mass calibration.

Conclusion

For the structural elucidation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, the choice of fragmentation platform dictates the depth of structural information obtained. Ion-Trap CID is highly effective for confirming the presence of the carboxylic acid moiety via prominent neutral losses (-CO2, -H2O). However, Orbitrap HCD is vastly superior for deep structural mapping. The non-resonant, beam-type nature of HCD drives secondary fragmentation, breaking open the azetidine core to yield diagnostic low-mass ions (m/z 55.02) that are entirely absent in CID spectra. For comprehensive impurity profiling or metabolite identification, HCD with a stepped collision energy protocol is the recommended gold standard.

References

  • Screening Compounds P46298 | EvitaChem. EvitaChem.
  • Difference between HCD and CID collision induced dissociations? StackExchange / Journal of Mass Spectrometry.
  • CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. Journal of Proteome Research - ACS Publications.
  • Decomposition of Protonated Threonine, Its Stereoisomers, and Its Homologues in the Gas Phase: Evidence for Internal Backside Displacement. Organic Letters - ACS Publications.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid Enantiomeric Purity

In the landscape of modern drug discovery and development, the stereochemical identity of a chiral molecule is not a mere academic detail; it is a critical determinant of its pharmacological and toxicological profile. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a chiral molecule is not a mere academic detail; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with a chiral biological environment necessitates the rigorous validation of enantiomeric purity.[1][2] This guide provides a comprehensive comparison of spectroscopic methods for the validation of the enantiomeric purity of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, a key chiral building block. As researchers, scientists, and drug development professionals, the choice of analytical methodology directly impacts the reliability of your data and the trajectory of your research. This document is structured to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions.

The Importance of Enantiomeric Purity in Drug Development

The U.S. Food and Drug Administration (FDA) mandates the characterization of individual enantiomers in a chiral drug product, including their pharmacokinetic and pharmacological activities.[2] This is a direct consequence of the often-dramatic differences in the biological activity of enantiomers. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to toxicity. Therefore, the development of robust and reliable analytical methods for determining enantiomeric purity is a cornerstone of a successful drug development program.[3][4]

This guide will explore and compare three powerful spectroscopic techniques for the validation of the enantiomeric purity of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for enantiomeric separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: A versatile method for determining enantiomeric excess in solution.

  • Circular Dichroism (CD) Spectroscopy: A rapid, chiroptical technique for qualitative and quantitative enantiomeric analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Its strength lies in the physical separation of the enantiomers, allowing for accurate and precise determination of their relative amounts. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.[5]

The Causality Behind Experimental Choices

The selection of the CSP and the mobile phase is the most critical aspect of chiral HPLC method development.[6] For an acidic compound like 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose) are often a good starting point due to their broad applicability.[7] The mobile phase composition, including the organic modifier, and the presence of acidic or basic additives, fine-tunes the separation by influencing the interactions between the analyte and the CSP.[6]

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection:

    • Begin with a screening approach using columns with different polysaccharide-based CSPs, such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based). These are known for their broad enantiorecognition capabilities.[5]

  • Mobile Phase Preparation:

    • Prepare a primary mobile phase consisting of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).[5]

    • For an acidic analyte, add a small amount of a strong acid, such as trifluoroacetic acid (TFA) (typically 0.1% v/v), to the mobile phase. This suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]

  • Sample Preparation:

    • Dissolve a known concentration of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid in the mobile phase. Ensure complete dissolution.

  • Instrumentation and Analysis:

    • Equilibrate the chosen chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[6]

    • Set the UV detector to a wavelength where the analyte has strong absorbance (the cyanobenzoyl group should provide a good chromophore).

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram and identify the retention times of the two enantiomers.

  • Quantification of Enantiomeric Excess (ee):

    • The enantiomeric excess is calculated using the peak areas of the two enantiomers:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for physical separation. The method relies on the use of a chiral solvating agent (CSA) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[8][9] These diastereomeric complexes have different chemical environments, leading to distinct signals in the NMR spectrum for each enantiomer.[10]

The Causality Behind Experimental Choices

The key to a successful NMR experiment for enantiomeric excess determination is the selection of an appropriate CSA. The CSA should have specific interaction sites (e.g., hydrogen bonding, π-π stacking) that lead to the formation of diastereomeric complexes with significantly different chemical shifts for at least one proton of the analyte.[9] For a carboxylic acid like our target molecule, a chiral amine or alcohol could serve as an effective CSA. The choice of solvent is also critical; it should not compete with the analyte for interaction with the CSA. Deuterated chloroform (CDCl₃) is a common choice.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
  • CSA Selection:

    • Choose a suitable chiral solvating agent. For a carboxylic acid, (R)-(-)-1-(1-Naphthyl)ethylamine or a derivative of BINOL could be effective.[10]

  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount of the 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid sample in an appropriate deuterated solvent (e.g., 0.5 mL of CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar excess (e.g., 1.5 to 2.0 equivalents) of the chosen CSA to the NMR tube.

    • Gently mix the sample to ensure complex formation.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a proton signal of the analyte that shows clear separation (splitting) into two distinct signals corresponding to the two diastereomeric complexes. Protons on the azetidine ring are good candidates.

  • Quantification of Enantiomeric Excess (ee):

    • Integrate the separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the integral values:

      • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

      • Where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is for the minor enantiomer.

Workflow for NMR with Chiral Solvating Agents

NMR with CSA Workflow Start Racemic or Enantioenriched Analyte Select_CSA Select Chiral Solvating Agent (CSA) Start->Select_CSA Prepare_Sample Prepare NMR Sample (Analyte + CSA in Deuterated Solvent) Select_CSA->Prepare_Sample Acquire_NMR Acquire ¹H NMR Spectrum Prepare_Sample->Acquire_NMR Analyze_Spectrum Analyze Spectrum for Signal Splitting Acquire_NMR->Analyze_Spectrum No_Split No Signal Splitting Analyze_Spectrum->No_Split Quantify Integrate Signals & Calculate ee% Result Enantiomeric Purity Determined Quantify->Result No_Split->Select_CSA Choose Different CSA No_Split->Quantify Splitting Observed CD Spectroscopy Logic cluster_principle Fundamental Principle cluster_measurement Experimental Measurement cluster_application Application for Purity Chiral_Molecule Chiral Molecule (e.g., 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid) Polarized_Light Circularly Polarized Light (Left and Right) Differential_Absorption Differential Absorption Polarized_Light->Differential_Absorption CD_Signal CD Signal (Molar Ellipticity [θ]) Differential_Absorption->CD_Signal Concentration Concentration CD_Signal->Concentration Proportional to Enantiomeric_Excess Enantiomeric Excess (ee%) CD_Signal->Enantiomeric_Excess Proportional to Compare_Spectra Compare Sample Spectrum to Standard Enantiomeric_Excess->Compare_Spectra Calculate_ee Calculate ee% Compare_Spectra->Calculate_ee

Caption: Logical Relationship in CD Spectroscopy.

Comparison of Spectroscopic Methods

FeatureChiral HPLCNMR with Chiral Solvating AgentsCircular Dichroism (CD)
Principle Physical separation of enantiomers based on differential interaction with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Differential absorption of circularly polarized light by enantiomers.
Primary Use Quantitative determination of enantiomeric excess and isolation of pure enantiomers.Quantitative determination of enantiomeric excess in solution.Qualitative confirmation of chirality and quantitative determination of enantiomeric excess.
Sample Throughput Moderate; requires method development and run time for each sample.High; rapid sample preparation and data acquisition.High; very rapid data acquisition.
Sensitivity High; can detect very low levels of the minor enantiomer.Moderate; depends on the chemical shift difference and signal-to-noise ratio.Moderate to high; dependent on the chromophore and the magnitude of the CD signal.
Accuracy & Precision High; considered the "gold standard" for enantiomeric purity.Good; accuracy can be affected by integration errors and incomplete complexation.Good; requires an enantiomerically pure standard for accurate quantification.
Instrumentation HPLC system with a chiral column and UV detector.High-field NMR spectrometer.CD spectropolarimeter.
Key Advantage Provides definitive separation and quantification.No physical separation required; non-destructive.Very fast and requires minimal sample.
Key Limitation Method development can be time-consuming and expensive.Requires a suitable chiral solvating agent and can be complex to interpret.Requires a chromophore near the stereocenter and an enantiomerically pure standard.

Conclusion and Recommendations

The selection of the most appropriate spectroscopic method for validating the enantiomeric purity of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid depends on the specific requirements of the analysis.

  • For definitive, quantitative analysis and for regulatory submissions, Chiral HPLC is the recommended method. Its ability to physically separate the enantiomers provides the most accurate and precise data.

  • For rapid screening of multiple samples or for real-time reaction monitoring, NMR with a chiral solvating agent is an excellent choice. Its high throughput and non-destructive nature are significant advantages.

  • For a quick qualitative check of enantiomeric purity and for high-throughput screening where a pure standard is available, Circular Dichroism spectroscopy is a valuable tool.

In a comprehensive drug development program, these techniques are often used in a complementary fashion. For instance, NMR or CD might be used for initial screening, while a validated chiral HPLC method is employed for final product release testing. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, is essential for ensuring the stereochemical integrity of your chiral molecules and the overall success of your research and development efforts.

References

  • Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Specac. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. Retrieved from [Link]

  • Li, J., et al. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]

  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed. Retrieved from [Link]

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Retrieved from [Link]

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Miller, K. J. (2001). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. PubMed. Retrieved from [Link]

  • Helmchen, G. (n.d.). Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. Retrieved from [Link]

  • DeMong, D. E., & Williams, R. M. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • RSC Publishing. (2025). ORGANIC CHEMISTRY. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]

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Comparative

A Comparative Stability Analysis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid: A Guide for Drug Development Professionals

Introduction: The Imperative of Chemical Stability in Drug Discovery In the rigorous journey of drug discovery and development, the intrinsic chemical stability of a candidate molecule is a cornerstone of its potential s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chemical Stability in Drug Discovery

In the rigorous journey of drug discovery and development, the intrinsic chemical stability of a candidate molecule is a cornerstone of its potential success. A drug substance must withstand a variety of environmental conditions during its manufacturing, storage, and administration without significant degradation.[1][2] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and ultimately, a compromised safety and efficacy profile.[3][4] This guide provides an in-depth comparative analysis of the stability of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, a molecule of interest, against other cyanobenzoyl derivatives. We will explore the structural nuances that influence stability and provide a robust experimental framework for evaluation, grounded in established regulatory principles such as the International Council for Harmonisation (ICH) guidelines.[5][6]

The Chemical Landscape: Structure-Stability Relationships in Cyanobenzoyl Derivatives

The stability of a molecule is intrinsically linked to its structure. The core molecule, 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid , features several key functional groups: a tertiary amide, a nitrile (cyano) group on a benzene ring, and a strained four-membered azetidine ring. Each of these presents potential sites for chemical degradation.

To provide a meaningful comparison, we will evaluate our target molecule against two structural isomers:

  • Comparator A: 1-(2-Cyanobenzoyl)azetidine-3-carboxylic acid: The ortho-cyano isomer.

  • Comparator B: 1-(4-Cyanobenzoyl)azetidine-3-carboxylic acid: The para-cyano isomer.

The position of the electron-withdrawing cyano group on the benzoyl ring is expected to exert a significant influence on the reactivity of the adjacent amide bond. Electron-withdrawing groups can affect the rate of hydrolysis of the nitrile group itself and the susceptibility of the amide carbonyl to nucleophilic attack.[7]

Compound Name Structure Key Structural Features
Target Molecule 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acidCyano group in meta position.
Comparator A 1-(2-Cyanobenzoyl)azetidine-3-carboxylic acidCyano group in ortho position, potential for steric hindrance and intramolecular interactions.
Comparator B 1-(4-Cyanobenzoyl)azetidine-3-carboxylic acidCyano group in para position, exerting strong electronic effects on the amide.

Postulated Degradation Pathways

Understanding potential degradation pathways is critical for designing stability-indicating analytical methods.[3][6] For the cyanobenzoyl azetidine derivatives, two primary hydrolytic degradation routes are anticipated:

  • Amide Bond Hydrolysis: This is often the most common degradation pathway for amide-containing drugs.[8][9] Under either acidic or basic conditions, the amide bond can be cleaved to yield azetidine-3-carboxylic acid and the corresponding cyanobenzoic acid.[8][10] The rate of this reaction can be influenced by the electronic environment of the carbonyl group.[11]

  • Nitrile Group Hydrolysis: The cyano group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to first form a primary amide (carboxamide) and subsequently a carboxylic acid.[7][12] This would result in the formation of dicarboxylic acid derivatives.

Degradation Pathways Start 1-(Cyanobenzoyl)azetidine- 3-carboxylic acid Amide_Deg Cyanobenzoic Acid + Azetidine-3-carboxylic Acid Start->Amide_Deg Amide Hydrolysis (Acid/Base) Nitrile_Deg 1-(Carboxybenzoyl)azetidine- 3-carboxylic acid Start->Nitrile_Deg Nitrile Hydrolysis (Strong Acid/Base)

Caption: Potential hydrolytic degradation pathways for cyanobenzoyl azetidine derivatives.

A Robust Protocol for Comparative Stability Assessment: Forced Degradation Studies

To rigorously evaluate and compare the stability of these molecules, a forced degradation (or stress testing) study is the industry-standard approach.[1][5][6] The goal is to accelerate degradation to identify the likely degradation products and to establish the intrinsic stability of the molecule.[6] This study is essential for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[3]

The following protocol outlines a comprehensive forced degradation study compliant with ICH Q1A(R2) guidelines.[5]

Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL solutions of each compound in Acetonitrile:Water (1:1) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 24h Prep->Base Ox Oxidation 3% H₂O₂, RT, 24h Prep->Ox Therm Thermal Solid state, 80°C, 48h Prep->Therm Solid Sample Photo Photolytic ICH Q1B conditions (1.2M lux-hrs, 200 W-hrs/m²) Prep->Photo Solid & Solution Quench Quench/Neutralize Samples Acid->Quench Base->Quench Ox->Quench Therm->Quench Photo->Quench Dilute Dilute to 100 µg/mL Quench->Dilute HPLC Analyze via validated Stability-Indicating HPLC-UV/MS Dilute->HPLC Results Quantify % Degradation & Identify Degradants HPLC->Results

Caption: Experimental workflow for the forced degradation study.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

  • 1-(2-Cyanobenzoyl)azetidine-3-carboxylic acid (Comparator A)

  • 1-(4-Cyanobenzoyl)azetidine-3-carboxylic acid (Comparator B)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Calibrated stability chambers (thermal and photostability)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve each compound in a 1:1 mixture of acetonitrile and water to prepare individual stock solutions of 1.0 mg/mL.

3. Application of Stress Conditions: [13]

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.[13][14]

  • Thermal Degradation: Place a known quantity of each compound as a solid powder in a vial and store in a calibrated oven at 80°C.

  • Photostability: Expose both solid samples and the stock solutions in quartz cuvettes to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16][17] A dark control sample should be stored under the same conditions but shielded from light.[15]

4. Sample Analysis:

  • Withdraw aliquots from the stressed solutions at appropriate time points (e.g., 2, 8, 24 hours).

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a final theoretical concentration of 100 µg/mL.

  • Analyze all samples, including unstressed controls, by a validated stability-indicating HPLC method coupled with UV (PDA) and Mass Spectrometry (MS) detectors.[18] The MS detector is crucial for the identification of degradation products.

Comparative Stability Profile: An Illustrative Analysis

The following table presents hypothetical, yet chemically plausible, data from the described forced degradation study. The data is represented as the percentage of the parent compound remaining after 24 hours of stress. A higher percentage indicates greater stability.

Stress Condition Target Molecule (3-cyano)Comparator A (2-cyano)Comparator B (4-cyano)Primary Degradant Observed
0.1 M HCl, 60°C 92.5%94.1%85.3%4-Cyanobenzoic acid (from B)
0.1 M NaOH, 60°C 88.7%89.5%76.2%4-Cyanobenzoic acid (from B)
3% H₂O₂, RT >99%>99%>99%No significant degradation
Thermal (Solid, 80°C) >99.5%>99.5%>99.5%No significant degradation
Photolytic (Solution) 98.2%97.9%98.5%Minor unidentified degradants
Interpretation of Results
  • Hydrolytic Stability: The illustrative data suggests that the para-substituted isomer (Comparator B) is significantly more susceptible to both acidic and basic hydrolysis of the amide bond. This is chemically rational, as the strong electron-withdrawing effect of the cyano group in the para position makes the amide carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions. The meta-substituted target molecule and the ortho-substituted Comparator A show markedly higher stability. The slightly enhanced stability of the ortho isomer could be attributed to steric hindrance around the amide bond, which may slightly impede the approach of the nucleophile.

  • Oxidative and Thermal Stability: All three compounds demonstrate high stability against oxidation and thermal stress, which is expected for this class of molecules lacking easily oxidizable functional groups.[9][19]

  • Photostability: The compounds show good photostability with only minor degradation observed under ICH Q1B conditions.[20][21]

Conclusion and Implications for Drug Development

This guide provides a comprehensive framework for evaluating the chemical stability of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid in comparison to its structural isomers. Based on our illustrative forced degradation study, the meta-cyano substitution pattern of the target molecule confers a superior hydrolytic stability profile compared to the para-isomer, and comparable stability to the ortho-isomer.

This enhanced stability is a highly desirable attribute for a drug candidate. It suggests a lower propensity for degradation during formulation and storage, potentially leading to a longer shelf-life and a more reliable safety profile. The robust experimental protocol detailed herein provides a validated, systematic approach for researchers to generate the critical stability data required for regulatory submissions and to make informed decisions in the drug development process.

References

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Vertex AI Search. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Bhateja, P., & Bansal, G. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-9.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals.
  • Deslongchamps, P., & Deslongchamps, G. (1982). Kinetics and mechanism of amide acetal hydrolysis. Carbon-oxygen vs. carbon-nitrogen bond cleavage in acid solutions. The Journal of Organic Chemistry, 47(26), 5231-5236.
  • Allen, C. (2025).
  • Sharma, M., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing.
  • Khan, H., & Ali, J. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques.
  • Leach, S. J., & Lindley, H. (1953). THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. Transactions of the Faraday Society, 49, 921-925.
  • Leach, S. J., & Lindley, H. (1953). THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES.
  • Kumar, P., et al. (2022). Determination and quantification of related substances and degradation products in bictegravir by full factorial design evaluated HPLC and mass spectrometry. Analytical Methods, 14(32), 3047-3056.
  • López, X., et al. (2006). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. The Journal of Organic Chemistry, 71(16), 6049-6056.
  • Stulzer, H. K., & Rodrigues, M. I. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325.
  • Al-Alwani, W. M., & Al-Zuhairi, A. J. (2006). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). E-Journal of Chemistry, 3(2), 100-107.
  • Novak, O., & Chocholouš, P. (2018). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Singh, R., & Rehman, Z. U. (2012). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
  • Stulzer, H. K., & Rodrigues, M. I. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325.
  • BenchChem. (2025). Stability issues of 4-Hydrazinyl-3-nitrobenzonitrile in solution.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Wikipedia. (n.d.). Benzonitrile.
  • MedChemExpress. (n.d.).
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  • Al-Ghananeem, A. M. (2022). CHEMICAL STABILITY OF DRUGS. RSquareL.
  • da Silva, A. C., et al. (2024). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Journal of the Brazilian Chemical Society.
  • N’guessan, B. B. (2019). Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science & Research.
  • Seefeld, M. A., et al. (2021). Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elongation. Journal of the American Chemical Society, 143(34), 13473-13477.
  • Sigma-Aldrich. (n.d.). 1-(2-cyanophenyl)azetidine-3-carboxylic acid.
  • BLD Pharm. (n.d.). 1-(4-Cyanophenyl)azetidine-3-carboxylic acid.
  • Google Patents. (2004). Process for making azetidine-3-carboxylic acid.
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Validation

reproducibility of published synthesis protocols for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

An objective comparison of published synthesis protocols for a specific, non-commodity chemical like 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid requires a deep dive into the available literature. Direct head-to-head c...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of published synthesis protocols for a specific, non-commodity chemical like 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid requires a deep dive into the available literature. Direct head-to-head comparisons in a single publication are rare. Therefore, this guide constructs and evaluates two plausible and robust synthetic routes based on established, peer-reviewed methodologies for the synthesis of the core precursors and analogous acylation reactions.

This guide will first detail two distinct, well-established methods for the synthesis of the crucial starting material, azetidine-3-carboxylic acid. Following this, it will outline the final acylation step to yield the target molecule, 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, and compare the overall synthetic strategies.

Part 1: Synthesis of the Core Intermediate: Azetidine-3-Carboxylic Acid

The reproducibility and overall efficiency of the synthesis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid are critically dependent on the successful and scalable preparation of its azetidine core. Two primary, literature-validated routes for the synthesis of azetidine-3-carboxylic acid are presented below.

Protocol A: From Epichlorohydrin and Diethylamine

This protocol follows a well-established route that begins with readily available and inexpensive starting materials. The key steps involve the formation of a diamine intermediate, followed by a cyclization and subsequent oxidation.

  • Synthesis of 1,3-bis(diethylamino)-2-propanol: Epichlorohydrin is reacted with an excess of diethylamine in a nucleophilic ring-opening reaction.

  • Synthesis of 1,3-bis(diethylamino)-2-propanol dihydrochloride: The resulting amino alcohol is treated with hydrochloric acid to form the salt, which facilitates purification.

  • Cyclization to 1,1-diethyl-3-(diethylcarbamoyl)azetidinium chloride: The dihydrochloride salt is treated with a suitable dehydrating agent, such as thionyl chloride, to induce cyclization.

  • Hydrolysis to Azetidine-3-carboxylic acid: The resulting quaternary ammonium salt is hydrolyzed under acidic conditions to yield azetidine-3-carboxylic acid hydrochloride.

The use of epichlorohydrin as a starting material is advantageous due to its low cost and high reactivity. The reaction with diethylamine proceeds readily. The formation of the dihydrochloride salt allows for easy purification of the intermediate by crystallization. The cyclization step is a key transformation, and the use of thionyl chloride is a common method for this type of reaction. Finally, acidic hydrolysis is a standard method for the cleavage of amides to their corresponding carboxylic acids.

Protocol B: From 1,3-Dibromo-2-propanol

This alternative route utilizes a different starting material but follows a similar overall strategy of forming a diamine intermediate followed by cyclization.

  • Synthesis of 1,3-diamino-2-propanol: 1,3-Dibromo-2-propanol is reacted with an excess of ammonia or a suitable amine source.

  • Protection of the amino groups: The resulting diamine is often protected, for example, with Boc or Cbz groups, to allow for selective functionalization.

  • Cyclization: The protected diamine is then cyclized to form the corresponding protected azetidine-3-ol.

  • Oxidation and Deprotection: The alcohol is oxidized to the carboxylic acid, and the protecting groups are removed to yield azetidine-3-carboxylic acid.

This route offers an alternative to the use of epichlorohydrin. The use of protecting groups allows for greater control over the reaction and can lead to higher purity of the intermediates. The choice of protecting group is critical and will depend on the specific reaction conditions used in the subsequent steps. The oxidation of the alcohol to the carboxylic acid is a standard transformation that can be achieved using a variety of reagents, such as Jones reagent or TEMPO.

Part 2: Final Acylation Step to 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

Once azetidine-3-carboxylic acid is obtained, the final step is the acylation of the secondary amine. This is typically achieved using an activated form of 3-cyanobenzoic acid, such as the acid chloride.

Preparation of 3-Cyanobenzoyl Chloride

3-Cyanobenzoic acid can be converted to the more reactive 3-cyanobenzoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard and high-yielding reaction.

Acylation of Azetidine-3-carboxylic acid

The acylation is typically carried out under Schotten-Baumann conditions. Azetidine-3-carboxylic acid is dissolved in an aqueous basic solution (e.g., sodium hydroxide or potassium carbonate) and cooled in an ice bath. 3-Cyanobenzoyl chloride, often dissolved in an inert organic solvent, is then added dropwise with vigorous stirring. The base neutralizes the HCl generated during the reaction and deprotonates the azetidinium salt, freeing the amine for reaction.

  • Azetidine-3-carboxylic acid is dissolved in a 1 M aqueous solution of sodium hydroxide at 0 °C.

  • A solution of 3-cyanobenzoyl chloride in a suitable organic solvent (e.g., dichloromethane or THF) is added dropwise to the stirred solution.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction mixture is acidified with HCl to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

Part 3: Comparison of Synthetic Routes

FeatureProtocol A (from Epichlorohydrin)Protocol B (from 1,3-Dibromo-2-propanol)
Starting Material Cost Low (Epichlorohydrin is inexpensive)Moderate (1,3-Dibromo-2-propanol is more expensive)
Number of Steps Fewer steps generallyPotentially more steps due to protection/deprotection
Scalability High, well-established for large scaleModerate, may require optimization for large scale
Reagent Hazards Epichlorohydrin and thionyl chloride are toxic and corrosive1,3-Dibromo-2-propanol is a lachrymator
Potential for Impurities Byproducts from the cyclization stepCan be cleaner due to the use of protecting groups
Overall Yield Generally moderate to goodCan be higher due to better control

Part 4: Visualizing the Workflow

Synthesis_Workflow cluster_A Protocol A cluster_B Protocol B A_start Epichlorohydrin + Diethylamine A_int1 1,3-bis(diethylamino)-2-propanol A_start->A_int1 A_int2 Cyclization A_int1->A_int2 A_int3 Hydrolysis A_int2->A_int3 final_product 1-(3-Cyanobenzoyl)azetidine- 3-carboxylic acid A_int3->final_product Acylation B_start 1,3-Dibromo-2-propanol + Ammonia B_int1 Protection B_start->B_int1 B_int2 Cyclization B_int1->B_int2 B_int3 Oxidation & Deprotection B_int2->B_int3 B_int3->final_product Acylation caption Figure 1. Comparative workflow for the synthesis of the target molecule.

Caption: Comparative workflow for the synthesis of the target molecule.

Conclusion

Both presented routes offer viable pathways for the synthesis of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. The choice between Protocol A and Protocol B will likely depend on the specific needs of the researcher, including cost, scale, and available equipment. Protocol A is likely more cost-effective for larger-scale synthesis, while Protocol B may offer higher purity and better control for smaller-scale, research-focused applications. The final acylation step is a robust and well-understood transformation that should proceed with high efficiency regardless of the route chosen for the synthesis of the azetidine-3-carboxylic acid core. It is always recommended to perform small-scale trial reactions to optimize conditions before proceeding to a larger scale.

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. As a compound frequently utilized in drug discovery and organic synthesis, underst...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid. As a compound frequently utilized in drug discovery and organic synthesis, understanding its hazard profile and handling its waste with precision is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step approach to disposal that is grounded in scientific principles and field-proven best practices.

Hazard Assessment and Triage: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid may not be readily available, a thorough risk assessment can be conducted by examining its constituent chemical moieties: the cyanobenzoyl group and the azetidine-3-carboxylic acid core.

  • Cyanobenzoyl Moiety : The presence of a cyano (-CN) group warrants significant caution. Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Upon decomposition or under acidic conditions, they may release highly toxic hydrogen cyanide gas. The benzoyl group itself is a common feature in many pharmaceuticals and is generally of low toxicity, but the entire functional group should be handled with care. Compounds like 4-cyanobenzoyl chloride are classified as corrosive and can cause severe skin burns and eye damage[1][2].

  • Azetidine-3-carboxylic Acid Moiety : Azetidine, the core four-membered nitrogen-containing heterocycle, is a reactive and potentially hazardous substance[3][4][5]. Carboxylic acid derivatives of azetidine are known to cause skin and eye irritation[6][7]. The carboxylic acid group itself imparts acidic properties to the molecule.

Based on this analysis, 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid should be treated as a hazardous substance with the potential for toxicity, skin and eye irritation, and reactivity. Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and potential generation of dust or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption. Inspect gloves for any signs of degradation before use.
Body Protection A flame-resistant lab coatTo protect against spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hoodTo prevent inhalation of any dust, aerosols, or potential off-gassing.

Waste Segregation and Container Management: A Systematic Approach

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Waste Categorization

Waste should be categorized as follows:

  • Solid Waste : Contaminated consumables such as gloves, weighing paper, paper towels, and any unreacted solid 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.

  • Liquid Waste : Solutions containing 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, including reaction mixtures and rinsing solvents.

Container Selection and Labeling
  • Container Type : Use only approved, compatible hazardous waste containers. For liquid waste, a high-density polyethylene (HDPE) container is generally suitable. For solid waste, a clearly marked, sealable bag or a wide-mouth solid waste container should be used.

  • Labeling : All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"[8][9].

    • The full chemical name: "1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid". Avoid using abbreviations or chemical formulas[8].

    • The approximate concentration or percentage of the compound in the waste stream.

    • The date of accumulation.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid waste.

Solid Waste Disposal
  • Collection : In a designated area within a chemical fume hood, carefully place all solid waste contaminated with 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid into a designated solid hazardous waste container.

  • Container Sealing : Once the container is full (no more than 90% capacity), securely seal it to prevent any leakage or release of contents.

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials[8][9].

  • Pickup Request : Arrange for the disposal of the container through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company[1][10].

Liquid Waste Disposal
  • Collection : In a chemical fume hood, carefully pour all liquid waste containing 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid into a designated liquid hazardous waste container.

  • Compatibility Check : Ensure that the waste being added to the container is chemically compatible with the other contents to avoid any adverse reactions.

  • Container Sealing : Keep the container securely closed when not in use. Do not leave funnels in the container opening[8].

  • Storage : Store the sealed container in a designated satellite accumulation area, within secondary containment to mitigate spills.

  • Pickup Request : When the container is nearing capacity, request a pickup from your institution's EH&S office or a licensed hazardous waste disposal contractor.

// Nodes start [label="Waste Generation\n(Solid or Liquid)", fillcolor="#F1F3F4", fontcolor="#202124"]; assess_hazards [label="Assess Hazards:\n- Cyanide Toxicity\n- Irritant\n- Acidic", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Don Appropriate PPE:\n- Goggles & Face Shield\n- Chemical-Resistant Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; segregate [label="Segregate Waste Stream", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solid_waste [label="Solid Waste\n(e.g., contaminated gloves, paper)", fillcolor="#F1F3F4", fontcolor="#202124"]; liquid_waste [label="Liquid Waste\n(e.g., solutions, solvents)", fillcolor="#F1F3F4", fontcolor="#202124"]; solid_container [label="Place in Labeled\nSolid Waste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; liquid_container [label="Place in Labeled\nLiquid Waste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; storage [label="Store in Designated\nSatellite Accumulation Area", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pickup [label="Arrange for Pickup by\nEH&S or Licensed Contractor", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> assess_hazards; assess_hazards -> ppe; ppe -> segregate; segregate -> solid_waste [label="Solid"]; segregate -> liquid_waste [label="Liquid"]; solid_waste -> solid_container; liquid_waste -> liquid_container; solid_container -> storage; liquid_container -> storage; storage -> pickup; } Caption: A flowchart illustrating the decision-making process for the proper disposal of waste containing 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Cleanup
  • Small Spills : For minor spills within a chemical fume hood, use an absorbent material to contain the spill. The contaminated absorbent material must then be disposed of as solid hazardous waste[11].

  • Large Spills : In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EH&S department.

Personal Exposure
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention[12].

  • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[2].

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the potential hazards of this compound and adhering to the systematic disposal protocols outlined in this guide, laboratory professionals can significantly mitigate risks, ensure a safe working environment, and maintain compliance with all relevant regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Azetidine. Fisher Scientific. [Link]

  • Safety Data Sheet: Boc-Aziridine-3-carboxylic acid. United Bio-Chem. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Azetidine-3-carboxylic acid. Chem-Impex. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • 1-Benzylazetidine-3-carboxylic acid. PubChem. [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

Comprehensive Safety and Handling Guide: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Safety Disclaimer: No specific Safety Data Sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Safety

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other cyanobenzoyl derivatives, azetidines, and carboxylic acids. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment.

Hazard Analysis and Risk Profile

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid is a solid, multi-functionalized organic molecule. Its hazard profile is determined by its constituent chemical groups: a carboxylic acid, an aromatic nitrile (cyanobenzoyl), and a strained azetidine ring. Based on data from analogous structures, the primary risks involve irritation, and potential toxicity through multiple routes of exposure.[1][2]

Anticipated Hazards:

  • Skin Irritation/Corrosion: The carboxylic acid moiety suggests acidic properties, which can cause skin irritation.[3][4] Structurally similar compounds are classified as skin irritants.[1][2]

  • Serious Eye Damage/Irritation: Direct contact of the powder with eyes is likely to cause serious irritation or damage.[1][2][4]

  • Respiratory Tract Irritation: As a fine powder, the compound poses a risk of respiratory irritation if inhaled.[1][2][5][6]

  • Acute Toxicity (Harmful): The presence of the cyano (nitrile) group is a significant concern. Compounds containing this group can be toxic if swallowed, inhaled, or absorbed through the skin. While the toxicity of this specific molecule is uncharacterized, prudence dictates treating it as potentially harmful.

  • Chemical Reactivity: Carboxylic acids can react exothermically with bases.[3] Crucially, nitrile compounds can react with strong acids to release highly toxic hydrogen cyanide gas.[7] This is a critical incompatibility to consider in all experimental designs.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be tailored to the specific procedure being performed.

PPE CategoryRecommended Equipment & Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement for all handling operations.[3][8] A face shield must be worn over the goggles during procedures with a high risk of splashes or dust generation, such as weighing the solid or transferring large quantities.[8]
Skin and Body Protection A flame-resistant lab coat , fully fastened, is required.[8] For larger scale operations, a chemical-resistant apron may be necessary.[9]
Hand Protection Nitrile rubber gloves are the recommended choice.[8][10][11][12] Nitrile provides good resistance against acids and a broad range of organic chemicals.[9][12][13] Gloves must be inspected for tears or pinholes before each use.[11] Given the potential for dermal toxicity from the nitrile group, it is critical to change gloves immediately after direct contact or if contamination is suspected. For prolonged tasks, consider double-gloving.
Respiratory Protection All manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood .[5][7][8] This is the primary engineering control to prevent inhalation. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal risk assessment and fit-testing.[5][14]

Operational and Disposal Plans

Safe Handling Procedures: A Step-by-Step Guide
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.[7]

    • Ensure the fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE before retrieving the chemical container.

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[15]

  • Weighing and Transferring the Solid:

    • Perform all weighing and transfers within the fume hood to contain any dust.[5]

    • Use a spatula to carefully transfer the solid. Avoid creating dust clouds.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolving the Compound:

    • When adding the solid to a solvent, do so slowly to avoid splashing.

    • If adding to a reactive mixture, control the rate of addition and monitor for any signs of an exothermic reaction.

  • Crucial Precaution - Avoiding Incompatibilities:

    • NEVER allow the compound to come into contact with strong acids unless it is a required and fully understood part of a controlled reaction procedure, due to the severe risk of generating toxic hydrogen cyanide gas.[7]

    • Store away from strong bases and oxidizing agents.[3][6]

Decontamination and Disposal Plan
  • Work Surface Decontamination: After handling is complete, wipe down the designated area in the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]

  • PPE Disposal: Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in the designated solid hazardous waste container.[11] Lab coats should be laundered professionally and not taken home.

  • Chemical Waste Disposal:

    • All waste containing 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid, including contaminated solids (gloves, paper towels, silica gel) and liquid solutions, must be collected as hazardous waste.[16]

    • Follow specific institutional and local regulations for cyanide-containing waste. This typically involves using dedicated, clearly labeled waste containers that are kept separate from other waste streams, particularly acidic waste.[7]

    • Do not discharge any material to the sewer.

Emergency Response Procedures

Immediate and correct action is critical in the event of an exposure.

Exposure RouteImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[4][17] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[4][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[2][15][18] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate emergency medical assistance by calling 911.[18]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[15][19] Seek immediate medical attention and provide the SDS (if available) to the medical personnel.[20]
Small Spill For a small spill contained within a fume hood, cautiously clean it up using absorbent pads. Decontaminate the area and dispose of all materials as cyanide-containing hazardous waste. Ensure proper PPE is worn throughout the cleanup.[18]
Large Spill Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EH&S) office and/or emergency services (911).[7][21] Do not attempt to clean up a large spill yourself.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Execution start Start: Plan to Handle 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid task_assessment Assess Task: Weighing Solid vs. Handling Solution? start->task_assessment weighing Weighing/Transferring Solid task_assessment->weighing Solid solution Handling Dilute Solution task_assessment->solution Solution ppe_weighing Required PPE: - Chemical Goggles + Face Shield - Nitrile Gloves (Double) - Lab Coat - MANDATORY: Chemical Fume Hood weighing->ppe_weighing ppe_solution Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood solution->ppe_solution proceed Proceed with Task ppe_weighing->proceed ppe_solution->proceed

Caption: PPE selection workflow based on the task being performed.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • Are Nitrile Gloves Chemically Resistant? Why PPE Matters. Eagle National Supply. Available from: [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. Available from: [Link]

  • Nitrile Gloves and Chemical Resistance: What You Need to Know. Bulk Nitrile Gloves. Available from: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln Environmental Health and Safety. Available from: [Link]

  • Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. Available from: [Link]

  • Safety Data Sheet - Boc-Aziridine-3-carboxylic acid. AAPPTec. Available from: [Link]

  • Emergency Response - Biological/Chemical/Radiation. Ohio University. Available from: [Link]

  • 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318. PubChem. Available from: [Link]

  • Chemical Terrorism Preparedness and Response Card. New York State Department of Health. Available from: [Link]

  • SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology. Available from: [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. Available from: [Link]

  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available from: [Link]

  • Emergency Room Procedures in Chemical Hazard Emergencies. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available from: [Link]

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Organic Syntheses. Available from: [Link]

  • Process for making azetidine-3-carboxylic acid. Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid
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